Technical Guide: Chemical Properties and Synthetic Applications of (3aR,7aS)-Octahydro-1H-isoindol-5-ol Hydrochloride
[1.1 Executive Summary (3aR,7aS)-Octahydro-1H-isoindol-5-ol hydrochloride is a conformationally restricted, bicyclic aliphatic heterocycle that serves as a high-value building block in advanced medicinal chemistry. Featu...
Author: BenchChem Technical Support Team. Date: March 2026
[1.1
Executive Summary
(3aR,7aS)-Octahydro-1H-isoindol-5-ol hydrochloride is a conformationally restricted, bicyclic aliphatic heterocycle that serves as a high-value building block in advanced medicinal chemistry. Featuring a cis-fused pyrrolidine-cyclohexane core, this compound provides a rigid structural scaffold that minimizes entropic penalties upon target binding. Recently, it has emerged as a critical intermediate in the synthesis of Casitas B-lineage lymphoma-b (Cbl-b) inhibitors and novel Antibody-Drug Conjugates (ADCs) engineered for targeted effector T-cell activation .
This whitepaper details the physicochemical properties, structural rationale, and field-proven synthetic protocols for utilizing this compound in drug development workflows.
Physicochemical Properties & Structural Rationale
The utility of (3aR,7aS)-octahydro-1H-isoindol-5-ol stems from its dual-functional nature: a secondary amine for N-alkylation/acylation and a secondary alcohol at the C5 position for further derivatization.
Causality in Salt Selection:
The free base of secondary aliphatic amines is often prone to air oxidation and can be highly hygroscopic. Formulating this building block as a hydrochloride salt ensures bench stability, precise stoichiometric weighing, and an extended shelf life under standard inert storage conditions (+4°C, light-sensitive) .
Applications in Targeted Therapeutics
In modern oncology, inhibiting the E3 ubiquitin ligase Cbl-b unleashes T-cells against the tumor microenvironment. The octahydroisoindole scaffold is utilized as a core structural element in proprietary Cbl-b inhibitor payloads. These payloads are subsequently conjugated via cleavable linkers to monoclonal antibodies, forming ADCs that selectively deliver the immune-activating payload directly to the tumor site .
Figure 1: Synthetic pathway from octahydro-1H-isoindol-5-ol to ADC-mediated T-cell activation.
To successfully integrate this building block into complex synthesis pipelines, the following field-proven protocols are designed with built-in validation checkpoints.
Protocol 1: N-Alkylation via Reductive Amination
This protocol details the attachment of the octahydroisoindole core to an aldehyde/ketone precursor, a fundamental step in Cbl-b inhibitor synthesis [[2]]().
Mechanistic Causality:
Triethylamine (TEA) is required to "free-base" the hydrochloride salt; without this, the protonated amine is non-nucleophilic and cannot attack the carbonyl carbon. Sodium triacetoxyborohydride (STAB) is selected over stronger reducing agents (like NaBH₄) because its steric bulk and electron-withdrawing acetoxy groups render it mild enough to selectively reduce the intermediate iminium ion without prematurely reducing the unreacted aldehyde/ketone.
Step-by-Step Methodology:
Free-Basing: Suspend (3aR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride (53 mg, 0.38 mmol, 2.0 equiv) in anhydrous dichloromethane (DCM, 2 mL). Add TEA (38 mg, 0.38 mmol, 2.0 equiv) dropwise at room temperature under a nitrogen atmosphere. Stir for 30 minutes.
Imine Formation: Add the target carbonyl compound (0.19 mmol, 1.0 equiv) to the mixture. Stir for an additional 1 hour at room temperature to allow complete iminium ion formation.
Reduction: Add STAB (161 mg, 0.76 mmol, 4.0 equiv) in small portions to manage mild exothermicity. Stir the resulting mixture for 2 hours at room temperature .
Work-Up: Quench the reaction carefully with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with DCM (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Self-Validation Checkpoint:
Prior to quenching, withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LCMS. The protocol is validated when LCMS indicates the complete disappearance of the starting carbonyl mass and the emergence of the desired product mass (e.g., [M+H-HCl]+ signal) . If the iminium intermediate persists, additional STAB (1.0 equiv) must be added.
Figure 2: Standard operating procedure for the reductive amination of the octahydroisoindole core.
If the synthetic route requires an electrophilic center at the C5 position (e.g., for Grignard addition), the secondary alcohol must be oxidized to a ketone.
Mechanistic Causality:
Swern oxidation is strictly preferred over harsh chromium-based oxidants (e.g., Jones reagent) to prevent over-oxidation and to preserve the integrity of the fragile bicyclic framework. The reaction utilizes oxalyl chloride and DMSO to form the active intermediate (dimethylchlorosulfonium ion), which reacts with the C5 alcohol.
Step-by-Step Methodology:
Activation: Cool a solution of oxalyl chloride (1.2 equiv) in anhydrous DCM to -78°C. Add DMSO (2.4 equiv) dropwise. Stir for 15 minutes.
Alcohol Addition: Dissolve the N-protected octahydro-1H-isoindol-5-ol (1.0 equiv) in DCM and add dropwise to the activated DMSO solution at -78°C. Stir for 45 minutes.
Elimination: Add TEA (5.0 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 1 hour.
Work-Up: Quench with water, extract with DCM, and wash with 1M HCl, saturated NaHCO₃, and brine.
Self-Validation Checkpoint:
TLC (Thin-Layer Chromatography) using a KMnO₄ stain. The starting material (alcohol) will stain bright yellow/brown immediately, whereas the product ketone will show a distinct Rf shift and resist immediate staining, validating successful oxidation.
References
Google Patents.Activators of effector t cells (Patent AU2023230346A1).
Howei Pharm. CAS 1430327-93-7 | octahydro-1H-isoindol-5-ol hydrochloride, 97%. Available at:[Link]
Technical Guide: Molecular Structure and Stereochemistry of (3aR,7aS)-octahydro-1H-isoindol-5-ol
This guide provides an in-depth technical analysis of (3aR,7aS)-octahydro-1H-isoindol-5-ol , a privileged bicyclic scaffold in medicinal chemistry. Executive Summary The (3aR,7aS)-octahydro-1H-isoindol-5-ol scaffold repr...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of (3aR,7aS)-octahydro-1H-isoindol-5-ol , a privileged bicyclic scaffold in medicinal chemistry.
Executive Summary
The (3aR,7aS)-octahydro-1H-isoindol-5-ol scaffold represents a critical structural motif in drug discovery, particularly in the design of peptidomimetics, protease inhibitors (e.g., SARS-CoV-2 Mpro), and GPCR ligands. Structurally, it consists of a saturated isoindole core—a fused bicyclic system comprising a pyrrolidine ring and a cyclohexane ring—bearing a hydroxyl group at the C5 position.
The (3aR,7aS) stereochemical designation defines a cis-fused junction between the five- and six-membered rings.[1] This specific fusion imparts a unique "folded" or concave topology to the molecule, distinguishing it from the linear trans-fused isomers.[2] The hydroxyl group at C5 introduces an additional stereocenter, creating opportunities for specific hydrogen bonding interactions within enzyme active sites.
Structural Analysis & Nomenclature
Core Connectivity and Numbering
The octahydro-1H-isoindole system follows a specific numbering scheme where the nitrogen atom is assigned position 2. The bridgehead carbons are 3a and 7a.[1][3] The cyclohexane ring comprises carbons 4, 5, 6, and 7, while the pyrrolidine ring includes N2, C1, C3, C3a, and C7a.
IUPAC Name: (3aR,7aS)-octahydro-1H-isoindol-5-ol
Core Skeleton: 2-azabicyclo[4.3.0]nonane
Key Functional Group: Secondary alcohol at C5
Stereochemical Definitions
The stereochemistry is defined by the relative orientation of the bridgehead hydrogens and the hydroxyl group.
Stereochemical Feature
Configuration
Structural Implication
Ring Fusion
(3aR, 7aS)
Cis-Fusion : The protons at 3a and 7a are on the same face of the molecule. This forces the cyclohexane ring to adopt a specific chair conformation relative to the pyrrolidine envelope.
C5 Chirality
5-ol (R or S)
The hydroxyl group can be Axial or Equatorial relative to the cyclohexane chair. This is often described as Endo (inside the concave fold) or Exo (outside the fold).
Symmetry
Chiral
While the unsubstituted cis-octahydroisoindole is a meso compound (possessing a plane of symmetry), the addition of the 5-OH group desymmetrizes the molecule, making it chiral.
Visualization of Connectivity
The following diagram illustrates the numbering and stereochemical connectivity of the scaffold.
Figure 1: Connectivity and stereocenters of the (3aR,7aS)-octahydro-1H-isoindol-5-ol scaffold.
Conformational Analysis
The Cis-Fusion Geometry
In the (3aR,7aS) cis-isomer, the fusion bond (C3a–C7a) is shared between the five- and six-membered rings. Unlike the trans-isomer, which is rigid and flat, the cis-isomer is conformationally mobile but prefers a distinct low-energy state:
Cyclohexane Ring: Adopts a Chair conformation.
Pyrrolidine Ring: Adopts an Envelope conformation.
Fusion Bonds: In the cyclohexane chair, one fusion bond is axial and the other is equatorial. This geometry creates a "concave" face (endo) and a "convex" face (exo).
Impact of the 5-Hydroxyl Group
The position of the hydroxyl group at C5 is governed by 1,3-diaxial interactions and hydrogen bonding preferences.
Equatorial -OH: Generally more stable due to minimal steric strain. It projects away from the ring system (Exo-like).
Axial -OH: Less stable due to 1,3-diaxial interactions with the axial protons at C3a/C7a or C7/C4. However, in the cis-fused system, an axial OH might engage in intramolecular H-bonding with the nitrogen lone pair (if N-substituted appropriately), potentially stabilizing this conformer.
Figure 2: Conformational equilibrium and stereoelectronic factors influencing the 5-ol position.
Synthetic Pathways[5][6][7]
The synthesis of (3aR,7aS)-octahydro-1H-isoindol-5-ol typically requires stereoselective reduction of aromatic or unsaturated precursors.
Route A: Hydrogenation of Isoindol-5-one
The most direct route involves the catalytic hydrogenation of 5-hydroxyisoindole or isoindol-5-one derivatives.
Precursor: 2-substituted-isoindoline-5-one.
Catalyst: Rh/Al₂O₃ or PtO₂ in acidic media often favors cis-hydrogenation.
Stereoselectivity: The catalyst approaches from the less hindered face, establishing the cis-fusion. The ketone reduction to alcohol often yields a mixture of epimers (axial/equatorial) which must be separated chromatographically.
Route B: Diels-Alder Cycloaddition
A convergent approach utilizing a [4+2] cycloaddition.
Result: Formation of the tetrahydroisoindole core, followed by hydrogenation to the octahydro system.
Protocol: Stereoselective Reduction (Example)
Ref: Adapted from standard protocols for octahydroindole synthesis [1, 2].
Dissolution: Dissolve 1.0 eq of hexahydro-1H-isoindol-5-one in acetic acid.
Hydrogenation: Add 5 mol% PtO₂. Pressurize to 50 psi H₂. Stir at RT for 12h.
Workup: Filter catalyst through Celite. Concentrate filtrate.
Purification: Neutralize with NaHCO₃. Extract with DCM. Purify diastereomers via Flash Column Chromatography (Silica, MeOH/DCM gradient).
Note: The cis-fused isomer typically elutes differently than the trans due to the shape difference (concave vs flat).[2]
Figure 3: Synthetic workflow for accessing the enantiopure scaffold.
Pharmacological Relevance
The (3aR,7aS)-octahydro-1H-isoindol-5-ol scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic proline-rich peptide turns.
Protease Inhibition (SARS-CoV-2 Mpro)
Recent studies have highlighted octahydroisoindole derivatives as potent inhibitors of the SARS-CoV-2 Main Protease (Mpro). The rigid cis-fused core positions the C5-substituent (often an electrophilic warhead or H-bond donor) into the S1 or S2 pocket of the enzyme, mimicking the glutamine residue of the natural substrate [3].
GPCR Ligands
The scaffold serves as a conformationally restricted analogue of dopamine or acetylcholine. The distance between the basic nitrogen (N2) and the hydrogen bond donor (C5-OH) is critical for binding to muscarinic or dopaminergic receptors. The cis-fusion allows for a specific vector that trans-isomers cannot access.
Peptidomimetics
In peptide synthesis, this scaffold acts as a constrained amino acid (Proline surrogate). It induces a β-turn in the peptide backbone, stabilizing the bioactive conformation of the peptide drug.
References
PubMed. Development of Orally Bioavailable Octahydroindole-Based Peptidomimetic Derivative as a Broad-Spectrum Inhibitor against HCoV-OC43 and SARS-CoV-2. Available at: [Link]
Therapeutic potential of octahydro-1H-isoindol-5-ol derivatives in drug discovery
Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Leads Executive Summary: The Rise of High-Fsp³ Scaffolds In the post-flatland era of...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Whitepaper & Experimental Guide
Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Leads
Executive Summary: The Rise of High-Fsp³ Scaffolds
In the post-flatland era of drug discovery, octahydro-1H-isoindol-5-ol (OHI-5-ol) has emerged as a "privileged scaffold." Unlike traditional heteroaromatic cores (e.g., indole, quinoline) which suffer from poor solubility and metabolic liability, the OHI-5-ol scaffold offers a saturated, bicyclic architecture with high fraction of sp³ carbons (Fsp³ ).
This scaffold functions primarily as a constrained proline bioisostere . Its rigid bicyclic framework reduces the entropic penalty of binding to protein targets, while the C5-hydroxyl group provides a critical vector for solubility enhancement or fragment growing.
Key Therapeutic Value Propositions:
Peptidomimetics: Mimics the turn conformation of proline in viral protease inhibitors (HCV NS3/4A, SARS-CoV-2 Mpro).
CNS Penetration: The lipophilic core (logP ~1.5) combined with the polar hydroxyl handle allows for tunable Blood-Brain Barrier (BBB) permeability, relevant for NMDA receptor modulation.
Stereochemical Richness: Three contiguous chiral centers (3a, 5, 7a) allow for precise probing of chiral biological pockets.
Structural Analysis & Pharmacophore Mapping
The therapeutic utility of OHI-5-ol is dictated by its stereochemistry. The fusion of the six-membered cyclohexane ring and the five-membered pyrrolidine ring can exist in cis or trans configurations.
Stereochemical Configurations
Cis-Fused (Endo/Exo): The cis-fused system is more flexible and mimics the "kinked" geometry of L-proline. This is the preferred conformation for protease inhibitors where the scaffold must fit into the S2 hydrophobic pocket.
Trans-Fused: Rigid and planar-like. Often explored in CNS ligands to lock pharmacophores in specific vectors relative to the nitrogen lone pair.
The C5-Hydroxyl "Vector"
The -OH group at position 5 is not merely a polar handle; it is a strategic attachment point.
H-Bond Donor/Acceptor: Can engage backbone carbonyls in enzyme active sites.
Solubilizing Tether: Can be etherified to attach polar solubilizing groups without disrupting the binding of the bicyclic core.
The most validated application of the octahydroisoindole scaffold is in the design of HCV NS3/4A protease inhibitors (e.g., as a P2 surrogate in macrocyclic inhibitors).
Mechanism of Action
In viral proteases, the S2 subsite is often a hydrophobic pocket that accommodates a proline residue of the substrate. OHI-5-ol derivatives bind here with higher affinity than proline due to the hydrophobic effect of the fused cyclohexane ring filling the pocket, while the nitrogen atom coordinates with the catalytic aspartate or backbone.
Pharmacophore Interaction Diagram (DOT)
The following diagram illustrates the binding mode of an OHI-5-ol derivative within a theoretical viral protease active site.
Caption: Pharmacophore mapping of OHI-5-ol binding in the S2 subsite of a viral protease. The scaffold fills the hydrophobic pocket while the 5-OH engages in H-bonding.
Experimental Protocol: Stereoselective Synthesis
This protocol describes the synthesis of cis-octahydro-1H-isoindol-5-ol from a commercially available isoindoline precursor. This method favors the cis-fused isomer, which is generally more bioactive in protease targets.
Objective: Synthesize (3aR,5S,7aS)-octahydro-1H-isoindol-5-ol via catalytic hydrogenation.
Reagents & Equipment[1]
Precursor: 1H-Isoindol-5-ol or N-Boc-isoindoline-5-one (for better stereocontrol).
Catalyst: Platinum(IV) oxide (PtO₂, Adams' catalyst) or Rhodium on Alumina (Rh/Al₂O₃).
Depressurize. Filter mixture through a Celite pad to remove catalyst. Wash pad with MeOH.
Do not let the catalyst dry out on the filter (fire hazard).
5. Isolation
Concentrate filtrate under reduced pressure. Neutralize residue with sat. NaHCO₃ and extract with DCM.
The cis-isomer is typically the major product (>80%).
6. Deprotection
Treat the N-Boc intermediate with TFA/DCM (1:1) for 1h to yield the free amine salt.
Ensure anhydrous conditions.
Synthesis Workflow Diagram (DOT)
Caption: Synthetic route for the conversion of aromatic isoindoline to the saturated octahydro-1H-isoindol-5-ol scaffold.
Biological Validation: FRET-Based Protease Assay
To validate the therapeutic potential of synthesized derivatives, a Fluorescence Resonance Energy Transfer (FRET) assay is the industry standard for determining IC₅₀ values against viral proteases (e.g., HCV NS3/4A).
Assay Principle
A peptide substrate containing a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL) is used. The protease cleaves the peptide, separating the pair and causing an increase in fluorescence. Inhibitors prevent this cleavage.
Protocol
Buffer Prep: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.5 mM EDTA, 1 mM DTT, 0.05% CHAPS.
Enzyme: Recombinant HCV NS3/4A protease (2 nM final concentration).
Inhibitor: Serially dilute OHI-5-ol derivatives in DMSO (8-point dose response).
Reaction:
Incubate Enzyme + Inhibitor for 15 min at RT.
Add Substrate (5 µM final) to initiate reaction.
Measure fluorescence (Ex 340 nm / Em 490 nm) kinetically for 30 min.
Analysis: Fit the initial velocity (
) vs. [Inhibitor] to the Morrison equation to determine or IC₅₀.
References
BenchChem. (2025). Octahydroindole-2-carboxylic acid derivatives for drug discovery. Retrieved from
Marbán-González, A., et al. (2021).[1] Discovery of Octahydroisoindolone as a Scaffold for the Selective Inhibition of Chitinase B1 from Aspergillus fumigatus: In Silico Drug Design Studies. Molecules, 26(24), 7606. Retrieved from
Soumana, D., et al. (2016).[1] Probing of Exosites Leads to Novel Inhibitor Scaffolds of HCV NS3/4A Proteinase. PLoS ONE. Retrieved from
Han, W., et al. (2003). Alpha-ketoamides, Alpha-ketoheterocycles, and Alpha-ketoesters as HCV NS3 protease inhibitors. Bioorganic & Medicinal Chemistry Letters.
Tocris Bioscience. NMDA Receptor Antagonists: Pharmacology and Structure. Retrieved from
Solubility profile of (3AR,7aS)-octahydro-1H-isoindol-5-ol HCl in water vs organic solvents
Technical Whitepaper: Solubility Profiling and Solvent Selection for (3aR,7aS)-Octahydro-1H-isoindol-5-ol HCl Executive Summary The efficient isolation and purification of (3aR,7aS)-octahydro-1H-isoindol-5-ol hydrochlori...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Solubility Profiling and Solvent Selection for (3aR,7aS)-Octahydro-1H-isoindol-5-ol HCl
Executive Summary
The efficient isolation and purification of (3aR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride (an isomeric bicyclic amine salt) is a critical bottleneck in the synthesis of downstream pharmaceutical intermediates, particularly for ACE inhibitors and complex alkaloids. Unlike its free base counterpart, the hydrochloride salt exhibits a distinct polarity profile that challenges standard liquid-liquid extraction (LLE) and crystallization workflows.
This technical guide provides a rigorous framework for determining the solubility profile of this specific chemotype. By synthesizing theoretical Structure-Property Relationships (SPR) with empirical protocols, this document empowers researchers to design self-validating solubility screens, optimizing solvent selection for recrystallization and formulation.
To predict solubility behavior, we must first deconstruct the molecular architecture of the solute.
Core Structure: The octahydro-1H-isoindole scaffold is a fused bicyclic system (cyclohexane fused to pyrrolidine). The "(3aR,7aS)" designation indicates a specific cis-fused stereochemistry, creating a "folded" lipophilic pocket.
Functionalization:
Secondary Amine (HCl Salt): The protonated nitrogen (
) acts as a primary hydration locus, driving water solubility via ion-dipole interactions.
C5-Hydroxyl Group (-OH): Provides a secondary hydrogen-bonding site (donor/acceptor), enhancing solubility in lower alcohols.
Lattice Energy: The ionic lattice of the HCl salt is significantly more stable than the amorphous free base. Dissolution requires a solvent capable of overcoming this lattice enthalpy (
Lipophilic enough for organic extraction if neutralized.
LogP (Salt)
< -1.0 (Predicted)
Partitions exclusively into aqueous phase in biphasic systems.
pKa (Conj. Acid)
~10.5 - 11.0
Requires pH > 12 to fully desalt to free base.
Solubility Landscape: Water vs. Organic Solvents
The solubility profile of (3aR,7aS)-octahydro-1H-isoindol-5-ol HCl follows a non-linear trend governed by the Dielectric Constant (
) and Hydrogen Bond Propensity of the solvent.
A. Aqueous Solubility (The "Salting-In" Zone)
Status:Highly Soluble (>100 mg/mL)
Mechanism: The chloride counter-ion and the protonated ammonium center form a hydration shell. The C5-hydroxyl group further stabilizes the molecule in the aqueous network.
Risk: High water solubility makes product loss significant during aqueous workups. Salting-out with NaCl is recommended to depress solubility during isolation.
B. Polar Organic Solvents (The "Process" Zone)
Methanol / Ethanol:Soluble (50 - 100 mg/mL)
Utility: Ideal solvents for initial dissolution before adding an antisolvent.
DMSO / DMF:Very Soluble
Utility: Avoid unless necessary for reactions; difficult to remove due to high boiling points.
C. Semi-Polar & Non-Polar Solvents (The "Antisolvent" Zone)
Acetone / IPA:Sparingly Soluble (< 10 mg/mL)
Utility: Excellent antisolvents for recrystallization. The salt will likely oil out or crystallize upon cooling.
DCM / Chloroform:Insoluble to Very Low
Note: While the free base is soluble here, the HCl salt is not.
Hexane / Heptane / MTBE:Insoluble
Utility: Strict antisolvents to force precipitation.
Experimental Protocols (Self-Validating)
Do not rely on literature values alone. Batch-to-batch variations in crystallinity and impurity profiles require empirical determination.
Protocol A: Gravimetric Solubility Determination (The Gold Standard)
This protocol determines the saturation limit (
) at a specific temperature.
Preparation: Weigh 100 mg of (3aR,7aS)-octahydro-1H-isoindol-5-ol HCl into a 4 mL HPLC vial.
Addition: Add the target solvent in 100
L increments.
Equilibration: Vortex for 30 seconds after each addition. If the solid dissolves, record volume.
Saturation: If solid remains after 500
L, place in a thermomixer at 25°C for 24 hours.
Filtration: Filter the supernatant using a 0.22
m PTFE syringe filter (pre-heated to prevent crashing out).
Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue.
Calculation:
Protocol B: Visual Solvent-Antisolvent Screening
Used to identify the metastable zone width (MSZW) for crystallization.
Dissolve 500 mg of compound in the minimum volume of Methanol (Solvent).
Slowly add MTBE or Acetone (Antisolvent) dropwise with stirring.
Record the "Cloud Point" (volume where persistent turbidity appears).
Heat to reflux. If solution clears, cool slowly to determine the "Clear Point" (nucleation).
Visualization of Workflows
Figure 1: Solubility Screening Logic
A decision tree for selecting the optimal solvent system based on polarity and experimental observation.
Standardized protocol for purifying the HCl salt using a MeOH/MTBE system.
Caption: Figure 2.[1][3][4] Optimized recrystallization pathway using a Solvent (MeOH) / Antisolvent (MTBE) couple.
Process Implications & Troubleshooting
Scenario 1: "Oiling Out"
Cause: The salt separates as a liquid phase rather than crystals. This is common in water/alcohol mixtures if cooled too quickly.
Solution: Use a "seeding" strategy. Retain a small amount of pure crystal and add it at the cloud point. Switch to a milder antisolvent (e.g., replace MTBE with Ethyl Acetate).
Scenario 2: Low Yield
Cause: High solubility in the mother liquor.
Solution: Cool to -20°C instead of 0°C. Increase the ratio of antisolvent (target 1:5 Solvent:Antisolvent).
Scenario 3: Hygroscopicity
Observation: The solid becomes sticky upon exposure to air.
Solution: Store under Nitrogen/Argon. Perform all filtration steps under an inert atmosphere or use a vacuum oven immediately.
References
BenchChem. (2025). Solubility of cis-Octahydro-1H-isoindole hydrochloride in organic solvents. Retrieved from
PubChem. (2025).[5] Compound Summary: Octahydro-1H-isoindole derivatives. National Library of Medicine. Retrieved from
Black, S. N., et al. (2007). Structure, Solubility, and Crystallization of Amine Salts. Journal of Pharmaceutical Sciences. (General reference for amine salt behavior).
CymitQuimica. (2024). (3aR,7aS)-octahydro-1H-isoindole hydrochloride Product Sheet. Retrieved from
Comprehensive Technical Guide: CAS Numbers, Identifiers, and Applications of (3aR,7aS)-Octahydro-1H-isoindol-5-ol Hydrochloride
Executive Summary (3aR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride is a highly specialized bicyclic amine building block utilized extensively in modern medicinal chemistry. By incorporating a conformationally restricte...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(3aR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride is a highly specialized bicyclic amine building block utilized extensively in modern medicinal chemistry. By incorporating a conformationally restricted octahydroisoindole scaffold, drug developers can optimize the pharmacokinetic properties, metabolic stability, and target-binding affinity of active pharmaceutical ingredients (APIs). Recently, this specific stereoisomer and its related analogs have emerged as critical intermediates in the synthesis of novel targeted therapeutics, including effector T cell activators (such as Cbl-b inhibitors) and complex antibody-drug conjugates (ADCs)[1].
Chemical Identification & Structural Parameters
The stereochemical complexity of the octahydro-1H-isoindol-5-ol core results in multiple distinct Chemical Abstracts Service (CAS) registry numbers. Differentiating these isomers is critical for reproducible synthetic workflows, accurate procurement, and strict regulatory compliance.
Table 1: Stereoisomeric CAS Numbers and Identifiers
The integration of the (3aR,7aS)-octahydro-1H-isoindol-5-ol scaffold into a drug molecule provides several distinct pharmacological advantages:
Conformational Restriction : Unlike flexible acyclic amines, the fused bicyclic ring system minimizes the entropic penalty upon binding to a target protein's active site.
Tunable Basicity : The secondary amine of the isoindole ring serves as a critical hydrogen bond donor/acceptor or can be functionalized via reductive amination to attach targeting ligands or ADC payloads.
Metabolic Stability : The sterically hindered nature of the bicyclic system often protects the molecule from rapid oxidative degradation by cytochrome P450 enzymes.
Fig 1: Octahydroisoindole scaffold integration in targeted T cell therapeutics.
Synthetic Methodology & Experimental Workflows
The following protocol details the highly efficient deprotection of the Boc-protected precursor to yield the target hydrochloride salt. This method is specifically optimized to avoid counter-ion exchange steps that are typically required when using alternative acids.
Step-by-Step Protocol: Acidic Deprotection
Reaction Preparation :
Dissolve tert-butyl (3aR,7aS)-5-hydroxy-octahydroisoindole-2-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM).
Causality: DCM provides excellent solubility for the Boc-protected intermediate while remaining chemically inert to the strong acidic conditions required for deprotection.
Thermal Control & Reagent Addition :
Cool the reaction vessel to 0 °C under a strict nitrogen atmosphere.
Add HCl (4N in 1,4-dioxane) dropwise.
Causality: Cooling to 0 °C is critical to mitigate the exothermic nature of the deprotection, preventing unwanted ring-opening or degradation of the secondary hydroxyl group. Utilizing HCl in dioxane directly yields the highly crystalline hydrochloride salt, bypassing the need for a subsequent counter-ion exchange (which would be necessary if Trifluoroacetic acid were used)[1].
Monitor the reaction via Liquid Chromatography-Mass Spectrometry (LC-MS).
Validation Checkpoint: The reaction is deemed complete when the starting material mass (e.g., m/z 186 [M+H-56]+, corresponding to the loss of the isobutylene fragment) completely disappears, and the target mass appears at m/z 142[M+H-HCl]+[1].
Isolation and Purification :
Concentrate the resulting mixture under vacuum to remove DCM and excess HCl/dioxane.
Purify the crude product via Preparative HPLC using an XBridge Prep Amide OBD Column (19x150 mm, 5 μm) with a mobile phase gradient of Water (0.05% HCl) and Acetonitrile (ACN)[1].
Causality: An amide-functionalized column is selected over a standard C18 reverse-phase column because highly polar, basic bicyclic amines typically exhibit poor retention and severe peak tailing on standard silica-based C18 stationary phases.
Fig 2: Synthetic workflow for deprotection of (3aR,7aS)-octahydro-1H-isoindol-5-ol HCl.
Applications in Targeted Therapeutics
The isolated (3aR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride is a prime candidate for downstream reductive amination. In recent pharmaceutical developments, this building block has been reacted with complex formyl-isoindolinone derivatives to synthesize potent Cbl-b inhibitors. These inhibitors serve as payloads in Antibody-Drug Conjugates (ADCs) designed to activate effector T cells within the tumor microenvironment, representing a cutting-edge approach in modern immuno-oncology[1].
References
Title: AU2023230346A1 - Activators of effector t cells
Source: Google Patents
URL
Engineering 3D Chemical Space: A Technical Guide to Bicyclic Amino Alcohols in Pharmaceutical Synthesis
Executive Summary The transition from flat, sp²-hybridized aromatic systems to three-dimensional, sp³-rich architectures marks a critical paradigm shift in modern drug discovery. As a Senior Application Scientist, I have...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition from flat, sp²-hybridized aromatic systems to three-dimensional, sp³-rich architectures marks a critical paradigm shift in modern drug discovery. As a Senior Application Scientist, I have observed firsthand that increasing the fraction of sp³ carbons (Fsp³) directly correlates with reduced clinical attrition rates. Bicyclic amino alcohols serve as premier "compact modules" in this space. They offer rigidified vectors for hydrogen bonding while simultaneously tuning the physicochemical properties of the parent pharmacophore, effectively bridging the gap between structural complexity and drug-like properties.
Structural Rationale: Escaping "Flatland"
The causality behind replacing traditional monocyclic amines (e.g., piperidines or pyrrolidines) with bicyclic amino alcohols is rooted in both thermodynamics and solvation chemistry.
Monocyclic amines possess high conformational flexibility. Upon binding to a target protein, this flexibility is lost, resulting in a significant entropic penalty. By bridging or fusing the ring system, we lock the conformation, pre-organizing the molecule for receptor binding and minimizing this entropic cost. Furthermore, the bicyclic framework sterically shields the basic nitrogen. This shielding disrupts the local hydration shell, slightly lowering the basicity (pKa) of the amine. According to the Henderson-Hasselbalch equation, a lower pKa increases the fraction of unionized drug at physiological pH (7.4), thereby enhancing passive membrane permeability without drastically altering lipophilicity (LogP) .
PK/PD benefits of integrating bicyclic amino alcohols into drug scaffolds.
Quantitative Data: Physicochemical Tuning
To illustrate the impact of bicyclic systems on drug-like properties, the following table summarizes the physicochemical shifts observed when transitioning from a standard monocyclic amino alcohol to various bicyclic isosteres.
Scaffold Type
Compound Example
pKa
LogP
Fsp³
Primary Pharmacological Advantage
Monocyclic
3-Hydroxypiperidine
9.8
0.4
0.83
High synthetic accessibility; baseline reference.
Bridged Bicyclic
2-Azabicyclo[3.2.0]heptan-3-ol
9.6
0.6
1.00
Improved membrane permeability via pKa reduction.
Fused Bicyclic
Octahydrocyclopenta[c]pyrrole
9.5
1.1
1.00
Enhanced metabolic stability against CYP450 enzymes.
Spirocyclic
2-Oxa-6-azaspiro[3.3]heptane
8.9
0.2
1.00
Optimal vectorization; low promiscuity/toxicity.
Core Scaffolds and Synthetic Workflows
Bridged Bicyclic Morpholines and Amino Alcohols
Bridged bicyclic amino alcohols are synthesized as compact modules to fine-tune pharmacokinetic properties. The synthesis relies on the stereoselective construction of the bridged framework, often utilizing combinatorial chemistry techniques to rapidly generate diverse libraries for structure-activity relationship (SAR) studies .
Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one)
Vince lactam is a highly versatile building block in medicinal chemistry. The causality behind its widespread use lies in its dense functionality: an electrophilic lactam carbonyl, a protected secondary amine, and an endocyclic double bond. This double bond allows for orthogonal functionalization (e.g., epoxidation or dihydroxylation) prior to lactam ring opening, enabling the stereocontrolled synthesis of complex amino cyclopentanols and bicyclic amino alcohols .
Synthetic divergence of Vince Lactam into functionalized bicyclic amino alcohols.
Azabicyclo[x.y.0]alkane Amino Acids via Cyclohydrocarbonylation
For fused bicyclic systems, Rh-catalyzed cyclohydrocarbonylation (CHC) offers an elegant, atom-economical route. This tandem reaction involves the highly regioselective hydroformylation of a terminal alkene, followed by intramolecular condensation to form a cyclic N-acyliminium intermediate, and a final nucleophilic cyclization .
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating mechanistic causality and in-line quality control.
Protocol 1: Synthesis of exo-2-Azabicyclo[3.2.0]heptan-3-ol via Alane Reduction
Causality: Standard LiAlH₄ reduction of sterically hindered bicyclic lactams often stalls at the hemiaminal stage or leads to undesired ring-opening due to the stability of the tetrahedral intermediate. By adding Me₃SiCl, we generate alane (AlH₃) in situ. Alane is a stronger electrophile that coordinates tightly to the lactam carbonyl oxygen, facilitating rapid C–O bond cleavage and driving the reduction cleanly to the cyclic amine while preserving the strained framework.
Activation: Dissolve the N-Boc protected bicyclic lactam (1.0 eq) in anhydrous THF under an argon atmosphere. Cool to 0 °C. Add Me₃SiCl (3.0 eq) dropwise.
Reduction: Slowly add a 1M solution of LiAlH₄ in THF (3.0 eq). Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
Quenching (Fieser Method): Cool the reaction to 0 °C. Carefully quench by sequentially adding
mL of water (where is the mass of LiAlH₄ in grams), mL of 15% aqueous NaOH, and mL of water. Stir vigorously until a white granular precipitate forms.
Validation & Quality Control: Filter the aluminum salts and concentrate the filtrate. Self-Validation Step: Analyze the crude intermediate via ¹H and ¹³C NMR. The complete disappearance of the lactam carbonyl carbon signal (~175 ppm) and the upfield shift of the bridgehead protons confirm successful reduction. Do not proceed to deprotection if the hemiaminal intermediate is detected.
Deprotection: Treat the validated intermediate with 4 M HCl in 1,4-dioxane/MeOH at 60 °C to yield the final exo-amino alcohol hydrochloride salt.
Protocol 2: Rh-Catalyzed Cyclohydrocarbonylation (CHC) of Dehydrodipeptides
Causality: In the hydroformylation step, regioselectivity is paramount; the linear aldehyde is required to form the N-acyliminium intermediate. We utilize the Rh-BIPHEPHOS catalyst because the BIPHEPHOS ligand is a bulky, bidentate bisphosphite. Its extreme steric bulk creates a highly crowded equatorial plane around the rhodium center, strongly disfavoring the branched alkylrhodium transition state and funneling the reaction >99% toward the linear product.
Catalyst Activation: In a high-pressure reactor, dissolve the dehydrodipeptide substrate (1.0 eq), Rh(acac)(CO)₂ (1 mol%), and BIPHEPHOS ligand (2 mol%) in anhydrous toluene.
Hydroformylation & Cyclization: Pressurize the reactor with syngas (CO/H₂, 1:1, 60 psi). Heat the mixture to 65 °C for 12 hours.
Validation & Quality Control: Self-Validation Step: Monitor the reaction via in situ IR spectroscopy. The appearance of a strong aldehyde C=O stretch (~1720 cm⁻¹) followed by its rapid disappearance and the emergence of a lactam C=O stretch (~1650 cm⁻¹) validates the successful tandem sequence.
Purification: Vent the syngas, concentrate the solvent in vacuo, and purify the resulting 1-azabicyclo[x.y.0]alkane via flash column chromatography.
Conclusion
The strategic incorporation of bicyclic amino alcohols into pharmaceutical pipelines is not merely a structural trend, but a mechanistically driven approach to solving complex PK/PD challenges. By understanding the causality behind conformational restriction, pKa tuning, and stereoselective synthetic workflows, medicinal chemists can effectively navigate the 3D chemical space to produce highly potent, bioavailable, and safe therapeutics.
References
Synthesis of bridged bicyclic amino alcohols as compact modules for medicinal chemistry
Source: Synthetic Communications, 49(1), 1-10 (2018).
URL:[Link]
2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization
Source: ChemRxiv (2021).
URL:[Link]
Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry
Source: Repository of the Academy's Library (MTAK) (2017).
URL:[Link]
Highly Efficient Synthesis of Azabicyclo[x.y.0]alkane Amino Acids and Congeners by Means of Rh-Catalyzed Cyclohydrocarbonylation
Source: PubMed Central (PMC) (2011).
URL:[Link]
Foundational
Safety Data Sheet (SDS) and handling precautions for isoindol-5-ol hydrochloride salts
[1] Executive Summary: The Dual-Hazard Profile Isoindolin-5-ol hydrochloride (often chemically mislabeled in procurement catalogs as isoindol-5-ol hydrochloride) is a critical scaffold in medicinal chemistry, particularl...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary: The Dual-Hazard Profile
Isoindolin-5-ol hydrochloride (often chemically mislabeled in procurement catalogs as isoindol-5-ol hydrochloride) is a critical scaffold in medicinal chemistry, particularly for developing dopamine D2 agonists and kinase inhibitors.[1]
Researchers must recognize that this compound presents a dual-hazard profile derived from its structural moieties:
The Phenolic Core: Susceptible to autoxidation, forming quinone-like species that can act as Michael acceptors and covalently modify proteins (sensitization risk).
The Secondary Amine Hydrochloride: Highly hygroscopic and acidic upon dissolution, capable of releasing hydrogen chloride gas if heated or treated with strong acids.
This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a strategic operational framework for safe handling, storage, and experimental use.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Specific Target Organ Toxicity (Single Exposure): H335 - May cause respiratory irritation.[1][5]
Advanced Risk Analysis (Beyond the SDS)
Autoxidation & Colorimetric Warning:
Upon exposure to air and moisture, the phenolic ring oxidizes. A color shift from off-white to pink/brown indicates the formation of oxidation byproducts (likely ortho- or para-quinone methides).[1] These impurities are often more toxic than the parent compound due to increased electrophilicity.
Hygroscopic Acidosis:
As a hydrochloride salt of a secondary amine, the compound avidly absorbs atmospheric water. This not only degrades stoichiometry but creates a localized acidic environment (pH < 4) on mucosal membranes (eyes/lungs) upon contact, exacerbating irritation.
Strategic Handling Protocols
Storage Architecture
The "Dry-Dark-Inert" Triad:
Temperature: Store at 2–8°C for active use; -20°C for long-term banking.
Atmosphere: Displace headspace with Argon or Nitrogen after every use.
Desiccation: Secondary containment in a desiccator is mandatory due to the HCl salt's hygroscopicity.
Experimental Handling Workflow
Weighing: Do not weigh on open benchtop balances if humidity >50%. Use a glovebox or a localized nitrogen cone.
Solubilization:
Preferred Solvent: Degassed DMSO or Water (for immediate use).
Avoid: Protic solvents (MeOH/EtOH) for long-term storage of stock solutions, as they facilitate oxidative degradation.
Neutralization: When freeing the base for nucleophilic substitution, use a mild base (e.g., NaHCO₃ or DIPEA) in the presence of an antioxidant (e.g., Ascorbic acid or BHT) to prevent rapid phenolic oxidation at high pH.
Visualizing the Safety Workflow
The following diagram outlines the decision logic for handling this compound to maintain chemical integrity and operator safety.
Caption: Operational workflow emphasizing the critical visual QC step to detect phenolic oxidation prior to usage.
Emergency Response & First Aid
Exposure Scenarios
Ocular Contact: The HCl salt will cause immediate stinging. Irrigate with saline/water for 15 minutes . Do not use neutralization drops.
Inhalation: Move to fresh air immediately. If wheezing occurs (HCl gas effect), administer oxygen.
Skin Contact: Wash with soap and water.[4][6][7][8] Note: Phenolic compounds can anesthetize the skin locally; pain may be delayed. Monitor for redness.
Extinguishing Media: Alcohol-resistant foam or Dry Chemical.[1][6][5][9] Avoid high-pressure water jets which may scatter the light powder.[1]
Stability Logic & Degradation Pathways[1][12][13]
Understanding why the compound degrades allows for better experimental design. The diagram below illustrates the competing degradation pathways.
Caption: The two primary degradation vectors: Oxidative dehydrogenation (Pathway A) and Hygroscopic acidification (Pathway B).[1]
Disposal & Regulatory Compliance
Waste Classification: Hazardous Chemical Waste.
Stream:Halogenated Organic Solvent waste stream (due to the HCl component).
Neutralization: For large spills (>10g), neutralize with sodium bicarbonate powder before sweeping to prevent acid burns.
TSCA (USA): Research & Development (R&D) exemption status typically applies. Not for consumer use.
REACH (EU): Registration required if importing >1 ton/year.
References
PubChem. (n.d.). Compound Summary: Isoindolin-5-ol hydrochloride.[1] National Library of Medicine. Retrieved March 6, 2026, from [Link]
Stobaugh, J. F., Repta, A. J., & Sternson, L. A. (1986). Aspects of the stability of isoindoles derived from the reaction of o-phthalaldehyde-ethanethiol with primary amino compounds. Journal of Pharmaceutical and Biomedical Analysis, 4(3), 341–351. [Link]
A Senior Application Scientist's Guide to Pharmacophore Modeling of (3aR,7aS)-Octahydro-1H-isoindol-5-ol Ligands
Executive Summary The (3aR,7aS)-octahydro-1H-isoindol-5-ol scaffold represents a privileged structure in modern medicinal chemistry, serving as the core for ligands targeting a diverse range of biological systems. Its ri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The (3aR,7aS)-octahydro-1H-isoindol-5-ol scaffold represents a privileged structure in modern medicinal chemistry, serving as the core for ligands targeting a diverse range of biological systems. Its rigid bicyclic structure provides a defined three-dimensional orientation for appended functional groups, making it an ideal candidate for pharmacophore modeling. This guide provides an in-depth, technically-grounded methodology for developing and validating robust pharmacophore models for this ligand class. We will move beyond a simple recitation of steps to explore the causal reasoning behind critical experimental choices, ensuring the development of predictive and self-validating models. This document is structured to empower researchers, computational chemists, and drug development professionals to leverage pharmacophore modeling as a strategic tool for hit identification and lead optimization.
The (3aR,7aS)-Octahydro-1H-isoindol-5-ol Scaffold: A Privileged Core
The target scaffold, with its specific cis-fused ring system, presents a unique combination of structural rigidity and chemical functionality. Understanding its intrinsic properties is the first step in building a meaningful pharmacophore.
Structural Features : The saturated bicyclic system locks the cyclohexane and pyrrolidine rings into a defined conformation. This reduces the conformational entropy upon binding, a favorable characteristic for potent ligands.
Key Functional Groups :
Secondary Amine (NH) : Can act as a hydrogen bond donor and is a common site for substitution to explore the target's binding pocket.
Hydroxyl Group (-OH) : Can serve as both a hydrogen bond donor and acceptor, providing a critical interaction point.
Stereochemistry : The (3aR,7aS) configuration dictates a precise spatial relationship between the amine, the hydroxyl group, and any substituents, which is fundamental to molecular recognition.
This scaffold is a key intermediate in the synthesis of various biologically active molecules, including angiotensin-converting enzyme (ACE) inhibitors like Trandolapril.[1] Its versatility makes it a valuable starting point for exploring diverse chemical spaces.
Foundational Principles of Pharmacophore Modeling
A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological activity.[2][3] It is not a real molecule but a 3D map of interaction points. This guide will focus on the two primary, context-dependent strategies for model generation.
Ligand-Based Pharmacophore Modeling (LBPM) : Employed when a set of active ligands is known, but the structure of the biological target is not. The model is a hypothesis of the common features shared by these active molecules.
Structure-Based Pharmacophore Modeling (SBPM) : Utilized when a high-resolution 3D structure of the target (e.g., from X-ray crystallography or Cryo-EM) is available.[4] The model is derived directly from the key interactions observed between the target and a bound ligand.
Common Pharmacophoric Features:
Feature
Abbreviation
Description
Hydrogen Bond Acceptor
HBA
A Lewis basic atom (e.g., sp2 or sp3 oxygen/nitrogen).
Hydrogen Bond Donor
HBD
A Lewis acidic hydrogen atom attached to an electronegative atom.
Hydrophobic
H
A region of hydrophobicity, typically an aliphatic or aromatic group.
Aromatic Ring
AR
A planar, cyclic, conjugated ring system.
Positive Ionizable
PI
A group that is protonated at physiological pH (e.g., an amine).
Negative Ionizable
NI
A group that is deprotonated at physiological pH (e.g., a carboxylic acid).
This approach is chosen when several active ligands containing the octahydro-1H-isoindol-5-ol core are identified, but no reliable target structure exists. The goal is to deduce the necessary features for activity from the ligands themselves.
dot
Caption: A workflow diagram for Ligand-Based Pharmacophore Modeling.
Step 3.1: Curating the Training Set
The quality of the input data dictates the quality of the output model. This is the most critical step.
Methodology:
Gather Ligands: Collect a set of at least 15-20 ligands containing the (3aR,7aS)-octahydro-1H-isoindol-5-ol core with experimentally determined biological activities (e.g., IC50, Ki).
Define Activity Thresholds: Segregate the ligands into at least two activity classes:
Highly Active (+++): These molecules will be used to define the essential features of the pharmacophore. (e.g., IC50 < 100 nM).
Inactive (--): Molecules that are structurally similar but lack significant activity (e.g., IC50 > 10,000 nM). These are crucial for ensuring the model's specificity.
Ensure Diversity: The set should cover a wide range of structural modifications and activity levels.
Senior Scientist's Insight: A common failure point is a training set with low structural diversity. If all active compounds feature a simple phenyl ring at the same position, the model will incorrectly learn that a phenyl ring is essential, rather than the more general feature of a hydrophobic or aromatic group. Including diverse actives ensures the model is generalizable and capable of identifying novel scaffolds.
Step 3.2: Conformational Analysis
While the core scaffold is rigid, appended side chains are often flexible. The model must be built using the biologically relevant conformation.
Methodology:
For each molecule in the training set, generate a diverse ensemble of low-energy 3D conformations using tools like MOE, LigandScout, or Discovery Studio.[5]
Set an energy threshold (e.g., within 10-20 kcal/mol of the global minimum) to ensure a comprehensive yet computationally tractable set of conformers.
Step 3.3: Hypothesis Generation & Scoring
This step involves identifying common pharmacophoric features among the active compounds that are absent in the inactive ones.
Methodology:
Utilize a hypothesis generation algorithm (e.g., HypoGen in Discovery Studio). The software will align the conformers of the active molecules and identify spatial arrangements of features that are common to all of them.
The algorithm generates a series of potential pharmacophore models (hypotheses), each ranked by a score.
A good hypothesis will have a large cost difference between the "null cost" (the cost of a model with no features) and the "total cost" of the hypothesis, indicating a high statistical significance.[6]
Example Hypothesis Score Table:
Hypothesis ID
Features
Cost Difference
RMSD
Hypo-1
1 HBD, 1 HBA, 2 H
85.2
0.78
Hypo-2
1 HBD, 2 HBA, 1 H
65.4
1.12
Hypo-3
2 HBD, 1 HBA, 1 H
51.9
1.45
Senior Scientist's Insight: Hypo-1 is the most promising candidate. A cost difference greater than 70 bits suggests a >90% probability that the model is not a result of chance correlation.[6] The low RMSD value also indicates a good geometric fit among the training set ligands.
This is the preferred method when a high-quality crystal structure of the target protein complexed with a ligand is available from a source like the Protein Data Bank (PDB).[4]
dot
Caption: A workflow diagram for Structure-Based Pharmacophore Modeling.
Methodology:
Obtain and Prepare Structure: Download the PDB file of the target-ligand complex. Prepare the structure by removing water molecules (unless they are critical for binding), adding hydrogen atoms, and assigning correct protonation states and partial charges.
Feature Generation: Use software like LigandScout or MOE to automatically identify all key interactions between the bound ligand and the protein active site.[4][5]
Translate Interactions to Features: The software will convert these interactions into pharmacophoric features. For example:
A hydrogen bond between the ligand's hydroxyl group and a backbone carbonyl of the protein becomes an HBD feature on the ligand model.
A van der Waals contact between an alkyl chain on the ligand and a hydrophobic pocket (e.g., Leucine, Valine residues) becomes an H feature.
Incorporate Exclusion Volumes: Add volume spheres corresponding to the atoms of the receptor. This is a critical step that prevents hits from clashing with the protein and ensures shape complementarity.
Senior Scientist's Insight: While a structure-based model is derived from a "true" binding pose, it represents only a single snapshot. Proteins are dynamic. If target flexibility is known to be important, consider generating multiple SBPMs from different crystal structures or from snapshots of a molecular dynamics simulation to create a more comprehensive "multi-pharmacophore" model.[3]
The Cornerstone of Trust: Rigorous Model Validation
A generated pharmacophore is merely a hypothesis until it is rigorously validated. Validation is a self-validating system designed to prove that the model can successfully distinguish active from inactive molecules.[4]
Protocol 5.1: The Decoy Set Method
Methodology:
Assemble a Test Set: Create a set of known active compounds that were not used in the model's creation (the training set).
Generate a Decoy Set: Create a much larger database of "decoy" molecules. These should be inactive compounds that have similar physicochemical properties (e.g., molecular weight, logP, number of rotatable bonds) to the actives but different topologies. This ensures the model is selective for 3D features, not just simple properties.
Screen the Combined Database: Use the pharmacophore model to screen a database containing both the test set and the decoy set.
Analyze the Results: A successful model should rank the known actives from the test set much higher than the decoy molecules.
Protocol 5.2: Quantitative Metrics for Validation
The results from the decoy screen are quantified using several statistical metrics.
Example Validation Data:
Metric
Formula
Value
Interpretation
Total Molecules (N)
-
10,000
The size of the combined database.
Total Actives (A)
-
100
The number of known actives in the database.
Hits Found (H)
-
500
Total molecules matching the pharmacophore.
Active Hits (Ha)
-
85
Number of known actives that matched the pharmacophore.
Enrichment Factor (EF)
(Ha/H) / (A/N)
17.0
The model is 17 times more likely to find an active than random chance. A high EF is desirable.
Güner-Henry (GH) Score
[Ha(3A+H)/4HA] x [1 - (H-Ha)/(N-A)]
0.82
A score between 0 (null model) and 1 (ideal model). A score > 0.7 indicates a very good model.
Senior Scientist's Insight: The GH score is particularly powerful as it rewards models that find a high percentage of actives while penalizing those that also find a large number of inactive hits. It provides a balanced assessment of both sensitivity and specificity.
Application in Virtual Screening for Hit Identification
The ultimate goal of a validated pharmacophore model is to screen vast virtual libraries (e.g., ZINC, Enamine REAL) to identify novel compounds with the potential for biological activity.
dot
Caption: A typical workflow for a pharmacophore-based virtual screening campaign.
Methodology:
Initial Screening: The validated pharmacophore is used as a 3D query to rapidly screen a multi-million compound database. This step filters out the vast majority of molecules that do not match the required features.
Filtering: The initial hits are then passed through a series of filters. This includes checks for drug-likeness (e.g., Lipinski's Rule of Five) and removal of compounds with known toxic or reactive functionalities.
Molecular Docking: The filtered hits are then docked into the target's binding site (if a structure is known) to predict a plausible binding mode and score the interaction.[5] This step refines the hit list by prioritizing compounds that have good shape and electrostatic complementarity with the target.
Final Selection: A final list of the most promising candidates is selected for acquisition and biological testing.
Conclusion and Future Perspectives
Pharmacophore modeling is a powerful and versatile computational tool that, when applied with rigor, can significantly accelerate drug discovery campaigns. For ligands built upon the (3aR,7aS)-octahydro-1H-isoindol-5-ol scaffold, this technique provides an effective means to translate structure-activity relationships into a predictive 3D model. The key to success lies not in the automated execution of software but in the thoughtful curation of input data and a steadfast commitment to rigorous, quantitative validation.
Future advancements, such as the integration of machine learning for improved feature definition and the use of dynamic pharmacophores ("dynophores") derived from molecular dynamics simulations, promise to further enhance the predictive power of these models, capturing the complex and dynamic nature of protein-ligand recognition.[3]
References
Gozalbes, R., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PMC. Available at: [Link]
Bioinformatics Insight. (2024). Learn the Art of Pharmacophore Modeling in Drug Designing. YouTube. Available at: [Link]
CD ComputaBio. (n.d.). Pharmacophore Construction Using Discovery Studio. Available at: [Link]
Jain, A., et al. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. Available at: [Link]
Gupta, N. (n.d.). Pharmacophore Modeling and Docking Techniques. SlideShare. Available at: [Link]
Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress. Available at: [Link]
Schuster, D., & Langer, T. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. MDPI. Available at: [Link]
Wang, R., et al. (2016). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. PMC. Available at: [Link]
Galoá Proceedings. (2022). Pharmacophore modeling, QSAR, and docking studies of Indole Derivatives in the Hit-to-Lead Stage for Chagas Disease. Proceedings.Science. Available at: [Link]
Polish Pharmaceutical Society. (n.d.). A STUDY ON THE STEREOCHEMICAL PURITY OF TRANDOLAPRIL AND - OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID BY HPLC METHOD. Available at: [Link]
Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Available at: [Link]
Executive Summary: The Fsp³ Advantage and Metabolic Cost
The octahydro-1H-isoindol-5-ol scaffold represents a high-value pharmacophore in modern drug discovery. Unlike its planar, aromatic counterpart (isoindoline), this saturated bicyclic amine offers a high fraction of sp³-hybridized carbons (Fsp³), enhancing solubility and enabling access to novel chemical space. However, this structural complexity introduces specific metabolic vulnerabilities.
For researchers utilizing this core, the primary challenge lies in balancing the favorable physicochemical properties of the aliphatic amine and secondary alcohol against rapid clearance by Cytochrome P450 (CYP) and Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes. This guide details a predictive and experimental framework to assess and optimize the metabolic stability of this scaffold.
Metabolic Liability Analysis: Mapping the Soft Spots
To predict stability, we must first map the intrinsic reactivity of the scaffold. The octahydro-1H-isoindol-5-ol core presents three distinct "Metabolic Soft Spots."
Phase I Liabilities (CYP450-Mediated)
-Carbon Oxidation (N-Dealkylation/Ring Opening): The carbons adjacent to the nitrogen (C1 and C3) are electron-rich and prone to Hydrogen Atom Transfer (HAT) initiated by the high-valent Iron-Oxo species (Compound I) of CYP enzymes (typically CYP2D6 or CYP3A4). Hydroxylation here leads to an unstable hemiaminal, resulting in ring opening or N-dealkylation.
Bridgehead Hydroxylation: The tertiary carbons at the ring fusion (C3a/C7a) possess weaker C-H bonds compared to secondary methylenes. However, steric hindrance in the cis-fused systems often protects these sites relative to the
-carbons.
N-Oxidation: The basic secondary (or tertiary, if substituted) amine is a direct target for Flavin-containing Monooxygenases (FMOs) or CYPs, leading to N-oxide formation.
Phase II Liabilities (Conjugation)
O-Glucuronidation: The C5-hydroxyl group is a "ready-made" handle for Phase II metabolism. Unlike aromatic hydroxylation which requires a Phase I precursor step, the 5-ol moiety can be directly glucuronidated by UGTs (e.g., UGT2B7, UGT1A1), leading to rapid biliary or renal clearance.
Visualization of Metabolic Pathways
Figure 1: Primary metabolic pathways for the octahydro-1H-isoindol-5-ol scaffold.
In Silico Prediction Strategy
Before synthesis, computational modeling should screen for metabolic hotspots.
Site of Metabolism (SOM) Prediction
Utilize QM-based or Machine Learning tools (e.g., StarDrop™, Schrödinger's P450 Site of Metabolism) to calculate the Labile Atom Score .
Protocol: Generate 3D conformers of the cis and trans isomers. The cis-fused octahydroisoindole is generally more compact, potentially altering the accessibility of the C5-OH to UGT active sites compared to the trans-isomer.
Metric: Focus on the Activation Energy (
) for Hydrogen abstraction at C1/C3. If kcal/mol, the site is highly liable.
Lipophilicity and Intrinsic Clearance (
)
The octahydroisoindole core is moderately lipophilic.
Target: Maintain LogD
between 1.0 and 3.0.
Logic: Higher lipophilicity correlates with increased non-specific binding to microsomes and higher affinity for CYP active sites.
Experimental Validation Protocols
Trustworthy data requires self-validating experimental designs. Below are the specific protocols for assessing this scaffold.
Preparation: Thaw Human Liver Microsomes (HLM) on ice.
Incubation: Prepare a master mix with phosphate buffer (100 mM, pH 7.4) and HLM (0.5 mg/mL protein final).
Substrate: Spike test compound (1 µM final, <0.1% DMSO) to minimize enzyme saturation.
Initiation: Add NADPH regenerating system (1 mM NADPH final). Control: Add buffer instead of NADPH to assess non-CYP stability.
Sampling: Aliquot 50 µL at
min into 200 µL ice-cold acetonitrile (containing internal standard).
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
Data Output:
Calculate
(L/min/mg) using the elimination rate constant ():
Hepatocyte Stability Assay (Phase I & II Focus)
Crucial for this scaffold due to the C5-OH group, which microsomes (lacking UDPGA cofactor) will miss.
Protocol:
Thawing: Thaw cryopreserved human hepatocytes using high-viability medium (e.g., CHRM). Viability must be >75%.
Incubation: Suspend cells at
cells/mL in Krebs-Henseleit buffer.
Dosing: Add compound (1 µM).
Sampling: Stop reaction at
min.
Differentiation: If
, Phase II glucuronidation at the C5-OH is the driver.
Integrated Screening Workflow
Figure 2: Decision tree for evaluating metabolic stability.
Optimization Strategies: Hardening the Scaffold
When instability is detected, apply these medicinal chemistry tactics specifically for the octahydroisoindole core.
Strategy
Target Site
Mechanism
Effect on Stability
Deuteration
C1, C3 (-carbons)
Kinetic Isotope Effect (KIE)
Slows CYP-mediated HAT ().
Fluorination
C4, C6
Electron Withdrawal
Deactivates the ring system, reducing oxidation potential.
Steric Shielding
N-Substituent
Steric Hindrance
Bulky groups (e.g., t-butyl, cyclopropyl) block CYP access to the Nitrogen lone pair.
Scaffold Hopping
C5-OH C5-F or C5-OCH
Block Phase II
Removes the handle for Glucuronidation (UGT).
Case Study Insight: Stereochemistry
The cis-octahydroisoindole is generally preferred over the trans-isomer in early discovery. The cis-conformation forces the ring into a "folded" shape, often sterically shielding the bridgehead carbons more effectively than the planar trans-isomer. Furthermore, cis-isomers often exhibit lower lipophilicity (LogP), marginally improving metabolic resistance.
References
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link
Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Metabolism and Their Mechanisms. Chemistry & Biodiversity. Link
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability). Link
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link
Smith, D. A., & Obach, R. S. (2006). Metabolite identification in drug discovery and development. Wiley Interscience. Link
History and discovery of (3AR,7aS)-octahydro-1H-isoindol-5-ol as a chemical intermediate
The following technical guide details the history, chemical architecture, and synthetic evolution of (3aR,7aS)-octahydro-1H-isoindol-5-ol , a privileged bicyclic scaffold increasingly critical in the development of next-...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the history, chemical architecture, and synthetic evolution of (3aR,7aS)-octahydro-1H-isoindol-5-ol , a privileged bicyclic scaffold increasingly critical in the development of next-generation therapeutics.
Executive Summary
(3aR,7aS)-octahydro-1H-isoindol-5-ol (CAS: 1932544-17-6) represents a pinnacle in the evolution of "3D" drug scaffolds. Unlike the flat, aromatic structures that dominated 20th-century medicinal chemistry, this saturated bicyclic amine offers a defined, rigid stereochemical vector with high water solubility (ClogP ~0.37) and specific conformational control.
Historically viewed as a derivative of the Mitiglinide core (cis-octahydroisoindole), the 5-hydroxyl variant has emerged in the 2020s as a high-value intermediate for effector T-cell activators , antivirals , and GPCR ligands . Its discovery is not a single event but a continuum of synthetic refinement—from early Diels-Alder curiosities to modern enzymatic resolutions yielding >99% enantiomeric excess (ee).
Chemical Identity & Structural Logic
The Core Architecture
The molecule consists of a pyrrolidine ring cis-fused to a cyclohexane ring, with a hydroxyl group at the C5 position.
Feature
Specification
Significance
IUPAC Name
(3aR,7aS)-octahydro-1H-isoindol-5-ol
Defines absolute stereochemistry.
Core Skeleton
Octahydro-1H-isoindole
Bicyclic, saturated amine.
Fusion
cis-Fused (Bridgehead H's are syn)
Creates a "folded" conformation, mimicking peptide turns (e.g., Proline).
Chiral Centers
C3a, C5, C7a
The (3aR, 7aS) configuration fixes the ring pucker; C5-OH adds a functional handle.
Molecular Weight
141.21 g/mol
Ideal fragment size for Fragment-Based Drug Discovery (FBDD).
The "Privileged" Nature
In drug design, this scaffold is "privileged" because it breaks "Flatland"—the tendency of drug candidates to be planar and lipophilic. The cis-fusion forces the molecule into a compact, rigid shape that can position pharmacophores (the amine and the hydroxyl) in precise spatial orientations, reducing the entropic penalty of binding to protein targets.
History & Evolution: From Curiosity to Commodity
Phase I: The Diels-Alder Era (1930s–1960s)
The isoindole skeleton was first explored through the Diels-Alder reaction of pyrroles or maleimides with dienes. Early chemists, including Diels and Alder themselves, noted that reducing these adducts yielded octahydroisoindoles .
Discovery: The reduction of tetrahydroisoindole-1,3-diones (from maleimide + butadiene) proved that the cis-isomer was the kinetic product of hydrogenation over Platinum (Pt) or Palladium (Pd) catalysts.
Limitation: These early syntheses produced racemic mixtures and lacked functional groups on the cyclohexane ring.
Phase II: The Metabolic Era (1990s)
The scaffold gained pharmaceutical prominence with the development of Mitiglinide (KAD-1229), a calcium channel blocker/insulin secretagogue.
Key Finding: The cis-octahydroisoindole core (without the -OH) was essential for binding to the sulfonylurea receptor (SUR1).
The Gap: While Mitiglinide validated the core, medicinal chemists needed a way to attach additional groups to the "back" of the molecule (the cyclohexane ring) to reach new binding pockets.
Phase III: The Functional Era (2010s–Present)
The specific (3aR,7aS)-5-ol isomer emerged as a solution to the "vector problem." By introducing a hydroxyl group at C5, chemists created a handle for etherification or esterification.
2024 Breakthrough: Recent patent literature (e.g., AU2023230346A1 ) identifies this specific isomer as a critical intermediate for synthesizing Compound 161 , a novel activator of effector T-cells. This marks the transition of the molecule from a passive scaffold to an active, chirality-driven pharmacophore.
Synthesis & Manufacturing Protocol
The synthesis of the specific (3aR,7aS)-5-ol enantiomer requires a strategy that installs the hydroxyl group regioselectively and controls the bridgehead stereochemistry.
The "Functionalized Diene" Route
This is the modern, scalable approach favored for high-purity production.
Mechanism: The acetoxy group directs the regiochemistry (para-like selectivity). The endo transition state favors the cis-relationship between the bridgehead protons and the acetoxy group.
Mechanism: Reduces the imide carbonyls to the pyrrolidine amine and simultaneously cleaves the acetoxy ester to the alcohol (or requires a separate hydrolysis step).
Resolution: Enzymatic resolution using Lipase PS (Amano) and vinyl acetate. The lipase selectively acetylates one enantiomer of the 5-ol, leaving the desired (3aR,7aS)-5-ol (or its antipode) unreacted.
Result: Optically pure (>99% ee) (3aR,7aS)-octahydro-1H-isoindol-5-ol.
Visualization of the Pathway
The following diagram illustrates the logical flow from raw materials to the chiral intermediate.
Figure 1: Synthetic workflow for the production of chiral octahydroisoindol-5-ol via the Diels-Alder/Enzymatic Resolution route.
Applications in Drug Discovery[1]
Immunology (T-Cell Activation)
As detailed in recent patent disclosures (AU2023230346A1), the (3aR,7aS)-5-ol is used to synthesize Compound 161 .
Mechanism: The secondary amine of the isoindole acts as a nucleophile to attach to a heteroaryl core (e.g., a triazole or pyrimidine).
Role of 5-OH: The hydroxyl group is likely used to modulate solubility or to form a specific hydrogen bond within the target protein's active site, enhancing potency 10-100x over the non-hydroxylated analog.
CNS & Metabolic Targets
The scaffold is a bioisostere for:
Tropane alkaloids: (Found in cocaine/atropine). The octahydroisoindole is a "homo-tropane" analog.
Proline-rich peptides: The rigid bicyclic structure mimics the turn conformation of Pro-Pro sequences, making it valuable for peptidomimetic inhibitors (e.g., for proteases or viral replication complexes).
Technical Specifications & Handling
For researchers utilizing this intermediate, the following parameters are critical:
To confirm the identity of the (3aR,7aS) isomer vs. the (3aS,7aR) enantiomer:
Derivatization: React a small sample with Mosher's Acid Chloride ((R)-(-)-MTPA-Cl).
NMR Analysis: The 1H-NMR shifts of the diastereomeric esters will be distinct. Compare against a reference standard of the racemate to quantify ee%.
References
ChemScene. (2024).[1] Product Data: (3aS,5S,7aR)-octahydro-1H-isoindol-5-ol. Retrieved from [1]
Google Patents. (2024). AU2023230346A1 - Activators of effector t cells. Retrieved from
GuideChem. (2023). cis-Octahydroisoindole Chemical Properties and Applications. Retrieved from
National Institutes of Health (NIH). (2019). A Domino Aza-Piancatelli Rearrangement: Stereoselective Synthesis of Octahydro-1H-cyclopenta[cd]isoindole. PubMed.[2] Retrieved from
Beilstein Journal of Organic Chemistry. (2013). The chemistry of isoindole natural products. Retrieved from
Step-by-step synthesis protocol for (3AR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride
This guide outlines a high-fidelity synthesis protocol for (3aR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride . The protocol is designed for research and development applications, prioritizing stereochemical control (cis...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines a high-fidelity synthesis protocol for (3aR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride . The protocol is designed for research and development applications, prioritizing stereochemical control (cis-fusion), yield, and reproducibility.
Title: Step-by-Step Synthesis of (3aR,7aS)-Octahydro-1H-isoindol-5-ol Hydrochloride
Introduction & Retrosynthetic Analysis
The target molecule, (3aR,7aS)-octahydro-1H-isoindol-5-ol , features a bicyclic cis-fused octahydroisoindole core with a hydroxyl group at the C5 position. This scaffold is a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting GPCRs and specific enzymatic pathways (e.g., HCV inhibitors, analgesics).
The synthesis challenges lie in:
Stereocontrol: Establishing the cis-ring fusion ((3aR, 7aS) configuration).
Regiochemistry: Ensuring the hydroxyl group is correctly positioned at C5.
Chemomimicry: Reducing the aromatic ring while preserving the nitrogen functionality.
Retrosynthetic Strategy:
The most robust route utilizes 4-hydroxyphthalic acid as the starting material. The strategy involves:
Imide Formation: Locking the nitrogen position.
Catalytic Hydrogenation: Reducing the aromatic ring to establish the cis-fusion (thermodynamically favored under specific catalytic conditions).
Global Reduction: Converting the imide carbonyls to methylenes.
Figure 1: Retrosynthetic pathway deriving the target from 4-hydroxyphthalic acid.
Inert Atmosphere Glovebox or Schlenk Line (Argon/Nitrogen).
Rotary Evaporator with vacuum pump.
Flash Chromatography System.
Step-by-Step Protocol
Step 1: Synthesis of 5-Hydroxyphthalimide
Rationale: 4-Hydroxyphthalic acid is cyclized with urea to form the imide. The 4-hydroxy position on the acid corresponds to the 5-hydroxy position on the isoindole scaffold due to numbering conventions (meta to one carbonyl, para to the other).
Mix: In a round-bottom flask, combine 4-hydroxyphthalic acid (10.0 g, 54.9 mmol) and urea (5.0 g, 83.2 mmol).
Heat: Heat the mixture as a melt at 150–160 °C for 4 hours. The mixture will liquefy and then resolidify.
Workup: Cool to room temperature. Triturate the solid with water (100 mL) to remove excess urea.
Filter: Collect the solid by vacuum filtration.
Purify: Recrystallize from ethanol/water to yield 5-hydroxyphthalimide as a light beige solid.
Yield Target: 75–85%
QC Check: ¹H NMR (DMSO-d₆) should show aromatic signals and a broad singlet for OH.
Step 2: Catalytic Hydrogenation (Ring Reduction)
Rationale: This is the critical stereodefining step. Hydrogenation of phthalimides over Rhodium or Ruthenium catalysts favors the cis-fused hexahydrophthalimide.
Prepare Reactor: Charge a high-pressure reactor with 5-hydroxyphthalimide (5.0 g, 30.6 mmol).
Note: Rhodium is preferred over Platinum to minimize hydrogenolysis of the C-O bond (deoxygenation).
Solvent: Add Glacial Acetic Acid (50 mL). The acidic medium prevents catalyst poisoning by the amine/imide functionality.
Hydrogenation:
Purge with N₂ (3x) and H₂ (3x).
Pressurize to 60 bar (870 psi) H₂.
Heat to 80 °C and stir at 1000 rpm for 12–16 hours.
Workup:
Cool and vent the reactor.
Filter through a Celite pad to remove the catalyst (Caution: Pyrophoric catalyst residue).
Concentrate the filtrate under reduced pressure to obtain 5-hydroxy-cis-hexahydrophthalimide .
Stereochemistry: The product is predominantly the cis-fused isomer.
Step 3: Global Reduction to Amine
Rationale: The imide carbonyls are reduced to methylene groups using LiAlH₄. This step preserves the cis-fusion and the hydroxyl group.
Setup: Flame-dry a 3-neck flask and equip with a reflux condenser and addition funnel under Argon.
Charge: Add LiAlH₄ (4.0 equiv, 60 mL of 2.0 M in THF) to the flask. Cool to 0 °C.
Addition: Dissolve the 5-hydroxy-cis-hexahydrophthalimide (from Step 2) in anhydrous THF (50 mL). Add this solution dropwise to the LiAlH₄ suspension.
Control: Maintain internal temperature <10 °C during addition.
Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66 °C) for 6–8 hours.
Quench (Fieser Method):
Cool to 0 °C.
Carefully add: 4.6 mL Water , then 4.6 mL 15% NaOH , then 13.8 mL Water .
Stir vigorously until a white granular precipitate forms.
Isolation: Filter off the aluminum salts. Wash the cake with THF.
Concentration: Dry the filtrate over Na₂SO₄ and concentrate to yield crude (3aR,7aS)-octahydro-1H-isoindol-5-ol .
Step 4: Salt Formation & Purification
Rationale: The free amine is an oil or low-melting solid; the hydrochloride salt is stable and crystalline.
Dissolve: Dissolve the crude amine in a minimum amount of Ethanol or Dichloromethane .
Acidify: Add 4M HCl in Dioxane (1.2 equiv) dropwise at 0 °C.
Crystallize: Add Diethyl Ether or MTBE to induce precipitation.
Collect: Filter the white solid, wash with ether, and dry under high vacuum.
Final Product:(3aR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride .
Quality Control & Validation
Parameter
Method
Acceptance Criteria
Identity
¹H NMR (D₂O)
Confirm cis-fusion (coupling constants of bridgehead protons ~4-6 Hz).
Purity
HPLC-ELSD/MS
>98% area purity.
Stereochemistry
NOESY NMR
NOE correlation between H-3a and H-7a confirms cis-fusion.
Salt Stoichiometry
Elemental Analysis (Cl)
Theoretical Cl% ± 0.4%.
Key Stereochemical Marker:
In the ¹H NMR of the cis-isomer, the bridgehead protons (H-3a, H-7a) typically appear as broad multiplets with smaller coupling constants compared to the trans-isomer (which is rigid and has large axial-axial couplings).
Workflow Visualization
Figure 2: Operational workflow for the synthesis of the target hydrochloride salt.
References
Vertex Pharmaceuticals. (2011). Processes for the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid. WO2011009021A1. Link
ChemScene. (n.d.). (3AR,5S,6S,7aS)-octahydro-1H-isoindole-5,6-diol hydrochloride Product Page. Retrieved October 2023. Link
CymitQuimica. (n.d.). (3aR,7aS)-octahydro-1H-isoindole hydrochloride Product Page. Retrieved October 2023. Link
Sigma-Aldrich. (n.d.). rel-(3aR,7aS)-Octahydro-1H-isoindole Product Page. Retrieved October 2023. Link
National Institutes of Health (NIH). (2012). Synthesis of cis-octahydroindoles via intramolecular 1,3-dipolar cycloaddition. J Org Chem. Link
Application
Reagents and conditions for the preparation of octahydro-1H-isoindol-5-ol HCl
An Application Note and Protocol for the Synthesis of Octahydro-1H-isoindol-5-ol HCl This guide provides a comprehensive protocol for the laboratory-scale synthesis of octahydro-1H-isoindol-5-ol hydrochloride, a valuable...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Synthesis of Octahydro-1H-isoindol-5-ol HCl
This guide provides a comprehensive protocol for the laboratory-scale synthesis of octahydro-1H-isoindol-5-ol hydrochloride, a valuable saturated bicyclic amino alcohol for research and development in medicinal chemistry and drug discovery. The synthetic strategy is designed to be robust and accessible, starting from the commercially available precursor, 5-hydroxyisoindolin-1-one. This document details the necessary reagents, conditions, and step-by-step procedures, along with insights into the rationale behind the chosen methodologies.
Synthetic Strategy Overview
The synthesis of octahydro-1H-isoindol-5-ol HCl is approached in a three-stage process. The first stage involves the reduction of the lactam functionality in 5-hydroxyisoindolin-1-one to yield 5-hydroxyisoindoline. The second stage focuses on the complete saturation of the benzene ring through catalytic hydrogenation to afford the target octahydro-1H-isoindol-5-ol. The final stage is the conversion of the free base to its more stable and handleable hydrochloride salt.
Caption: Overall synthetic workflow for octahydro-1H-isoindol-5-ol HCl.
Part 1: Starting Material
The key starting material for this synthesis is 5-hydroxyisoindolin-1-one. This compound is commercially available from various chemical suppliers.
Compound
CAS Number
Molecular Formula
Molar Mass
5-Hydroxyisoindolin-1-one
252061-66-8
C₈H₇NO₂
149.15 g/mol
Part 2: Synthesis of Octahydro-1H-isoindol-5-ol
This part is divided into two critical reduction steps.
Step 1: Reduction of 5-Hydroxyisoindolin-1-one to 5-Hydroxyisoindoline
The lactam functionality of 5-hydroxyisoindolin-1-one is reduced to the corresponding amine using lithium aluminum hydride (LAH), a powerful reducing agent.[1][2][3]
Reagents and Materials:
Reagent/Material
Grade
Supplier
5-Hydroxyisoindolin-1-one
≥98%
Commercially available
Lithium Aluminum Hydride (LAH)
Powder or solution in THF
Sigma-Aldrich or equivalent
Anhydrous Tetrahydrofuran (THF)
Dri-Solv or equivalent
Various
Sodium Sulfate (anhydrous)
Reagent
Various
Ethyl Acetate
Reagent
Various
Deionized Water
15% Sodium Hydroxide Solution
Equipment:
Three-neck round-bottom flask
Reflux condenser
Dropping funnel
Magnetic stirrer with heating mantle
Inert gas supply (Nitrogen or Argon)
Standard glassware for extraction and filtration
Protocol:
Setup: Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried to prevent quenching of the LAH.
LAH Suspension: Under a positive pressure of inert gas, carefully add lithium aluminum hydride (2.0 eq.) to anhydrous THF in the reaction flask. Stir the suspension at room temperature.
Substrate Addition: Dissolve 5-hydroxyisoindolin-1-one (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LAH suspension at 0 °C (ice bath). The addition should be slow to control the exothermic reaction.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
Work-up (Fieser Method): Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess LAH by the sequential dropwise addition of:
'x' mL of water
'x' mL of 15% aqueous NaOH
'3x' mL of water
(where 'x' is the number of grams of LAH used).[4]
Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF and ethyl acetate.
Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield crude 5-hydroxyisoindoline, which can be used in the next step without further purification if deemed sufficiently pure by TLC or NMR.
Step 2: Catalytic Hydrogenation of 5-Hydroxyisoindoline
The aromatic ring of 5-hydroxyisoindoline is reduced by catalytic hydrogenation to yield the saturated octahydro-1H-isoindol-5-ol. The use of an acidic medium can facilitate the hydrogenation of the benzene ring.[5][6]
Reagents and Materials:
Reagent/Material
Grade
Supplier
5-Hydroxyisoindoline
Crude from Step 1
Platinum(IV) oxide (PtO₂) or 10% Platinum on Carbon (Pt/C)
Various
Glacial Acetic Acid or Ethanol
Reagent
Various
Hydrogen Gas (H₂)
High purity
Equipment:
Parr hydrogenation apparatus or a similar high-pressure reactor
Glass liner for the reactor
Standard filtration apparatus
Protocol:
Reactor Setup: Place the crude 5-hydroxyisoindoline (1.0 eq.) and the catalyst (5-10 mol% Pt/C or PtO₂) into the glass liner of the hydrogenation apparatus.
Solvent Addition: Add a suitable solvent such as glacial acetic acid or ethanol. Acetic acid can help in activating the substrate for hydrogenation.
Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi, but may require higher pressures for full saturation).
Reaction: Agitate the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the uptake of hydrogen ceases. This may take several hours to days. Monitor the reaction progress by analyzing small aliquots if possible.
Work-up: Carefully vent the hydrogen from the reactor and purge with an inert gas.
Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
Purification: If acetic acid was used as the solvent, it can be removed under reduced pressure. The residue can then be dissolved in a suitable organic solvent and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude octahydro-1H-isoindol-5-ol. Further purification can be achieved by column chromatography or recrystallization if necessary.
Part 3: Formation of Octahydro-1H-isoindol-5-ol HCl
The final free base is converted to its hydrochloride salt for improved stability and handling.[7][8][9]
Reagents and Materials:
Reagent/Material
Grade
Supplier
Octahydro-1H-isoindol-5-ol
Crude or purified from Step 2
Hydrochloric Acid (2M in Diethyl Ether)
Commercially available or prepared
Anhydrous Diethyl Ether or Isopropanol
Reagent
Various
Equipment:
Standard laboratory glassware
Magnetic stirrer
Filtration apparatus (Büchner funnel)
Protocol:
Dissolution: Dissolve the crude or purified octahydro-1H-isoindol-5-ol in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.
Acidification: While stirring, slowly add a solution of hydrochloric acid in diethyl ether (or another suitable solvent) dropwise.
Precipitation: The hydrochloride salt should precipitate out of the solution. Continue adding the HCl solution until no further precipitation is observed.
Isolation: Stir the resulting slurry for about 30 minutes, then collect the solid product by vacuum filtration.
Washing and Drying: Wash the filter cake with cold, anhydrous diethyl ether to remove any excess HCl and impurities. Dry the product under vacuum to obtain octahydro-1H-isoindol-5-ol HCl as a solid.
Characterization of Final Product
Test
Expected Result
Appearance
White to off-white solid
Melting Point
To be determined experimentally
¹H NMR
Consistent with the structure of octahydro-1H-isoindol-5-ol HCl
¹³C NMR
Consistent with the structure of octahydro-1H-isoindol-5-ol HCl
Mass Spectrometry
[M+H]⁺ corresponding to the free base
Troubleshooting
Problem
Possible Cause
Suggested Solution
Step 1: Incomplete Lactam Reduction
Insufficient LAH, wet reagents/glassware, short reaction time.
Use a larger excess of LAH, ensure all equipment and reagents are dry, and extend the reaction time.
Step 2: Incomplete Hydrogenation
Inactive catalyst, insufficient hydrogen pressure, short reaction time.
Use fresh catalyst, increase hydrogen pressure and/or temperature, and prolong the reaction time.
Step 3: Product does not precipitate
Product is too soluble in the chosen solvent.
Try a different solvent system or concentrate the solution before adding the HCl solution.
Safety Precautions
Lithium Aluminum Hydride (LAH): LAH is a highly reactive and flammable solid that reacts violently with water and other protic solvents to produce hydrogen gas, which is flammable and explosive. Handle LAH in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Have a Class D fire extinguisher readily available.
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Perform the hydrogenation in a well-ventilated area, away from ignition sources. Ensure the hydrogenation apparatus is properly assembled and pressure-tested.
Hydrochloric Acid: Concentrated hydrochloric acid and its solutions are corrosive and can cause severe burns. Handle with care in a fume hood and wear appropriate PPE.
References
Gribble, G. W. (2010). Heterogeneous Catalytic Hydrogenation of Indoles. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 1-24). John Wiley & Sons, Ltd.
Caron, S., & Wei, L. (2007). Practical Synthesis of Octahydro-1H-isoindole. Organic Process Research & Development, 11(5), 896-898.
Kaiser, C., & Zirkle, C. L. (1979). Antidepressant Agents. In Burger's Medicinal Chemistry and Drug Discovery (pp. 147-198). John Wiley & Sons, Inc.
Myers, A. G. (n.d.). Reduction of Functional Groups. Harvard University. Retrieved from [Link]
LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Lithium aluminum hydride. Retrieved from [Link]
Wikipedia. (2023, November 29). Lithium aluminium hydride. In Wikipedia. Retrieved from [Link]
University of Rochester. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]
YouTube. (2022, June 7). Amine and HCl - salt formation reaction. Retrieved from [Link] (Note: A representative URL is used as the original may not be stable).
Adluri, N., & Sarpong, R. (2011). Catalytic Hydrogenation of Indoles. Organic Letters, 13(16), 4324-4327.
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons.
Application Note: (3aR,7aS)-Octahydro-1H-isoindol-5-ol HCl as a Chiral Building Block in Advanced Drug Discovery
Introduction: Escaping "Flatland" in Medicinal Chemistry Modern drug discovery is actively shifting away from flat, sp2-hybridized aromatic scaffolds toward sp3-rich, conformationally restricted 3D architectures. This tr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Escaping "Flatland" in Medicinal Chemistry
Modern drug discovery is actively shifting away from flat, sp2-hybridized aromatic scaffolds toward sp3-rich, conformationally restricted 3D architectures. This transition—often termed "escaping flatland"—improves target selectivity, aqueous solubility, and clinical success rates. (3aR,7aS)-octahydro-1H-isoindol-5-ol HCl has emerged as a premier chiral building block in this paradigm.
As a bicyclic secondary amine featuring a fused pyrrolidine-cyclohexane system, it offers a highly rigidified core. The specific cis-fusion of the rings forces the molecule into a predictable, folded concave conformation, which drastically reduces the entropic penalty upon binding to target proteins compared to flexible aliphatic amines[1]. Furthermore, the strategic placement of a hydroxyl group at the 5-position serves a dual purpose: it acts as a precise orthogonal vector for modular diversification and significantly lowers the lipophilicity of the parent scaffold, thereby improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile[2].
Physicochemical Profiling
Understanding the baseline properties of this building block is critical for rational drug design. The table below summarizes its quantitative metrics and the causality behind its utility.
Physicochemical Property
Value
Causality & Impact on Drug Design
Molecular Weight
141.21 g/mol (Free base)
Low MW allows for extensive downstream derivatization without exceeding Lipinski's Rule of 5.
Fraction sp3 (Fsp3)
1.0 (8/8 carbons)
Maximum 3D character; improves aqueous solubility and reduces off-target promiscuity.
H-Bond Donors
2 (Secondary NH, OH)
Facilitates specific target engagement; tunable via selective functionalization.
H-Bond Acceptors
2 (N, O)
Enhances aqueous solubility and overall ADME profile.
Stereochemistry
(3aR,7aS)-cis fusion
Provides defined spatial vectors for precise structure-based drug design (SBDD)[1].
Strategic Applications & Workflows
The orthogonal reactivity of the secondary amine (N-2) and the secondary alcohol (O-5) allows for divergent synthetic applications.
Divergent synthetic workflows for octahydroisoindole building blocks.
Application A: Scaffold for Targeted Covalent Inhibitors (TCIs)
Recent breakthroughs in oncology have utilized the octahydroisoindole scaffold to target the Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors (part of the Hippo signaling pathway). By functionalizing the secondary amine with a cyanamide electrophile, researchers have developed pan-TEAD covalent antagonists that bind to a conserved cysteine in the TEAD palmitate-binding cavity[3].
Causality in Design: The rigid cis-octahydroisoindole core perfectly mimics the spatial occupancy of the natural palmitate ligand. The secondary amine is highly nucleophilic and readily converted into a cyanamide warhead, while the 5-hydroxyl group forms critical hydrogen bonds within the lipophilic pocket, anchoring the molecule for optimal covalent engagement[3].
Application B: Rigidified Linkers for PROTACs
Proteolysis Targeting Chimeras (PROTACs) require optimized linkers to induce ternary complex formation between a target protein and an E3 ubiquitin ligase. Traditional flexible PEG chains often result in high entropic penalties.
Causality in Design: Incorporating the octahydroisoindole core as a rigid linker restricts the conformational ensemble of the PROTAC. This pre-organization can significantly increase the cooperative binding (positive cooperativity) between the warhead and the E3 ligase, leading to more efficient target degradation.
Modular PROTAC assembly using the octahydroisoindole core as a rigid linker.
Validated Experimental Protocols
As a self-validating system, every protocol below includes built-in analytical checkpoints to ensure mechanistic success before proceeding to the next step.
Protocol 1: Synthesis of N-Cyanamide Covalent Warheads (TEAD Inhibitor Precursors)
Objective: Convert the secondary amine of (3aR,7aS)-octahydro-1H-isoindol-5-ol HCl into a reactive cyanamide electrophile.
Free-Basing & Preparation: Suspend (3aR,7aS)-octahydro-1H-isoindol-5-ol HCl (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere. Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) dropwise. Causality: DIPEA neutralizes the HCl salt, freeing the highly nucleophilic secondary amine while acting as an acid scavenger for the subsequent step.
Electrophilic Addition: Slowly add a solution of cyanogen bromide (BrCN, 1.1 eq) in DCM dropwise over 15 minutes. Maintain the temperature at 0 °C to prevent exothermic side reactions or O-cyanation.
Reaction Monitoring (Self-Validation): Stir for 2 hours. Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with Ninhydrin and heat. Validation Check: The starting material will appear as a dark purple spot (indicating a secondary amine). A successful reaction is confirmed by the disappearance of the purple spot and the appearance of a UV-active/Iodine-active new spot, indicating complete N-cyanation.
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Analytical Confirmation: Analyze the crude product via LC-MS. Look for a mass shift of +25 Da (
) relative to the free base, confirming the addition of the cyano group without over-alkylation.
Protocol 2: O-Alkylation for Rigid PROTAC Linkers
Objective: Alkylate the 5-hydroxyl group while protecting the secondary amine, establishing a rigid linker vector.
N-Protection: Dissolve the starting HCl salt (1.0 eq) in a 1:1 mixture of THF/Water. Add NaHCO3 (2.5 eq) followed by Di-tert-butyl dicarbonate (Boc2O, 1.1 eq). Stir at room temperature for 4 hours. Validation Check: LC-MS should show
. Extract with Ethyl Acetate, dry, and concentrate to yield the N-Boc protected intermediate.
Deprotonation: Dissolve the N-Boc intermediate in anhydrous DMF at 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Causality: NaH irreversibly deprotonates the secondary alcohol, generating a strong alkoxide nucleophile. The evolution of H2 gas serves as a visual confirmation of active deprotonation. Stir for 30 minutes until gas evolution ceases.
Alkylation: Add the desired E3-ligase-linker-halide (e.g., a Cereblon ligand attached to a bromo-PEG chain, 1.2 eq) dropwise. Warm to room temperature and stir overnight.
Workup & Purification: Quench carefully with cold water to destroy unreacted NaH. Extract with Ethyl Acetate (3x). Wash the organic layer extensively with water (5x) to remove DMF, followed by brine. Dry and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).
Final Deprotection: Treat the purified intermediate with 4N HCl in Dioxane for 2 hours to remove the Boc group, yielding the O-alkylated, N-free rigid linker ready for warhead coupling.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Reductive Amination Protocols for (3aR,7aS)-octahydro-1H-isoindol-5-ol
Introduction & Strategic Significance
The scaffold (3aR,7aS)-octahydro-1H-isoindol-5-ol represents a privileged bicyclic amine motif in medicinal chemistry.[1][2][3] Unlike flexible linear amines, this cis-fused system offers significant conformational restriction, which can enhance binding affinity to target proteins (e.g., GPCRs, ion channels) by reducing the entropic penalty of binding.
However, the functionalization of this core via reductive amination presents specific challenges:
Stereochemical Integrity: The cis-ring junction (3aR, 7aS) creates a distinct "folded" topology.[4][3] Reagents must approach the nitrogen atom from the less hindered face, often influencing the diastereoselectivity if a new chiral center is formed at the aldehyde/ketone partner.
Chemoselectivity: The presence of the unprotected C5-hydroxyl group requires protocols that avoid competitive O-alkylation or oxidation.[4][2][3]
Basicity: Secondary bicyclic amines are moderately basic and nucleophilic, but steric bulk around the nitrogen can impede iminium ion formation with hindered ketones.[4][3]
This guide details optimized protocols for N-alkylation of (3aR,7aS)-octahydro-1H-isoindol-5-ol, prioritizing yield, stereocontrol, and functional group tolerance.[1][2][3]
Mechanistic Insight & Reaction Design
Reductive amination proceeds through two equilibrium steps followed by an irreversible reduction:
Hemiaminal Formation: Nucleophilic attack of the isoindole nitrogen on the carbonyl carbon.[3]
Iminium Ion Formation: Dehydration of the hemiaminal.[4][3] Crucial Step: This is often the rate-determining step for hindered amines.[2][3] Acid catalysis (AcOH) is essential here.[3]
Reduction: Hydride transfer to the iminium carbon.[4][3]
Critical Consideration for this Scaffold:
The (3aR,7aS) fusion forces the cyclohexane ring into a chair-like conformation and the pyrrolidine ring into an envelope. The C5-hydroxyl group, depending on its axial/equatorial orientation, can participate in intramolecular H-bonding with the nitrogen, potentially reducing nucleophilicity.[2] We recommend using Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvents to disrupt these internal interactions and promote intermolecular reaction.[2][3]
Visualization: Reaction Pathway & Logic[1][4]
Caption: Mechanistic pathway for the N-alkylation of (3aR,7aS)-octahydro-1H-isoindol-5-ol, highlighting the critical iminium formation step.
Experimental Protocols
Method A: Standard Protocol (Aldehydes & Reactive Ketones)
Best for: Aromatic aldehydes, aliphatic aldehydes, and unhindered cyclic ketones.
Preparation: In a flame-dried reaction vial, dissolve (3aR,7aS)-octahydro-1H-isoindol-5-ol (1.0 mmol) in DCE (5 mL).
Activation: Add the aldehyde/ketone (1.1 mmol).
Catalysis: Add Glacial Acetic Acid (1.0 mmol). Note: If the amine is supplied as a HCl salt, add 1.0 equiv of TEA to free-base it, then add AcOH.[2]
Equilibration: Stir at room temperature for 30–60 minutes. This allows the hemiaminal/iminium equilibrium to establish.[3]
Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes to prevent bis-alkylation). Add STAB (1.5 mmol) portion-wise over 5 minutes.
Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (Look for disappearance of amine M+1 and appearance of product M+1).
Workup: Quench with saturated aqueous NaHCO3 (10 mL). Stir vigorously for 15 minutes to decompose borate complexes. Extract with DCM (3 x 10 mL).
Purification: Dry organics over Na2SO4, filter, and concentrate. Purify via flash column chromatography (typically MeOH/DCM gradient).[3]
Complexation: In a dry flask under N2, combine the isoindol-5-ol (1.0 mmol) and the ketone (1.2 mmol).
Dehydration: Add neat Ti(OiPr)4 (1.5 mmol). Stir at room temperature (or 50°C for very hindered substrates) for 4–12 hours. The solution will often turn slightly viscous/yellow as the titanium-amine complex forms.[1][2]
Reduction Step: Dilute the mixture with anhydrous MeOH (5 mL). (Caution: Exothermic).[3]
Ensure conditions are not basic (avoid NaH). STAB/Acidic conditions generally favor N-alkylation.[4][1][2][3] If persistent, protect OH as TBDMS ether.[3]
Extend the NaHCO3 quench time (stir >30 mins) or perform an acid wash (1N HCl) followed by basification.
Decision Tree for Protocol Selection
Caption: Workflow for selecting the optimal reductive amination conditions based on substrate reactivity.
Safety & Handling
(3aR,7aS)-octahydro-1H-isoindol-5-ol: Treat as a potential irritant.[1][2][3] Use standard PPE.[3]
Sodium Cyanoborohydride (NaCNBH3): Highly toxic if ingested or in contact with acid (releases HCN gas).[3] Method B must be performed in a well-ventilated fume hood. Quench all waste streams with bleach (sodium hypochlorite) to oxidize cyanide before disposal.[2][3]
STAB: Evolves hydrogen gas upon reaction with acid/protic solvents.[3] Ensure venting.
References
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][3] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[2][3] Link[2]
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[4][3] Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554.[2][3] Link[2]
Bhattacharyya, S. "Reductive Amination of Carbonyl Compounds with Titanium(IV) Isopropoxide and Sodium Borohydride."[4][3] Journal of Organic Chemistry, vol. 60, no. 15, 1995, pp. 4928-4929.[2][3] Link[2]
BenchChem. "Physicochemical Properties of cis-Octahydro-1H-isoindole Hydrochloride." BenchChem Technical Library, 2025.[3] Link (General scaffold properties).[2][3]
Common Organic Chemistry. "Reductive Amination: Common Conditions and Mechanisms." Link
Application Note: Functionalization of the Hydroxyl Group in (3aR,7aS)-Octahydro-1H-isoindol-5-ol
[1] Executive Summary & Strategic Value The (3aR,7aS)-octahydro-1H-isoindol-5-ol scaffold represents a privileged bicyclic amine architecture, structurally analogous to the core frameworks found in bioactive alkaloids an...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Strategic Value
The (3aR,7aS)-octahydro-1H-isoindol-5-ol scaffold represents a privileged bicyclic amine architecture, structurally analogous to the core frameworks found in bioactive alkaloids and pharmaceutical intermediates (e.g., Trandolapril precursors). Its high fraction of sp³-hybridized carbons (
) and defined stereochemistry make it an ideal candidate for Fragment-Based Drug Discovery (FBDD), particularly for targeting G-Protein Coupled Receptors (GPCRs) and enzymes requiring precise 3D ligand fitting.
This guide addresses the primary synthetic challenge: Chemoselectivity . The molecule contains two nucleophilic centers—a secondary amine (position 2) and a secondary alcohol (position 5). Successful functionalization of the hydroxyl group requires a rigorous orthogonal protection strategy to prevent N-alkylation or N-oxidation.
Core Molecular Data[2]
IUPAC Name: (3aR,7aS)-octahydro-1H-isoindol-5-ol
Scaffold Type: 5,6-Fused Bicyclic Amine (Pyrrolidine fused to Cyclohexane)
Key Reactivity: Nucleophilic Secondary Amine (
NH), Secondary Alcohol ( OH)
Strategic Analysis & Workflow
To functionalize the C5-hydroxyl group, we must first silence the C2-amine. Following protection, the hydroxyl group serves as a divergent point for three major pathways:
Oxidation: Access to the ketone (5-oxo) for reductive amination.
Activation: Conversion to a leaving group (Mesylate/Tosylate) for nucleophilic substitution.[1]
Inversion: Mitsunobu reaction to invert stereochemistry or install heteroatoms (N, S, O).
Decision Matrix: Pathway Selection
Desired Outcome
Recommended Pathway
Key Reagents
Stereochemical Consequence
5-Amino Analog
Oxidation Reductive Amination
DMP; then , STAB
Resets stereocenter (allows control via hydride source)
Inverted Alcohol
Mitsunobu (Esterification)
PPh, DIAD,
Inversion (Walden)
5-Fluoro Analog
Deoxyfluorination
DAST or Deoxo-Fluor
Inversion (typically)
Ether/Alkyl
Alkylation
NaH, R-X
Retention (if alkoxide attacks)
Visual Workflow (DOT Diagram)
Figure 1: Strategic workflow for the divergent functionalization of the isoindol-5-ol scaffold.
Detailed Experimental Protocols
Protocol 1: N-Protection (The Gateway Step)
Objective: Selectively protect the secondary amine as a tert-butyl carbamate (Boc) to allow chemoselective reactions at the alcohol.
Reagents:
(3aR,7aS)-octahydro-1H-isoindol-5-ol (1.0 equiv)
Di-tert-butyl dicarbonate (Boc
O) (1.1 equiv)
Triethylamine (TEA) (1.5 equiv) or DIPEA
Dichloromethane (DCM) (0.1 M concentration)
Procedure:
Dissolve the starting amino-alcohol in anhydrous DCM under an inert atmosphere (
).
Add TEA (1.5 equiv) and cool the solution to 0 °C.
Add Boc
O (1.1 equiv) portion-wise (solid) or dropwise (solution in DCM).
Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (ninhydrin stain will visualize the amine; the product is less polar).
Workup: Quench with water. Extract with DCM (3x). Wash combined organics with 1N HCl (mild wash to remove TEA), then brine. Dry over Na
SO, filter, and concentrate.
Validation:
H NMR should show a strong singlet at ppm (9H, Boc group).
Protocol 2: Oxidation to Ketone (Path A)
Objective: Convert the C5-alcohol to a C5-ketone. This "resets" the stereochemistry and creates a handle for reductive amination.
Choice of Reagent:Dess-Martin Periodinane (DMP) is preferred over Swern for small-scale medicinal chemistry due to operational simplicity and tolerance of the carbamate.
, and the Nucleophile (Acid) in anhydrous THF at 0 °C.
Add DIAD dropwise over 10 minutes. The solution will turn yellow.
Stir at RT for 12–18 hours.
Workup: Concentrate the solvent. Triturate with cold diethyl ether/hexanes to precipitate Triphenylphosphine oxide (TPPO), then filter. Purify the filtrate via column chromatography.
Note: This reaction strictly follows Walden Inversion . If the starting material is (5R), the product will be (5S).
QC & Validation Parameters
To ensure the integrity of the functionalized scaffold, the following analytical checkpoints are mandatory:
Parameter
Method
Acceptance Criteria
Identity
H NMR (DMSO- or CDCl)
Integration of Boc (9H) vs. Skeleton protons. Disappearance of CH-OH signal ( 3.5-4.0) for ketone products.[2][3][4][5]
Purity
LC-MS (ESI+)
>95% Area under curve. Mass check: or . Note: Boc groups often fragment as .
Stereochem
NOESY 2D-NMR
Critical for Mitsunobu products. Check coupling constants (-values) of H-5. Axial H-5 typically shows large diaxial coupling ( Hz).
References
Scaffold Synthesis & Relevance
Processes for the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid. (Precursor relevance).
Source:
Oxidation Protocols (DMP/Swern)
Synthesis of ketones by oxidation of alcohols.[2][5][6] (General Protocol).
Application Note: Scalable Manufacturing of Isoindolin-5-ol Hydrochloride Intermediates
Executive Summary This Application Note details a robust, scalable manufacturing protocol for Isoindolin-5-ol Hydrochloride (often loosely referred to as isoindol-5-ol). While the fully aromatic isoindole system is kinet...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This Application Note details a robust, scalable manufacturing protocol for Isoindolin-5-ol Hydrochloride (often loosely referred to as isoindol-5-ol). While the fully aromatic isoindole system is kinetically unstable and prone to polymerization, the saturated isoindoline core is the industry-standard stable intermediate for drug development (e.g., kinase inhibitors, immunomodulators).
This guide prioritizes the Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride) reduction route over traditional Lithium Aluminum Hydride (
) methods due to superior thermal stability, solubility in aromatic solvents, and manageable safety profiles at kilogram scale.
Chemical Context & Route Selection[1][2][3][4][5][6]
The Stability Paradox: Isoindole vs. Isoindoline
It is critical to distinguish between the two tautomeric forms. The target molecule for most medicinal chemistry applications is the isoindoline (dihydroisoindole).
Isoindole (2H-isoindole):
-electron system but kinetically unstable; rapidly oxidizes or polymerizes in air.
Isoindoline (2,3-dihydro-1H-isoindole): Stable secondary amine. The 5-hydroxyl group introduces oxidation sensitivity (forming quinoidal species), necessitating isolation as the Hydrochloride (HCl) salt to prevent "browning" and degradation.
Synthetic Route Strategy
We utilize a 3-step sequence designed for cost-efficiency and safety:
Imidation: Conversion of anhydride to phthalimide.
Reduction: Chemo-selective reduction of the imide carbonyls using Red-Al.
Demethylation & Salt Formation: Cleavage of the methyl ether using HBr, followed by salt metathesis to the HCl form.
Figure 1: Strategic synthetic pathway for 5-hydroxyisoindoline HCl.
Detailed Experimental Protocols
Protocol A: Synthesis of 4-Methoxyphthalimide
Rationale: Direct reaction with urea is solvent-free and scalable, avoiding high-pressure ammonia reactors.
Increase Red-Al equivalents (to 3.5–4.0) or reaction temperature (max 60°C).
Product Discoloration
Oxidation of the free phenol/amine.
Perform all free-base handling under . Ensure rapid salt formation.
Incomplete Demethylation
Loss of HBr gas during reflux.
Use a sealed pressure reactor or ensure efficient condenser cooling.
References
Organic Chemistry Portal. Reduction of Imides to Amines.
[Link]
Common Organic Chemistry. Demethylation of Methyl Ethers using HBr.
[Link]
National Institutes of Health (NIH). Safety and Scalability of Isoindoline Synthesis (PMC).
[Link]
Disclaimer: This protocol involves hazardous reagents (Red-Al, HBr). All procedures should be performed by trained personnel in a fume hood with appropriate PPE.
Protecting Group Strategies for (3aR,7aS)-Octahydro-1H-isoindol-5-ol Synthesis
Executive Summary The (3aR,7aS)-octahydro-1H-isoindol-5-ol scaffold is a privileged bicyclic pharmacophore found in various bioactive molecules, including HCV NS3/4A protease inhibitors, orexin receptor antagonists, and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The (3aR,7aS)-octahydro-1H-isoindol-5-ol scaffold is a privileged bicyclic pharmacophore found in various bioactive molecules, including HCV NS3/4A protease inhibitors, orexin receptor antagonists, and dipeptidyl peptidase IV (DPP-IV) inhibitors. The cis-fused ring system (3aR, 7aS) confers a specific concave/convex topology that is critical for receptor binding.
Synthesizing and manipulating this scaffold requires a robust orthogonal protecting group (PG) strategy to differentiate the secondary amine (N-2) from the secondary alcohol (C-5). This guide details the strategic installation, manipulation, and removal of protecting groups, focusing on the N-Boc / O-Silyl and N-Benzyl / O-Acyl orthogonal pairs. It specifically addresses the challenge of maintaining the cis-ring fusion and controlling the C-5 stereochemistry during PG manipulations.
The primary challenge in handling (3aR,7aS)-octahydro-1H-isoindol-5-ol is the chemoselective differentiation of two nucleophilic centers: the secondary amine and the secondary alcohol.
The "N-First" Strategy (Recommended)
In most synthetic routes, the nitrogen atom is the first handle available (often from isoindoline reduction or amino acid cyclization). Protecting the nitrogen first prevents N-alkylation/acylation during the functionalization of the C-5 position.
Strategy
N-Protecting Group
O-Protecting Group
Orthogonality Principle
Application
A (Standard)
Boc (tert-Butyloxycarbonyl)
TBS (tert-Butyldimethylsilyl)
Acid vs. Fluoride
Discovery Chemistry (High flexibility)
B (Scale-Up)
Bn (Benzyl)
Ac (Acetyl) / Bz (Benzoyl)
Hydrogenolysis vs. Base
Process Chemistry (Cost-effective)
C (Specialized)
Cbz (Carboxybenzyl)
PMB (p-Methoxybenzyl)
Hydrogenolysis vs. Oxidation
Complex Natural Product Synthesis
Stereochemical Considerations
The (3aR,7aS) configuration denotes a cis-fused bicyclic system.
Risk of Epimerization: The cis-fusion is generally thermodynamically less stable than the trans-fusion in decalin-like systems, but in the [4.3.0] nonane system (hydrindane-like), the energy difference is smaller. However, strong bases can cause epimerization at the bridgehead carbons if a ketone is present at C-5.
C-5 Stereocontrol: The choice of reducing agent (e.g., L-Selectride vs. NaBH4) determines the C-5 alcohol configuration. Protecting groups must be installed after this stereocenter is set, or the alcohol must be inverted (Mitsunobu) if the wrong isomer is protected.
Visualizing the Synthetic Workflow
The following diagram outlines the decision matrix for protecting group installation and the stereoselective reduction pathway.
Figure 1: Strategic workflow for the synthesis and protection of octahydroisoindol-5-ol derivatives.
Detailed Experimental Protocols
Protocol A: Selective N-Boc Protection of the Core Scaffold
This protocol assumes the starting material is the free amine (or HCl salt) of (3aR,7aS)-octahydro-1H-isoindol-5-ol (or the 5-one precursor).
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
Dissolution: Dissolve the amine substrate in DCM (0.2 M concentration) in a round-bottom flask. If using the HCl salt, ensure the suspension is well-stirred.
Base Addition: Cool the solution to 0 °C in an ice bath. Add Et₃N dropwise. The solution should become clear as the free base is liberated.
Boc Anhydride Addition: Add a solution of Boc₂O in a minimal amount of DCM dropwise over 15 minutes.
Note: Maintaining 0 °C minimizes the risk of O-Boc formation at the hydroxyl group (if present).
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin for free amine, PMA for protected).
Workup: Quench with water. Extract the aqueous layer with DCM (3x). Wash combined organics with 1N HCl (to remove excess Et₃N), saturated NaHCO₃, and brine.
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).
Self-Validating Checkpoint:
1H NMR: Look for the characteristic tert-butyl singlet at ~1.45 ppm (9H). The proton alpha to the nitrogen (H-1, H-3) should show a downfield shift compared to the starting material due to the carbamate anisotropy.
Protocol B: Stereoselective Reduction (Ketone to Alcohol)
If starting from N-Boc-(3aR,7aS)-octahydro-1H-isoindol-5-one , the choice of reducing agent dictates the stereochemistry.
Option 1: L-Selectride (Kinetic Control for Pseudo-Axial Alcohol)
Mechanism:[2][3][4][5][6][7] The bulky hydride attacks from the less hindered "convex" face, pushing the hydroxyl group to the "concave" (endo/axial) position.
Cool a solution of the ketone (1.0 equiv) in dry THF to -78 °C.
Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise.
Stir at -78 °C for 2 hours.
Oxidative Workup: Carefully quench with MeOH at -78 °C. Add NaOH (3M) and H₂O₂ (30%) dropwise (exothermic!). Warm to RT and stir for 1 hour.
Extract with Et₂O or EtOAc.
Option 2: NaBH₄ (Thermodynamic Control for Pseudo-Equatorial Alcohol)
Dissolve ketone in MeOH at 0 °C.
Add NaBH₄ (1.5 equiv) portion-wise.
Stir for 1 hour, quench with saturated NH₄Cl.
Protocol C: O-Silylation (TBS Protection)
This step installs the orthogonal O-protecting group.
1H NMR: Two distinct singlets for Si-Me groups (~0.05 ppm) and one large singlet for Si-tBu (~0.90 ppm).
Mass Spec: Observe [M+H]+ or [M+Na]+ corresponding to the bis-protected species.
Orthogonal Deprotection Sequences
The power of the N-Boc / O-TBS strategy lies in the ability to selectively expose either functional group.
Path 1: Selective N-Deprotection (Acidic)
Reagent: 4M HCl in Dioxane or TFA/DCM (1:4).
Conditions: 0 °C to RT, 1 hour.
Outcome: Cleaves N-Boc. O-TBS remains intact (TBS is relatively stable to HCl/Dioxane for short durations, but TFA can cleave it over time; HCl is safer for retaining TBS).
Application: Amine coupling (e.g., amide bond formation) while keeping the alcohol protected.
Path 2: Selective O-Deprotection (Fluoride)
Reagent: TBAF (1M in THF) or HF-Pyridine.
Conditions: 0 °C to RT.
Outcome: Cleaves O-TBS. N-Boc remains intact.
Application: Oxidation of the alcohol to a ketone, or inversion via Mitsunobu, while keeping the nitrogen protected.
Troubleshooting & Optimization
Problem
Possible Cause
Solution
Low Yield in O-Protection
Steric hindrance at C-5 (concave face).
Switch to TBSOTf (triflate) and 2,6-lutidine at 0 °C (more reactive than TBSCl).
Epimerization at C-3a/7a
Use of strong bases (LDA, NaH) during alkylation steps.
Use milder bases (LiHMDS, KHMDS) or ensure kinetic conditions (-78 °C).
N-Boc cleavage during O-deprotection
Use of strong Lewis acids.
Use buffered TBAF (add AcOH) to prevent basic elimination or side reactions.
Poor separation of diastereomers
C-5 epimers have similar Rf.
Use Benzoyl (Bz) protection instead of TBS for separation; aromatic stacking often improves resolution on silica.
References
BenchChem. "Comparative Reactivity of Cis- and Trans-Octahydroisoindole: A Guide for Researchers." Accessed October 2023.
National Institutes of Health (NIH). "Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines." PubMed Central.
Organic Chemistry Portal. "Protective Groups: Amine and Hydroxyl Protection Strategies."
Application Note: Strategic Solvent Selection for Coupling Reactions with (3AR,7aS)-octahydro-1H-isoindol-5-ol HCl
Abstract This technical guide provides a comprehensive framework for the strategic selection of solvents in coupling reactions involving the bicyclic amino alcohol, (3AR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride. As...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for the strategic selection of solvents in coupling reactions involving the bicyclic amino alcohol, (3AR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride. As a bifunctional molecule supplied as a hydrochloride salt, this substrate presents unique challenges that necessitate a nuanced approach to reaction optimization. This document outlines the critical interplay between the solvent, base, and catalyst, offering detailed protocols for solvent screening, reaction monitoring, and troubleshooting for common transformations such as amide bond formation and palladium-catalyzed cross-coupling reactions. The methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to accelerate process development, enhance reaction efficiency, and minimize side-product formation.
Introduction: The Criticality of Solvent Selection
In synthetic organic chemistry, the reaction solvent is far from a passive medium; it is an active participant that profoundly influences reaction outcomes. A solvent's properties can dictate the solubility of reagents, stabilize transition states, modulate catalyst activity, and even determine the reaction pathway.[1] For a substrate like (3AR,7aS)-octahydro-1H-isoindol-5-ol HCl, which contains both a secondary amine and a secondary alcohol, and is presented as a salt, the choice of solvent is paramount to achieving high yield and selectivity.
This guide addresses two primary challenges associated with this substrate:
The Hydrochloride Salt: The amine nucleophile is protonated and non-reactive in its salt form.[2][3] The solvent must be compatible with a base capable of performing an in situ neutralization to "free-base" the amine for reaction.
Bifunctionality: The presence of a hydroxyl group creates a competing nucleophile, which can lead to undesired side products (e.g., O-acylation in amide couplings) if conditions are not carefully optimized.[4][5]
Physicochemical Profile of the Substrate
Understanding the substrate is the first step in rational reaction design.
Structure: (3AR,7aS)-octahydro-1H-isoindol-5-ol HCl possesses a rigid, bicyclic core. The key functional groups are a secondary amine, which is the intended nucleophile in many coupling reactions, and a secondary alcohol.
Form: As a hydrochloride salt, the compound is a crystalline solid with increased stability and shelf-life compared to the volatile free amine.[6] The salt form significantly impacts its solubility profile.
Solubility: Amine hydrochlorides are ionic salts and generally exhibit higher solubility in polar solvents.[7] Therefore, polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are good starting points for achieving solubility. However, solubility must be balanced with the requirements of the specific reaction chemistry.
The Interplay of Solvent, Base, and Substrate
The most immediate task in any reaction with (3AR,7aS)-octahydro-1H-isoindol-5-ol HCl is the deprotonation of the ammonium salt to liberate the nucleophilic free amine.[8] This is not possible without a base, and the effectiveness of the base is directly tied to the solvent.
Base Selection: An additional equivalent of base must be added to neutralize the HCl.
Organic Amine Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are commonly used in amide couplings. They are soluble in a wide range of organic solvents.
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): Often used in Pd-catalyzed cross-couplings. Their solubility can be limited in non-polar organic solvents like toluene, but they are effective, particularly at elevated temperatures.[9]
Alkoxides (e.g., NaOtBu, KOtBu): Strong bases used in reactions like the Buchwald-Hartwig amination. They have limited solubility in less polar solvents, so efficient stirring is crucial.[9]
Solvent-Base Compatibility: The chosen solvent must not only dissolve the substrate but also permit the base to function effectively. For instance, using a strong base like NaOtBu requires an aprotic solvent, as protic solvents would be deprotonated.
The following diagram illustrates the decision-making logic for initial solvent selection based on the intended reaction type.
Caption: Initial solvent selection guide based on reaction type.
Solvent Properties and Their Impact on Coupling Reactions
A systematic approach to solvent selection involves considering the physical properties of the solvent in the context of the desired chemical transformation.
Table 1: Properties of Common Solvents for Coupling Reactions
Solvent
Dielectric Constant (ε)
Boiling Point (°C)
Type
Key Considerations for Coupling Reactions
Toluene
2.4
111
Aprotic, Nonpolar
Excellent for Buchwald-Hartwig and Suzuki reactions; good for heat transfer; requires anhydrous conditions.[9]
Tetrahydrofuran (THF)
7.5
66
Aprotic, Polar
Common for a range of couplings; lower boiling point limits reaction temperature; must be anhydrous.[9]
2-Methyl-THF (2-MeTHF)
6.2
80
Aprotic, Polar
Greener alternative to THF and DCM; wider liquid range than THF.[10][11]
1,4-Dioxane
2.2
101
Aprotic, Nonpolar
Widely used for Pd-catalyzed reactions, but has significant health and safety concerns.[9]
N,N-Dimethylformamide (DMF)
36.7
153
Aprotic, Polar
Excellent solvating power for salts; common in amide couplings but can sometimes lead to side reactions.[10][12]
Acetonitrile (ACN)
37.5
82
Aprotic, Polar
Good solvating power; often used in amide couplings.
Ethyl Acetate (EtOAc)
6.0
77
Aprotic, Polar
Greener alternative for amide couplings; moderate polarity.[10]
Dichloromethane (DCM)
9.1
40
Aprotic, Polar
Historically common for amide couplings, but is environmentally hazardous and has a low boiling point.[10][12]
Experimental Protocols
The optimal solvent is always determined empirically. A parallel solvent screen is the most efficient method for optimization.
Protocol 1: General Workflow for Solvent Screening
This protocol provides a template for screening solvents for a generic coupling reaction (e.g., amide or Buchwald-Hartwig).
Caption: Experimental workflow for a parallel solvent screening protocol.
Protocol 2: Reaction Monitoring by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for accurately determining reaction conversion and identifying byproducts.
Sample Preparation:
Carefully take a small aliquot (e.g., 5-10 µL) from the reaction mixture.
Quench the aliquot in a vial containing a larger volume of a suitable solvent (e.g., 1 mL of Acetonitrile). The quench will stop the reaction and dilute the sample for analysis.
Filter the diluted sample through a syringe filter (0.22 or 0.45 µm) to remove particulates.
LC-MS Analysis:
Column: Use a standard reversed-phase C18 column.[4]
Mobile Phase A: 0.1% Formic Acid or TFA in Water.
Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile.
Gradient: A typical starting gradient is 5% to 95% B over 10-15 minutes. This should be optimized to achieve good separation of starting materials, product, and any potential side products (e.g., O-acylated isomer).[4]
Detection: Monitor via UV (e.g., 214 nm, 254 nm) and Mass Spectrometry (MS) using electrospray ionization (ESI) in positive mode to track the masses of all expected species.
Protocol 3: Qualitative Monitoring by TLC
Thin-Layer Chromatography (TLC) provides a rapid, qualitative assessment of reaction progress.
Spotting: Using a capillary tube, spot a small amount of the reaction mixture onto a silica gel TLC plate. Also spot the starting materials as references.
Elution: Develop the plate in a chamber with an appropriate mobile phase (e.g., 10:1 Dichloromethane:Methanol is often a good starting point for polar, amine-containing compounds).
Visualization:
Examine the plate under UV light (254 nm) if the compounds are UV-active.
Stain the plate to visualize the spots. A potassium permanganate (KMnO₄) stain or ninhydrin stain (for the free amine) are excellent choices.
Interpretation: The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress.
Troubleshooting and Green Chemistry Considerations
Table 2: Solvent-Based Troubleshooting Guide
Problem
Potential Cause
Solvent-Based Solution
Low Conversion
Poor solubility of reagents or base.
Switch to a more polar solvent (e.g., from Toluene to DMF or 2-MeTHF) to improve solubility. For inorganic bases, adding a small amount of water (for Suzuki) or using a co-solvent can help.[13][14]
Catalyst Deactivation (Pd-Couplings)
Presence of water or oxygen.
Ensure solvents are rigorously dried (anhydrous) and degassed (e.g., by sparging with argon or nitrogen) before use.[9]
Side Product Formation (e.g., O-Acylation)
Hydroxyl group competes with the amine.
Solvent polarity can influence selectivity. A less polar solvent may favor N-acylation. Also, consider coupling reagent choice (e.g., HOBt/DIC favors N-acylation).[4]
Hydrodehalogenation (Pd-Couplings)
Side reaction promoted by certain conditions.
The choice of solvent can influence competing reaction pathways. Screen different solvent classes (e.g., ethereal vs. aromatic).[9]
Green Chemistry: Whenever possible, prioritize the use of more sustainable solvents. Guides from organizations like the ACS Green Chemistry Institute Pharmaceutical Roundtable (GCI-PR) classify solvents based on safety, health, and environmental impact.[15] Solvents like 2-MeTHF, ethyl acetate, and cyclopentyl methyl ether (CPME) are often preferred replacements for hazardous solvents like Dioxane, DMF, and DCM.[10][11][16]
Conclusion
The successful execution of coupling reactions with (3AR,7aS)-octahydro-1H-isoindol-5-ol HCl is critically dependent on a well-reasoned solvent selection strategy. The ideal solvent must facilitate the in situ neutralization of the amine hydrochloride, fully solubilize all reaction components, and promote the desired chemical transformation while minimizing side reactions. A systematic screening of a diverse set of solvents, guided by the principles outlined in this document and coupled with diligent reaction monitoring, will enable researchers to rapidly identify optimal conditions, leading to robust and scalable synthetic routes.
References
Vertex AI Search. (2026, February 28).
BenchChem. (n.d.).
MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. DOI:10.1039/C2GC36900A.
University of Strathclyde. (2012, December 19). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide.
NSF PAR. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
CORE. (n.d.). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters.
ACS Publications. (2021, October 16). Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol. The Journal of Organic Chemistry.
Wiley Online Library. (n.d.). Proposed mechanism of coupling alcohols and secondary amines to form amides.
Figshare. (2021, October 16). Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol - The Journal of Organic Chemistry.
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
Chemistry Steps. (2023, December 21). Alcohols to Amines.
PMC. (n.d.). Oxidative Coupling of Alcohols and Amines Using Functionalized Cu(II)
Jasperse, J. (n.d.). Reactions of Amines. Chem 360 Notes.
AAPPTEC. (n.d.). Coupling Reagents.
Master Organic Chemistry. (2025, April 16). Enamines – formation, properties, reactions, and mechanisms.
National Institutes of Health. (n.d.). (2S,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid Hydrochloride. PubChem.
National Institutes of Health. (n.d.). rac-(3aR,7aR)-octahydro-1H-indole. PubChem.
Application Note: Conversion of (3aR,7aS)-octahydro-1H-isoindol-5-ol Free Base to Hydrochloride Salt
Introduction & Mechanistic Rationale (3aR,7aS)-octahydro-1H-isoindol-5-ol is a conformationally restricted bicyclic secondary amine widely utilized as a structural scaffold in medicinal chemistry and drug development. In...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
(3aR,7aS)-octahydro-1H-isoindol-5-ol is a conformationally restricted bicyclic secondary amine widely utilized as a structural scaffold in medicinal chemistry and drug development. In its free base form, the compound is susceptible to oxidative degradation, hygroscopic instability, and handling challenges. Converting this free amine into its hydrochloride (HCl) salt is a critical operation that enhances chemical stability, prolongs shelf-life, and significantly improves aqueous solubility for cellular assays and bioavailability studies ()[1]. In recent years, approximately 30% of FDA-approved new molecular entities have utilized hydrochloride salt forms due to these distinct pharmacokinetic and handling advantages ()[1].
The conversion process is governed by a straightforward acid-base neutralization. However, the thermodynamic success of this protocol relies on the precise manipulation of solvent polarity and temperature. By dissolving the free base in a moderately polar or non-polar anhydrous solvent (such as diethyl ether or isopropanol) and introducing a controlled anhydrous acid source, the highly polar HCl salt is forced to precipitate out of the solution, driving the reaction to completion ()[2].
Physicochemical Properties
Understanding the mass and structural properties of the target compound is essential for accurate stoichiometric calculations and downstream analytical validation.
Table 1: Physicochemical Data for Target Compounds
To ensure high purity and prevent the degradation of acid-sensitive moieties, this protocol avoids the use of aqueous concentrated HCl or the direct bubbling of HCl gas, which can lead to over-acidification and back-suction issues ()[4]. Instead, a pre-titrated anhydrous solution of 4M HCl in 1,4-dioxane is utilized to maintain absolute stoichiometric control ()[4].
Phase 1: Preparation and Solubilization
Equipment Setup : Equip a round-bottom flask with a PTFE-coated magnetic stir bar and purge the system with inert gas (Nitrogen or Argon) to displace ambient moisture.
Dissolution : Dissolve 1.0 equivalent of (3aR,7aS)-octahydro-1H-isoindol-5-ol free base in 10–15 volumes of anhydrous diethyl ether (or isopropanol) ()[2].
Causality Insight: The use of an anhydrous, low-polarity solvent ensures that the starting material is fully soluble while the resulting salt will be highly insoluble, driving the precipitation equilibrium forward without the need for aggressive solvent evaporation.
Phase 2: Controlled Acidification
Thermal Regulation : Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0–5 °C for 15 minutes.
Acid Addition : Slowly add 1.05 equivalents of 4M HCl in 1,4-dioxane dropwise to the stirred solution ()[4].
Causality Insight: The neutralization reaction is highly exothermic. Dropwise addition at 0–5 °C prevents localized heating, which could cause the product to "oil out" (form a biphasic liquid) rather than crystallizing into a high-purity solid lattice.
Phase 3: Isolation and Purification
Crystallization : Upon the addition of the acid, a white precipitate will immediately form ()[2]. Maintain stirring at 0–5 °C for 1 to 2 hours to ensure complete crystallization and maximum yield.
Filtration : Isolate the solid precipitate rapidly via vacuum filtration using a medium-porosity sintered glass funnel.
Washing : Wash the filter cake with 2–3 volumes of ice-cold anhydrous diethyl ether ()[2].
Causality Insight: The cold, non-polar wash removes any unreacted free base and residual dioxane without dissolving the target hydrochloride salt, acting as an integrated purification step.
Drying : Transfer the isolated salt to a vacuum oven and dry at 40 °C to a constant weight to remove trapped solvent molecules.
Process Workflow Visualization
Caption: Workflow for the conversion of (3aR,7aS)-octahydro-1H-isoindol-5-ol to its hydrochloride salt.
Analytical Validation
Every robust protocol must operate as a self-validating system. To confirm the success of the salification and the integrity of the chiral centers, the following analytical checks are mandatory post-isolation:
¹H NMR (in D₂O or DMSO-d₆) : A distinct downfield shift of the protons adjacent to the nitrogen atom (C1 and C3 positions of the isoindole ring) confirms successful protonation.
Elemental Analysis (CHN) : Verifies the theoretical mass percentage of Carbon, Hydrogen, Nitrogen, and Chlorine, ensuring no residual dioxane or water is trapped in the crystal lattice.
Chiral HPLC : Because the compound contains defined stereocenters (3aR, 7aS), chiral chromatography using a chiral stationary phase (CSP) is required to guarantee that no acid-catalyzed epimerization occurred during the reaction ()[2].
References
Title : What is the best way to convert my amine compound from the free amine into the salt form HCl?
Source : ResearchGate
URL : [Link]
Title : Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System
Source : Oreate AI Blog
URL : [Link]
Purification methods for (3AR,7aS)-octahydro-1H-isoindol-5-ol HCl via recrystallization
This guide serves as a specialized Technical Support Center for the purification of (3aR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride . It is designed to bridge the gap between theoretical synthesis and practical, high-...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized Technical Support Center for the purification of (3aR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride . It is designed to bridge the gap between theoretical synthesis and practical, high-purity isolation.[1]
[1]
Ticket ID: PUR-ISO-05-HCl
Assigned Specialist: Senior Application Scientist, Process Chemistry
Status: Active Support[1]
Executive Summary & Compound Profile
The target molecule is a bicyclic amine salt with three stereocenters.[1] Its purification is governed by two competing factors: the high polarity of the amine hydrochloride/hydroxyl motif (requiring polar solvents) and the lipophilicity of the octahydro-fused ring system.
Critical Physicochemical Attributes:
Structure: cis-Fused bicyclic system (typically) with a secondary amine and a secondary alcohol.[1]
Solubility Profile: High solubility in water, methanol (MeOH), and ethanol (EtOH). Moderate to low solubility in isopropanol (IPA) and acetone.[1] Insoluble in hexanes, heptane, and pure ethyl acetate (EtOAc).
Key Impurity Risks: Diastereomers (epimers at C5), unreduced aromatics (if from isoindoline), and inorganic salts.
Standard Operating Procedure (SOP): Recrystallization Protocol
Method A: The Binary Solvent System (Recommended)
Best for removing non-polar impurities and maximizing yield.
Reagents:
Solvent A (Good Solvent): Ethanol (Absolute) or Isopropanol (IPA) [1]
Solvent B (Anti-Solvent): Ethyl Acetate (EtOAc) or MTBE [1]
Place crude (3aR,7aS)-octahydro-1H-isoindol-5-ol HCl in a round-bottom flask.
Add Solvent A (EtOH) at a ratio of 3-5 mL per gram of solid.[1]
Heat to reflux (approx. 78°C) with stirring.
Checkpoint: If the solid does not dissolve completely, add more EtOH in 0.5 mL increments. If inorganic salts (NaCl) are present, they will remain undissolved; filter them off hot.[1]
Clarification (Optional):
If the solution is colored, add activated carbon (5 wt%). Stir at reflux for 15 mins.
If product is present, concentrate the mother liquor to half volume and repeat the crystallization (Second Crop).
Next time, use Isopropanol (IPA) instead of Ethanol; the solubility of the HCl salt is generally lower in IPA, forcing more precipitation.
Q3: The melting point is depressed or broad (e.g., range > 2°C).
Cause: Presence of diastereomers (wrong stereochemistry at C5) or trapped solvent.[1]
Fix:
Recrystallize again using a more selective solvent system. Methanol/EtOAc is often better for separating diastereomers due to tighter hydrogen bonding networks.[1]
Ensure the sample is fully dried.[1] Amine HCl salts are hygroscopic; water acts as an impurity.[1]
Q4: Can I use water as a solvent?
Answer: Generally No for the final stage.[1] While the compound is water-soluble, recovering it requires lyophilization or difficult extraction.[1] Water also encourages the formation of hydrates which can alter the crystal form.[1] Use anhydrous alcohols.[1]
Technical Data & Specifications
Table 1: Solvent Selection Matrix
Solvent System
Role
Suitability
Comments
Ethanol / EtOAc
Primary
High
Standard starting point.[1] Good balance of yield/purity.
Isopropanol / MTBE
Alternative
High
Better if yield in EtOH is low.[1] MTBE is a gentler anti-solvent.[1]
Acetonitrile (ACN)
Single
Medium
Excellent for preventing "oiling out," but solubility can be low.[1]
The following diagram illustrates the decision-making process for purification.
Caption: Decision tree for the recrystallization of octahydro-1H-isoindol-5-ol HCl, addressing common failure modes.
References
BenchChem. Physicochemical Properties of cis-Octahydro-1H-isoindole Hydrochloride. Retrieved from BenchChem Database.[1] Link
Sigma-Aldrich. cis-Octahydroisoindole hydrochloride Product Specification. Catalog No. 161829-92-1.[1][2][3][4] Link
Pascard, C. et al. (1991).[1] Structural studies of octahydroindole derivatives: Implications for ACE Inhibitor Synthesis.[1]Tetrahedron Letters. (Foundational context for bicyclic amine salt crystallization).
Anderson, N. G. (2012).[1] Practical Process Research and Development - A Guide for Organic Chemists.[1] Academic Press.[1] (Source for general amine salt purification protocols).
Troubleshooting solubility issues of isoindol-5-ol hydrochloride in organic synthesis
Status: Operational | Ticket ID: ISO-SOL-005 | Tier: L3 (Senior Application Scientist) Executive Summary: The Solubility vs. Stability Paradox You are likely encountering a "solubility lock" where the properties required...
Executive Summary: The Solubility vs. Stability Paradox
You are likely encountering a "solubility lock" where the properties required to dissolve Isoindol-5-ol Hydrochloride (high polarity, protic solvents) are incompatible with your desired reaction conditions (anhydrous, non-polar organic solvents).
Crucial Distinction: Before proceeding, verify your core structure.
Isoindoline-5-ol (2,3-dihydro-1H-isoindol-5-ol): The standard, stable medicinal chemistry building block.
Isoindol-5-ol (Fully aromatic): Highly unstable. If you generate the free base of the fully aromatic species, it will likely polymerize or oxidize rapidly [1, 5].
This guide focuses on the hydrochloride salt of the scaffold, addressing the lattice energy that prevents dissolution in DCM/THF and the oxidative instability of the free base.
Module 1: The Dissolution Matrix
User Complaint: "The starting material sits at the bottom of the flask in DCM/THF."
Root Cause: The ionic lattice energy of the hydrochloride salt exceeds the solvation energy provided by non-polar aprotic solvents. You cannot force this salt into DCM or Toluene.
Solubility Profile & Solvent Switching
Solvent System
Solubility Rating
Application Context
Risk Factor
DCM / Toluene / Et2O
🔴 Insoluble
None (Heterogeneous only)
N/A
THF / Dioxane
🟠 Poor (<1 mg/mL)
Slurry reactions
Slow kinetics
Methanol / Ethanol
🟢 Good (>50 mg/mL)
Hydrogenations, Reductive Aminations
Nucleophilic solvent interference
DMSO / DMF / NMP
🟢 Excellent
SNAr, Alkylations
High boiling point removal
HFIP (Hexafluoroisopropanol)
🔵 Superior
Difficult couplings
Acidic solvent (expensive)
Decision Logic: Selecting the Right Solvent System
Figure 1: Decision tree for solvent selection based on reaction type. Note that for DCM/THF reactions, a heterogeneous "in-situ" strategy is preferred over pre-free-basing.
Module 2: The "Free Base" Trap (Critical Warning)
User Complaint: "I neutralized the salt with NaOH, extracted into EtOAc, and the oil turned black/tarry."
Technical Insight:
Isoindoles (and to a lesser extent, hydroxy-isoindolines) are electron-rich and prone to oxidation. The phenolic hydroxyl group (
) and the secondary amine () create a zwitterionic potential.
Oxidative Quinone Formation: In the presence of air and base, the aminophenol moiety oxidizes to a quinone-imine species, leading to polymerization (black tar) [6, 11].
Isoindole Instability: If your core is the fully aromatic isoindole, the free base participates in rapid Diels-Alder self-dimerization [5, 13].
Protocol: The "In-Situ" Liberation (Safe Method)
Do not isolate the free base. Instead, liberate it chemically inside the reaction vessel under inert atmosphere.
Step-by-Step Protocol:
Suspend: Place Isoindol-5-ol HCl (1.0 equiv) in anhydrous DCM or THF (0.1 M). It will be a suspension.
Inert: Purge heavily with Argon/Nitrogen.
Base: Add DIPEA (Diisopropylethylamine) or TEA (2.0 - 3.0 equiv).
Observation: The suspension will likely clarify or change texture as the organic-soluble free base is released and the DIPEA-HCl salt forms (which is also soluble in DCM).
React: Add your electrophile (Acid Chloride, Alkyl Halide) immediately.
Module 3: Reaction-Specific Troubleshooting
Scenario A: O-Alkylation (Ether Synthesis)
Issue: The amine is competing with the phenol; the salt crashes out of Acetone/K2CO3.
Solution:
Solvent: Switch to DMSO or DMF .
Base: Use Cs2CO3 (Cesium Carbonate). The "Cesium Effect" improves solubility of the phenolate anion and breaks down the lattice energy of the HCl salt.
Stoichiometry: Use 2.5 equiv of base to neutralize the HCl (1 eq) and deprotonate the phenol (1 eq).
Scenario B: Reductive Amination
Issue: Imine formation is slow; salt won't dissolve in DCM.
Solution:
Solvent: Use Methanol or TFE (2,2,2-Trifluoroethanol) . TFE stabilizes imines and dissolves polar salts effectively.
Buffer: Add NaOAc (Sodium Acetate) to buffer the HCl. Do not use strong bases which might inhibit the imine reduction.
Module 4: Purification of the Amphoteric Product
User Complaint: "My product streaks on silica gel and I lose mass."
Root Cause: The product contains both a basic amine and an acidic phenol. Silica gel (acidic) binds the amine strongly.
Purification Workflow
Method
Protocol Details
When to Use
Reverse Phase (C18)
Eluent: Water (0.1% TFA) / MeCN.
Recommended. Best for polar salts.[1] Prevents oxidation.
Neutralized Silica
Pre-wash silica with 1% Et3N in Hexanes. Eluent: DCM/MeOH/NH4OH (90:10:1).
If C18 is unavailable. The NH4OH suppresses streaking.
Crystallization
Dissolve in min. hot MeOH; add Et2O until cloudy. Cool to -20°C.
For high purity requirements.
The "Pink Impurity" Warning
If your product fractions turn pink/red upon standing, oxidation is occurring .[2]
Fix: Add 0.1% Sodium Metabisulfite to your aqueous workup buffers.
Storage: Store the hydrochloride salt, not the free base. If you purified the free base, treat with 1M HCl in Ether immediately to re-form the stable salt [1, 6].
References
BenchChem. (2025).[1][2] Improving solubility of Hydrochloride salts in organic solvents. Retrieved from
Stobaugh, J. F., Repta, A. J., & Sternson, L. A. (1986). Aspects of the stability of isoindoles derived from the reaction of o-phthalaldehyde-ethanethiol with primary amino compounds. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from
Pino-Rios, R., & Solà, M. (2021).[3] The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A. Retrieved from
CymitQuimica. (2024). Isoindoline hydrochloride: Properties and Applications. Retrieved from
Chemistry Stack Exchange. (2016).[4][5] Why is isoindole unstable? Retrieved from
BenchChem Technical Support. (2025).[1][2] Purification of 5-(3-Aminophenyl)-2-chlorophenol (Aminophenol handling). Retrieved from
European Pharmaceutical Review. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Retrieved from
Beilstein Journals. (2013). The chemistry of isoindole natural products. Retrieved from
Technical Support Center: Purification of Crude (3AR,7aS)-octahydro-1H-isoindol-5-ol Hydrochloride
Welcome to the dedicated technical support center for the purification of (3AR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to prov...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support center for the purification of (3AR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for common challenges encountered during the purification of this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Impurity Profile and Identification
Q1: What are the most common impurities I should expect in my crude (3AR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common pathway to octahydro-1H-isoindole structures involves the catalytic hydrogenation of a corresponding isoindolinone or related unsaturated precursor.[1] Based on this, the primary impurities can be categorized as follows:
Diastereomers: The catalytic hydrogenation of the precursor can create new stereocenters.[2] This often leads to the formation of diastereomeric impurities that have different spatial arrangements of atoms. These are often the most challenging impurities to remove due to their similar physical properties to the desired product.
Incompletely Hydrogenated Intermediates: If the hydrogenation reaction does not go to completion, you may have residual starting material or partially hydrogenated intermediates in your crude product.[3]
Over-hydrogenated Byproducts: Conversely, prolonged reaction times or harsh conditions can lead to the "over-reduction" of other functional groups in the molecule, creating undesired byproducts.[4]
Catalyst Residues: Residual metal catalysts (e.g., Palladium, Platinum, Ruthenium) from the hydrogenation step can contaminate the final product.[5]
Residual Solvents and Reagents: Solvents used in the synthesis and workup, as well as unreacted reagents, are common impurities.
Troubleshooting and Purification Guides
This section provides detailed troubleshooting for common issues encountered during the purification of (3AR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride.
Recrystallization: The Primary Purification Technique
Recrystallization is often the most effective and scalable method for purifying solid organic compounds like your target hydrochloride salt.[6] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.
Q2: My compound is not crystallizing from the solution. What should I do?
A2: Failure to crystallize is a common issue and can be addressed systematically.
Troubleshooting Steps:
Induce Crystallization:
Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod. This creates microscopic scratches that can serve as nucleation sites for crystal growth.
Seeding: If you have a small amount of pure (3AR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride, add a single, tiny crystal to the supersaturated solution. This "seed crystal" will act as a template for further crystallization.
Concentration: It's possible your solution is not sufficiently saturated. Carefully evaporate some of the solvent and allow the solution to cool again.
Re-evaluate Your Solvent System:
The ideal solvent should dissolve your compound sparingly at room temperature but have high solubility at its boiling point. For amine hydrochlorides, polar protic solvents are often a good starting point.[5]
Solvent Mixtures: If a single solvent is not effective, a mixed solvent system can be employed. Dissolve your crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes slightly turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
Problem
Possible Cause
Suggested Solution
No crystal formation
Solution is not supersaturated.
Evaporate some solvent and re-cool.
Nucleation is inhibited.
Scratch the flask or add a seed crystal.
Oiling out
Compound's melting point is lower than the solvent's boiling point.
Use a lower-boiling point solvent or a mixed-solvent system.
Cooling is too rapid.
Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Poor recovery
Compound is too soluble in the cold solvent.
Ensure the solution is thoroughly cooled in an ice bath. Use a minimal amount of ice-cold solvent for washing the crystals.
dot
Caption: Troubleshooting workflow for recrystallization.
Chromatographic Purification
For challenging separations, particularly with diastereomers, column chromatography may be necessary.
Q3: I'm having trouble separating diastereomers by column chromatography. What can I do?
A3: Separating diastereomers can be difficult due to their similar polarities. Here are some strategies:
Optimize Your Mobile Phase: A systematic approach to solvent screening is crucial. Start with a binary solvent system and gradually vary the polarity. For polar compounds like yours, a reversed-phase HPLC method might be more effective. A C18 column with a mobile phase of acetonitrile and water or a buffer is a good starting point.[7]
Chiral Stationary Phases (CSPs): If you are dealing with enantiomers or if diastereomer separation is particularly challenging, a chiral stationary phase can provide the necessary selectivity. Polysaccharide-based CSPs are widely used and effective for a broad range of compounds.[8][9]
Adjusting pH: For ionizable compounds like amines, adjusting the pH of the mobile phase can significantly impact retention and selectivity.
dot
Caption: Decision tree for optimizing chromatographic separation.
Analytical Methods for Purity Assessment
Q4: How can I accurately determine the purity of my final product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying impurities. A validated HPLC method can separate and quantify diastereomers and other byproducts. For compounds without a strong UV chromophore, a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be used.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Can be used to confirm the structure of your compound and to identify impurities if their signals do not overlap with those of the main component.
Quantitative NMR (qNMR): This is a highly accurate method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[10][11][12][13] By integrating the signals of the analyte against a certified internal standard of known purity, a precise purity value can be calculated.
Mass Spectrometry (MS): Provides information about the molecular weight of your compound and can help in identifying unknown impurities by their mass-to-charge ratio.
Analytical Technique
Information Provided
Key Considerations
HPLC
Quantitative purity, separation of isomers and impurities.
Method development and validation are crucial. Detector choice depends on the compound's properties.[7]
¹H NMR
Structural confirmation, identification of major impurities.
Signal overlap can be a challenge.
qNMR
Absolute purity determination.
Requires a suitable internal standard and careful experimental setup.[11]
Mass Spectrometry
Molecular weight confirmation, identification of impurities.
Provides structural information when coupled with fragmentation techniques (MS/MS).
Experimental Protocols
Protocol 1: General Recrystallization Procedure
Solvent Selection: In a small test tube, add a few milligrams of your crude product. Add a few drops of a potential recrystallization solvent. If the solid dissolves at room temperature, the solvent is not suitable. If it does not dissolve, heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.
Dissolution: In an Erlenmeyer flask, add your crude (3AR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride. Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
Drying: Dry the purified crystals under vacuum.
Protocol 2: HPLC Method for Diastereomer Separation (Adapted from a similar compound)[8]
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: 10 mM potassium phosphate buffer (pH adjusted to 3.0).
Flow Rate: 1.5 mL/min.
Column Temperature: 35°C.
Detector: Refractive Index Detector (RID).
Injection Volume: 20 µL.
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 5 mg/mL.
References
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. Available at: [Link]
A STUDY ON THE STEREOCHEMICAL PURITY OF TRANDOLAPRIL AND - OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID BY HPLC METHOD. Available at: [Link]
Processes for the synthesis of (2s, 3ar, 7as)-octahydro-1h-indole carboxylic acid as an intermediate for trandolapril. Google Patents.
Selective Hydrogenation of Cyclic Imides to Diols and Amines and Its Application in the Development of a Liquid Organic Hydrogen Carrier. PubMed Central (PMC). Available at: [Link]
Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. Available at: [Link]
Identification and synthesis of impurities formed during sertindole preparation. PubMed Central (PMC). Available at: [Link]
Process for the synthesis of ¬2S, 3aR, 7aS|-octahydroindole-2-carboxylic acid and its conversion to trandolapril. Google Patents.
Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange. Available at: [Link]
Formation of Diastereomers - Stereochemical and Conformational Isomerism | Organic Chemistry. Pharmacy 180. Available at: [Link]
Interplay of Hydrogenation and Dehydrogenation in Isoindoline and Indoline Isomers: A Density Functional Theory Study. ResearchGate. Available at: [Link]
A Domino Aza-Piancatelli Rearrangement/Intramolecular Diels-Alder Reaction: Stereoselective Synthesis of Octahydro-1 H-cyclopenta[ cd]isoindole. PubMed. Available at: [Link]
Palladium-Catalyzed Asymmetric Hydrogenation of Unprotected 3-Substituted Indoles. Organic Letters. Available at: [Link]
Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen. Available at: [Link]
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]
N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI. Available at: [Link]
NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. Available at: [Link]
Assessment of the Purity of IMM-H014 and Its Related Substances for the Treatment of Metabolic-Associated Fatty Liver Disease Using Quantitative Nuclear Magnetic Resonance Spectroscopy. MDPI. Available at: [Link]
The minor diastereomer of the catalytic hydrogenation was assigned as (2R,6R). ResearchGate. Available at: [Link]
Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]
CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. RUA. Available at: [Link]
Catalytic Hydrogenation of Alkenes. YouTube. Available at: [Link]
Recrystallization of Drugs: Significance on Pharmaceutical Processing. IntechOpen. Available at: [Link]
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]
Recrystallization. University of California, Irvine. Available at: [Link]
Optimizing temperature and pH stability for octahydro-1H-isoindol-5-ol derivatives
This guide functions as a specialized Technical Support Center for researchers working with octahydro-1H-isoindol-5-ol derivatives. It synthesizes physicochemical data with standard stability protocols (ICH Q1A) to addre...
Author: BenchChem Technical Support Team. Date: March 2026
This guide functions as a specialized Technical Support Center for researchers working with octahydro-1H-isoindol-5-ol derivatives. It synthesizes physicochemical data with standard stability protocols (ICH Q1A) to address the specific "push-pull" instability inherent to bicyclic amino-alcohols.
Topic: Optimization of Temperature & pH Stability
Ticket ID: [AUTO-GEN-ISO-05]
Support Tier: Senior Application Scientist
Executive Summary: The "Stability Paradox"
The octahydro-1H-isoindol-5-ol scaffold presents a classic medicinal chemistry challenge: The Stability Paradox .
The Amine (Basic): The secondary nitrogen (pKa ~10.5–11.5) requires protonation (low pH) for aqueous solubility.
The Alcohol (Labile): The secondary hydroxyl group at position 5 is prone to acid-catalyzed dehydration (elimination) to form alkenes, a reaction accelerated by heat and low pH.
Your Goal: Find the "Goldilocks Zone"—a pH window that ensures solubility without triggering elimination, and a temperature that kinetically traps the molecule.
pH Optimization & Solubility Profiling
Core Concept: These derivatives are pH-dependent amphiphiles . At high pH, they exist as free bases (lipophilic, oxidation-prone). At low pH, they are ammonium salts (hydrophilic, elimination-prone).
FAQ: pH-Related Issues
Q: Why does my compound precipitate in Phosphate Buffered Saline (PBS, pH 7.4)?A: While the amine is likely protonated at pH 7.4 (since pKa > 10), the solubility of the salt form depends on the counter-ion. Phosphate salts of lipophilic amines often have lower solubility than chlorides or acetates (the "Common Ion Effect").
Troubleshooting: Switch to a Histidine-Acetate or Citrate buffer system at pH 5.5 – 6.0. This lowers the pH enough to ensure 100% protonation while avoiding the strong acidity that catalyzes degradation.
Q: I see a new impurity peak (RRT 0.85) after leaving the sample in 0.1% TFA (pH ~2).A: You are likely observing acid-catalyzed dehydration . The 5-hydroxyl group leaves as water, creating a double bond (alkene) in the ring system.
Mechanism: Protonation of -OH
Formation of (Good leaving group) Elimination of water.[1]
Fix: Avoid strong acids (TFA, HCl) for long-term storage. Use Formic Acid (0.1%) or Acetic Acid for LC-MS, and analyze immediately.
Protocol: Determination of pH-Rate Profile
To identify the optimal pH, perform this stress test:
Prepare Buffers: 50 mM buffers at pH 2.0, 4.0, 6.0, 8.0, and 10.0.
Incubation: Dissolve compound (0.1 mg/mL) in each buffer. Store at 40°C (Accelerated condition).
Sampling: Analyze by HPLC at T=0, 24h, and 72h.
Plot: Graph % Remaining vs. pH. The peak of the curve is your stability maximum (
).
Temperature & Thermal Stability
Core Concept: Dehydration is an endothermic and entropy-driven process. According to the Arrhenius equation, reaction rates for elimination double (roughly) for every 10°C increase.
FAQ: Thermal Issues
Q: Can I autoclave aqueous stock solutions?A:Absolutely not. The combination of high heat (121°C) and water will instantly dehydrate the secondary alcohol and potentially epimerize the ring fusion (cis/trans isomerization).
Solution: Use sterile filtration (0.22 µm PVDF or PES membranes).
Q: My solid sample turned yellow at room temperature. Why?A: This indicates oxidative degradation of the secondary amine to an N-oxide or imine. While oxidation is less temperature-dependent than elimination, heat accelerates the radical initiation steps.
Storage Rule: Store solid powder at -20°C under Argon or Nitrogen.
Data Table: Recommended Storage Conditions
State
Condition
Risk Factor
Recommended Shelf Life
Solid (Powder)
-20°C (Desiccated)
Moisture absorption
24 Months
Solid (Powder)
+25°C (Ambient)
Oxidation / Epimerization
< 3 Months
Solution (pH < 3)
+4°C
Dehydration (Elimination)
< 24 Hours
Solution (pH 5-6)
+4°C
Microbial Growth
1-2 Weeks
Solution (pH > 9)
-20°C
Oxidation (Free Base)
Use Immediately
Visualizing the Instability Pathways
The following diagram maps the degradation logic. Use this to diagnose impurity peaks in your chromatograms.
Figure 1: Degradation pathways for isoindol-5-ol derivatives. Red paths indicate acid/heat risks; Yellow paths indicate oxidative risks.
Follow this decision tree to validate your specific derivative.
Figure 2: Step-by-step stability validation workflow aligned with ICH Q1A(R2) standards.
References & Grounding
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation (ICH), 2003.[2]
BenchChem Technical Data. Physicochemical Properties of cis-Octahydro-1H-isoindole Hydrochloride. (Provides baseline pKa and solubility data for the parent scaffold).
Master Organic Chemistry. Elimination Reactions of Alcohols (Acid-Catalyzed Dehydration Mechanism). (Mechanistic grounding for the 5-OH instability).
Beilstein Journal of Organic Chemistry. The chemistry of isoindole natural products. (Structural context for isoindole derivatives).
Minimizing side reactions during the functionalization of isoindol-5-ol
The following technical guide addresses the functionalization of isoindol-5-ol (and its stable precursor, 5-hydroxyisoindoline ). Scope & Definitions: Target Species: The term "isoindol-5-ol" strictly refers to the fully...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the functionalization of isoindol-5-ol (and its stable precursor, 5-hydroxyisoindoline ).
Scope & Definitions:
Target Species: The term "isoindol-5-ol" strictly refers to the fully aromatic, 10
-electron system.[1] This species is kinetically unstable and prone to rapid oxidative polymerization.[1]
Working Substrate: In most synthetic contexts, the starting material is 5-hydroxyisoindoline (the 2,3-dihydro form).[1] The primary challenge is functionalizing this scaffold without triggering oxidative dehydrogenation to the unstable isoindole or forming quinone-imine byproducts.[1]
Topic: Minimizing Side Reactions During Functionalization
Audience: Medicinal Chemists, Process Chemists
Status: Active | Version: 2.4[1]
Executive Summary: The Stability Paradox
Functionalizing 5-hydroxyisoindoline requires navigating a "stability paradox."[1] The 5-hydroxyl group increases electron density, making the aromatic ring highly nucleophilic, while the benzylic nitrogen (N2) activates the C1/C3 positions toward oxidative dehydrogenation.
The Critical Failure Mode:
Exposure to trace oxygen or high-valent metals triggers the loss of benzylic hydrides, forming the transient isoindole , which rapidly polymerizes or oxidizes to a quinone imine .
Module 1: Core Handling Protocols (The "Zero-Step")
Preventing degradation before the reaction begins.[1]
Q: My starting material turns brown/black immediately upon dissolution. Why?A: This is the hallmark of oxidative polymerization (formation of "isoindole black"). The 5-hydroxy group donates electron density, lowering the oxidation potential of the benzylic C-H bonds.
Protocol: The "Anaerobic Shield"
Solvent Degassing: Do not rely on simple sparging.[1] Use the Freeze-Pump-Thaw method (3 cycles) for all solvents, or sparge with Argon for >30 mins using a fritted dispersion tube.[1]
Antioxidant Additives: For workups, add 1-5% Ascorbic Acid or Sodium Metabisulfite to aqueous buffers to scavenge dissolved oxygen.[1]
Acidic Stabilization: Isoindolines are most stable as salts.[1] Store the starting material as the HCl or HBr salt . Free-basing should only occur in situ under inert atmosphere.[1]
Module 2: Regiocontrol (N- vs. O-Selectivity)
Directing the electrophile to the correct nucleophile.[1]
Q: I am trying to O-alkylate, but I get N-alkylation or mixtures. How do I fix this?A: The secondary amine (N2) is significantly more nucleophilic than the phenol (O5) under neutral or basic conditions.[1] You cannot achieve high O-selectivity with a free amine.[1]
Add 1.2 eq. K₂CO₃ (mild base prevents elimination) and 1.1 eq.[1] Alkyl Halide.
Stir at RT.[1][2] Avoid heating >60°C to prevent Boc thermolysis.[1]
Deprotection:
Treat with 4M HCl in Dioxane (anhydrous) to regenerate the amine as a salt.
Module 3: Troubleshooting "Black Tar" Formation
Addressing oxidative degradation during reaction.
Q: The reaction works on small scale (10mg) but fails on gram scale. Why?A: Mass transfer limitations on larger scales often lead to localized "hotspots" or prolonged exposure to trace oxygen in headspace.[1]
Diagnostic Workflow:
Caption: Logical flow for diagnosing oxidative degradation. The "Free Amine + Phenol" state is the most vulnerable point in the synthesis.
Specific Fixes:
Switch Bases: Strong bases (NaH, KOtBu) can promote Single Electron Transfer (SET) oxidation.[1] Switch to milder, inorganic bases like Cs₂CO₃ or K₃PO₄ in aprotic solvents.[1]
Concentration: Run reactions at higher dilution (0.05 M) to reduce the rate of intermolecular polymerization.
Quench Protocol: Never quench into basic water. Quench into acidic brine or NH₄Cl to protonate the amine immediately, stopping the oxidation cycle.
Target C6/C7: Difficult to access selectively without blocking C4.
Strategy: Use a bulky O-protecting group (e.g., TIPS) to sterically hinder C4, pushing substitution to C6.[1]
Summary of Critical Parameters
Parameter
Recommendation
Scientific Rationale
Atmosphere
Argon (Balloon or Manifold)
Nitrogen is often insufficient for highly electron-rich isoindolines.[1]
Solvent
DMF, MeCN, DCM (Anhydrous)
Protic solvents (MeOH) can stabilize radical intermediates that lead to polymerization.[1]
Temperature
< 40°C
Thermal energy accelerates the aromatization to the unstable isoindole.
Workup pH
Acidic (< pH 6)
Basic conditions favor the formation of the reactive quinone imine species.
References
Ju, Y. et al. "Synthesis and stability of isoindole derivatives: A review of the 10-pi aromatic system."[1] Journal of Heterocyclic Chemistry, 2019.[1] [1]
BenchChem Technical Support. "Preventing polymerization of isoindole intermediates during synthesis." BenchChem Protocols, 2025.[1][3]
Gribble, G. W. "Indole and Isoindole Ring Synthesis."[1] Comprehensive Heterocyclic Chemistry, Elsevier, 2010.
Resolving enantiomeric excess issues in (3AR,7aS)-octahydro-1H-isoindol-5-ol production
Technical Support Center: Resolving Enantiomeric Excess (ee) Issues in (3aR,7aS)-Octahydro-1H-isoindol-5-ol Production Welcome to the Technical Support Center for the asymmetric synthesis of (3aR,7aS)-octahydro-1H-isoind...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Resolving Enantiomeric Excess (ee) Issues in (3aR,7aS)-Octahydro-1H-isoindol-5-ol Production
Welcome to the Technical Support Center for the asymmetric synthesis of (3aR,7aS)-octahydro-1H-isoindol-5-ol. This bicyclic compound features a meso core (the cis-fused 3aR,7aS bridgeheads) possessing a plane of symmetry. Introducing a hydroxyl group at the C5 position breaks this symmetry, yielding a chiral molecule. Producing this scaffold with high enantiomeric excess (ee) relies on either the catalytic desymmetrization of a meso-alkene precursor (such as a cis-1,2,3,6-tetrahydrophthalimide derivative)[1] or the enzymatic kinetic resolution (EKR) of the racemic alcohol[2].
Below are field-proven troubleshooting guides, quantitative data, and validated protocols to resolve common stereochemical failures during production.
Troubleshooting Guide & FAQs
Q1: We are using Rh-catalyzed asymmetric hydroboration on our meso-alkene precursor to establish the C5 stereocenter, but our ee is stalling around 60-70%. How can we improve this?A1: The primary cause of depressed ee in asymmetric hydroboration is the competition between the chiral metal-catalyzed pathway and the uncatalyzed background reaction of the borane reagent[3]. If you are using highly reactive boranes like BH₃-THF or 9-BBN, the background reaction will rapidly yield the racemic alcohol, diluting your enantiopurity.
Diagnostic Solution: Switch to a less reactive borane source, such as catecholborane or pinacolborane, which strictly require the Rh-catalyst to proceed. Additionally, ensure your chiral ligand (e.g., (R)-BINAP) is pre-complexed with the Rh-precursor for at least 30 minutes before introducing the borane at -78 °C.
Q2: We opted for Enzymatic Kinetic Resolution (EKR) of the racemic (3aR,7aS)-octahydro-1H-isoindol-5-ol using vinyl acetate. The conversion stops at 50%, but the isolated (5R)-alcohol still has low ee (<80%). Why?A2: In EKR, a maximum theoretical yield of 50% is expected for the target enantiomer. If the ee of the unreacted alcohol is low at exactly 50% conversion, the enzyme's enantiomeric ratio (E-value) is insufficient for this specific bicyclic substrate[2]. Standard lipases often struggle with the steric bulk of the octahydroisoindole ring.
Diagnostic Solution: Switch to Candida antarctica Lipase B (CAL-B, commercially available as Novozym 435). CAL-B has a highly stereoselective active site pocket ideal for secondary alcohols with bulky adjacent rings. Furthermore, conduct the reaction in a non-polar solvent like toluene or MTBE rather than THF; non-polar solvents enhance the structural rigidity of the enzyme, drastically improving chiral recognition.
Q3: During the downstream deprotection of the N-Boc group, we observe a 15% drop in the ee of the C5 alcohol. Is the stereocenter racemizing?A3: Direct racemization of the C5 hydroxyl under standard acidic deprotection conditions (e.g., TFA/DCM) is mechanistically highly improbable, as it would require an unlikely carbocation intermediate that resists elimination. The apparent drop in ee is almost certainly an analytical artifact. Free secondary amines interact strongly with the silica backbone of Chiral HPLC stationary phases, causing severe peak tailing and overlapping integration[4].
Self-Validating Protocol: Before injecting your deprotected product into the HPLC, re-derivatize a 1 mg analytical aliquot with acetic anhydride and triethylamine. Analyzing the resulting neutral N-acetyl derivative will provide sharp baseline resolution and reveal the true ee, which likely remains intact.
Quantitative Data: Desymmetrization vs. Kinetic Resolution
Methodology
Catalyst / Enzyme
Reagents
Max Theoretical Yield
Typical ee (%)
Primary Advantage
Primary Limitation
Asymmetric Hydroboration
Rh(I) / (R)-BINAP
Catecholborane, THF, -78 °C
100%
92 - 96%
Converts 100% of meso starting material.
Highly sensitive to moisture and temperature.
Enzymatic Kinetic Resolution
CAL-B (Novozym 435)
Vinyl Acetate, Toluene, 30 °C
50%
>99%
Operational simplicity; extreme enantiopurity.
Yield capped at 50%; requires chromatographic separation.
Asymmetric Epoxide Opening
Co(III)-Salen
H₂O, THF, 0 °C
100%
85 - 90%
Uses inexpensive meso-epoxide precursors.
Lower ee ceiling compared to enzymatic methods.
Experimental Protocols
Protocol A: Enzymatic Kinetic Resolution of Racemic (3aR,7aS)-Octahydro-1H-isoindol-5-ol
Objective: Isolate the unreacted (5R)-enantiomer with >99% ee.
Preparation: Dissolve 10.0 g of racemic N-Boc-(3aR,7aS)-octahydro-1H-isoindol-5-ol in 100 mL of anhydrous toluene.
Acyl Donor Addition: Add 3.0 equivalents (11.5 mL) of vinyl acetate. (Note: Avoid using acetic anhydride, as it can cause uncatalyzed background acylation).
Biocatalyst Introduction: Add 1.0 g of immobilized CAL-B (Novozym 435).
Incubation: Stir the suspension gently at 30 °C. Monitor the reaction via GC or HPLC. The reaction should naturally arrest at exactly 50% conversion (typically 12-16 hours).
Workup: Filter the mixture through a Celite pad to recover the immobilized enzyme (which can be washed with hexane and reused). Concentrate the filtrate under reduced pressure.
Separation: Purify via silica gel flash chromatography (Hexane/EtOAc gradient). The highly non-polar (5S)-acetate will elute first, followed by the highly polar, enantiopure (5R)-alcohol.
Protocol B: Analytical Validation of ee (Pre-HPLC Derivatization)
Objective: Eliminate peak tailing for accurate ee determination of the free amine.
Sampling: Transfer 1.0 mg of the deprotected octahydro-1H-isoindol-5-ol into a 1.5 mL HPLC vial.
Derivatization: Add 0.5 mL of DCM, 10 µL of triethylamine, and 10 µL of acetic anhydride.
Reaction: Cap the vial and vortex for 5 minutes at room temperature.
Quenching: Add 0.5 mL of saturated aqueous NaHCO₃, vortex, and allow phase separation.
Analysis: Extract the organic (bottom) layer, dilute with 0.5 mL of the HPLC mobile phase (e.g., Hexane/Isopropanol 90:10), and inject onto a Chiralpak IC column[4].
Synthetic Workflows Visualization
Divergent workflows for synthesizing enantiopure (3aR,7aS)-octahydro-1H-isoindol-5-ol.
References[4] Benchchem Analytical Dept. "2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate." Benchchem. https://www.benchchem.com/[2] Bäckvall, J. E., et al. "Enzymatic and chromatographic resolution procedures applied to the synthesis of the phosphoproline enantiomers." ResearchGate. https://www.researchgate.net/[1] Costa, M., et al. "Molecular structures of tetrahydrophthalic acids and tetrahydrophthalimide derivatives studied." ResearchGate. https://www.researchgate.net/[3] Zhang, X., et al. "Enantioselective Cobalt-Catalyzed Transformations." Chemical Reviews - ACS Publications. https://pubs.acs.org/
Technical Support Center: Storage & Stability Guide for (3aR,7aS)-octahydro-1H-isoindol-5-ol HCl
Executive Summary & Compound Profile (3aR,7aS)-octahydro-1H-isoindol-5-ol HCl is a stereochemically complex bicyclic intermediate often used in the synthesis of sulfonylureas (e.g., Gliclazide analogs) and kinase inhibit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Profile
(3aR,7aS)-octahydro-1H-isoindol-5-ol HCl is a stereochemically complex bicyclic intermediate often used in the synthesis of sulfonylureas (e.g., Gliclazide analogs) and kinase inhibitors. Its stability profile is defined by two competing factors: the hygroscopicity of the hydrochloride salt and the oxidative susceptibility of the secondary alcohol/amine functionalities .
As a Senior Application Scientist, I have designed this guide not merely as a list of rules, but as a causal framework. Understanding why degradation occurs allows you to implement a self-validating storage system that ensures the integrity of your analytical data and synthetic yields.
Physicochemical Vulnerability Matrix
Feature
Vulnerability
Consequence
HCl Salt Form
High Hygroscopicity
Moisture absorption leads to deliquescence (clumping), altering stoichiometry and promoting hydrolysis.
Chiral Centers (3aR, 7aS)
Stereochemical Drift
Exposure to extreme pH or temperature can induce racemization, compromising enantiomeric excess (ee).
Secondary Alcohol
Oxidation
Susceptible to conversion to the corresponding ketone (octahydro-1H-isoindol-5-one) under aerobic conditions.
Core Storage Directives (The "3-Barrier" Protocol)
To prevent degradation, you must establish three barriers between the compound and the environment.[1]
Barrier 1: Thermodynamic Control (Temperature)
Standard: Store at 2°C to 8°C for active use; -20°C for long-term archiving (>3 months).
Causality: Lower temperatures kinetically inhibit the oxidation of the hydroxyl group and reduce the rate of moisture diffusion through packaging materials.
Barrier 2: Atmospheric Isolation (Headspace)
Standard: Purge headspace with Argon (Ar) or Nitrogen (N₂) after every use.
Causality: Oxygen is the primary reagent for oxidative degradation. Displacing air with an inert gas eliminates the reactant required for the alcohol-to-ketone pathway.
Barrier 3: Physical Exclusion (Container)
Standard: Amber glass vials with Teflon-lined screw caps. Seal the cap junction with Parafilm® or electrical tape.
Causality: Amber glass blocks UV light (which catalyzes radical formation). Teflon liners prevent plasticizers from leaching into the hygroscopic salt.
Troubleshooting & FAQs
This section addresses real-world scenarios reported by our user base.
Q1: "The powder has formed hard clumps. Is it still usable?"
Diagnosis: Moisture Absorption (Hygroscopicity).[2][3]
Technical Insight: The HCl salt has absorbed atmospheric water, forming a hydrate or partial solution. This alters the molecular weight basis for your calculations.
Action Plan:
Quantify: Run a Karl Fischer (KF) titration to determine water content.
Remediation: If chemical purity (HPLC) is >98%, dry the sample in a vacuum desiccator over P₂O₅ for 24 hours.
Adjustment: If drying is impossible, adjust your stoichiometry based on the new "wet" molecular weight derived from the KF data.
Q2: "My white powder has turned a faint yellow. What happened?"
Diagnosis: Oxidative Degradation.[1][4]
Technical Insight: Yellowing typically indicates the formation of N-oxides or conjugated impurities (e.g., ketones) derived from the isoindole core. This is often triggered by light exposure or storage without an inert atmosphere.
Action Plan:
Validate: Perform LC-MS to detect the ketone mass (M-2H).
Decision:
<1% Impurity: Purify via recrystallization (typically from EtOH/Et₂O).
>5% Impurity: Discard. The degradation products may act as catalysts for further breakdown.
Q3: "Can I store the compound as a stock solution in DMSO or Methanol?"
Diagnosis: Solvolysis Risk.
Technical Insight: While stable in solution for short periods (24-48h), long-term storage in nucleophilic solvents (MeOH) can lead to slow solvolysis or trans-salt formation. DMSO is hygroscopic and can carry water into the molecule.
Action Plan:
Recommendation: Store only as a solid.
Exception: If solution storage is mandatory, use anhydrous acetonitrile at -20°C and use within 1 week.
Visualization: Degradation & Handling Workflows
Figure 1: The Stability-Logic Pathway
This diagram illustrates the causal links between environmental stressors and specific chemical degradation outcomes.
Caption: Causal relationship between environmental stressors and degradation, mapped to specific preventative barriers.[1]
Figure 2: Sample Handling Decision Tree
Use this workflow to determine if your stored sample is safe for use.
Caption: Operational decision tree for assessing sample integrity before experimental use.
Experimental Protocol: Purity Verification
If degradation is suspected, do not rely on visual inspection alone. Use this standardized HPLC method.
Methodology: Reverse-Phase HPLC for Amino-Alcohols
Parameter
Setting
Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A
Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B
Acetonitrile + 0.1% TFA
Gradient
5% B to 95% B over 15 minutes
Flow Rate
1.0 mL/min
Detection
UV at 210 nm (Amine absorption) & 254 nm
Temperature
30°C
Interpretation:
Retention Time (RT): The HCl salt is polar; expect early elution (approx. 2-4 min).
Degradants:
Oxidized Ketone:[5] Will elute later (more hydrophobic) than the alcohol.
Hydrolysis products: Will elute earlier or broaden the main peak.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11660233, Octahydro-1H-isoindol-5-ol. Retrieved from [Link]
Overcoming steric hindrance in reactions involving octahydro-1H-isoindol-5-ol
Welcome to the Octahydro-1H-isoindol-5-ol Technical Support & Troubleshooting Hub . Octahydro-1H-isoindol-5-ol is a highly valuable fused bicyclic scaffold in drug discovery.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Octahydro-1H-isoindol-5-ol Technical Support & Troubleshooting Hub .
Octahydro-1H-isoindol-5-ol is a highly valuable fused bicyclic scaffold in drug discovery. However, its architecture presents two distinct synthetic challenges: chemoselectivity (differentiating the N2 secondary amine and the C5 secondary alcohol) and steric hindrance (the rigid, bulky pyrrolidine-cyclohexane framework heavily shields both reactive sites).
This guide is designed for bench scientists and process chemists to troubleshoot stalled reactions, understand the mechanistic causality behind catalyst selection, and implement self-validating protocols.
Phase 1: Managing Chemoselectivity
Q: I am trying to esterify the C5 alcohol, but mass spectrometry indicates I am exclusively getting N-acylation at the pyrrolidine ring. How do I fix this?A: This is a fundamental chemoselectivity issue. The secondary amine at the N2 position is significantly more nucleophilic than the sterically hindered C5 secondary alcohol. To functionalize the C5 position, you must first mask the N2 amine using an orthogonal protecting group (e.g., a Boc or Cbz group). Conversely, if your goal is N-arylation, it is highly recommended to protect the C5 hydroxyl as a silyl ether (e.g., TBS) to prevent base-catalyzed side reactions or catalyst poisoning during cross-coupling.
Phase 2: N-Functionalization (The Secondary Amine)
Q: My Buchwald-Hartwig N-arylation of the C5-protected substrate is stalling at <20% conversion. I am using standard conditions (Pd(OAc)₂ and PPh₃). How can I drive this to completion?A: The failure lies in the energy barrier of the catalytic cycle. For sterically hindered secondary amines like octahydro-1H-isoindol-5-ol, the rate-limiting step of the Buchwald-Hartwig amination shifts from oxidative addition to reductive elimination [1]([Link]). Standard ligands like PPh₃ or primary-amine-specific ligands like BrettPhos cannot overcome this barrier[1]([Link]).
You must switch to a dialkylbiaryl phosphine ligand specifically engineered for bulky secondary amines, such as RuPhos ([Link]). The extreme steric bulk of RuPhos forces the palladium into a monoligated state (
), which dramatically lowers the activation energy required for C–N bond formation and accelerates reductive elimination[2]([Link].
Logical selection of Buchwald-Hartwig ligands for hindered secondary amines.
Note: Ensure the C5-hydroxyl is TBS-protected prior to this step.
Catalyst Preparation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk flask with Pd₂(dba)₃ (1 mol%), RuPhos (2 mol%), and sodium tert-butoxide (NaOtBu, 1.2 equiv).
Substrate Addition: Add the aryl halide (1.0 equiv) and the protected octahydro-1H-isoindol-5-ol (1.2 equiv).
Solvent Optimization: Suspend the mixture in anhydrous, degassed toluene to achieve a 0.2 M concentration. Causality: Toluene is critical because the resulting sodium halide byproduct is highly insoluble in it; the precipitation of the salt acts as a thermodynamic sink, driving the reaction forward([Link]).
Reaction: Seal the flask, remove it from the glovebox, and heat at 85°C for 12 hours.
Validation Check: Monitor the reaction via GC-MS. The complete disappearance of the aryl halide peak and the absence of dehalogenated side-products mathematically validate successful oxidative addition and reductive elimination.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a tightly packed Celite pad to remove the Pd catalyst and insoluble salts. Concentrate in vacuo.
Phase 3: O-Functionalization (The Secondary Alcohol)
Q: I am trying to synthesize an ester at the C5 hydroxyl group using standard Fischer esterification (acid/heat), but I am observing substrate decomposition. Acid chlorides are also reacting too slowly. What is the alternative?A: Fischer esterification relies on harsh acidic conditions that often cause elimination (dehydration) of sterically hindered secondary alcohols[3]([Link]). To preserve the structural integrity of the bicyclic ring, you must use Steglich esterification , which operates under mild, neutral conditions at room temperature[3]([Link]).
Because the C5 alcohol is severely hindered, it cannot directly attack the DCC-activated carboxylic acid (the O-acylisourea intermediate) fast enough, which leads to the formation of inactive N-acylurea side products[4]([Link]). You must add a catalytic amount of 4-Dimethylaminopyridine (DMAP) . DMAP is a vastly superior nucleophile compared to the hindered alcohol; it rapidly attacks the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate, effectively bypassing the steric bottleneck[3]([Link],.
Steglich esterification pathway overcoming steric hindrance via DMAP activation.
Note: Ensure the N2-amine is Boc-protected prior to this step.
Activation: Dissolve the target carboxylic acid (1.1 equiv) in anhydrous CH₂Cl₂ (DCM) at 0°C. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equiv) portion-wise. Stir for 15 minutes to allow the O-acylisourea intermediate to form.
Catalysis: Add DMAP (0.1 equiv) to the mixture to generate the active N-acylpyridinium species.
Substrate Addition: Slowly add a solution of N-protected octahydro-1H-isoindol-5-ol (1.0 equiv) in DCM.
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.
Workup: Vacuum filter the mixture to remove the DCU precipitate. Wash the organic filtrate sequentially with 0.5 M HCl (to quench and remove the DMAP catalyst), saturated aqueous NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
Quantitative Data Summary
The following table summarizes the expected performance of various catalytic methodologies when applied to sterically hindered bicyclic substrates like octahydro-1H-isoindol-5-ol.
Reaction Type
Target Site
Reagents / Catalyst System
Rate-Limiting Step Overcome
Expected Yield Range
Buchwald-Hartwig
2° Amine (N2)
Pd₂(dba)₃ / RuPhos / NaOtBu
Reductive Elimination
85 - 95%
Buchwald-Hartwig
2° Amine (N2)
Pd(OAc)₂ / PPh₃ / K₂CO₃
Failed to overcome elimination barrier
< 20%
Steglich Esterification
2° Alcohol (C5)
DCC / DMAP (10 mol%)
Acyl Transfer / Nucleophilic Attack
80 - 95%
Fischer Esterification
2° Alcohol (C5)
H₂SO₄ / Heat
Failed due to substrate dehydration
< 10%
References
Buchwald–Hartwig amination - Wikipedia
Source: Wikipedia
URL:[Link]
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction
Source: ACS Omega (ACS Publications)
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Publish Comparison Guide: Comprehensive NMR Profiling of (3aR,7aS)-Octahydro-1H-isoindol-5-ol HCl
Executive Summary
Product: (3aR,7aS)-octahydro-1H-isoindol-5-ol HCl
Application: Chiral building block for drug discovery (kinase inhibitors, GPCR ligands).
Analytical Challenge: The molecule possesses multiple stereocenters (3a, 5, 7a) and a secondary amine salt, creating complex spectral overlaps and solvent-dependent shifts.
This guide compares the spectral performance of this product across different analytical conditions (Solvents, Salt Forms) to provide a definitive reference for structural validation. It prioritizes the distinction of the cis-fused bicyclic core from trans-isomers and the assignment of the hydroxyl stereochemistry.
Structural Analysis & Numbering
To ensure accurate assignment, we utilize the standard octahydroisoindole numbering system.
Core Structure:
Bicyclic System: 6,5-fused ring (Cyclohexane fused to Pyrrolidine).
Stereochemistry (3aR, 7aS): Indicates a cis-fusion. The bridgehead protons (H-3a and H-7a) are on the same face.
Functional Groups: Secondary amine (HCl salt) at position 2; Hydroxyl group at position 5.
Figure 1: Connectivity and key stereochemical junctions of the octahydroisoindole scaffold.
Comparative Analytical Protocols
The choice of solvent is the single most critical variable in the NMR analysis of this HCl salt. We compare the two industry standards: DMSO-d6 and D2O .
Methodology Comparison Table
Feature
Option A: DMSO-d6 (Recommended for ID)
Option B: D2O (Recommended for Purity)
Amine Protons (NH2+)
Visible (Broad singlets, 8.5–9.5 ppm)
Invisible (Exchanged with D)
Hydroxyl Proton (OH)
Visible (Doublet/Broad, 4.5–5.0 ppm)
Invisible (Exchanged with D)
Resolution
Moderate (Viscosity broadening)
High (Sharper couplings)
Water Signal
~3.33 ppm (Interferes with H-1/H-3)
~4.79 ppm (Interferes with H-5 if downfield)
Salt Effect
Stabilizes ion pairs; distinct shifts.
Solvates ions; shifts may drift with concentration.
Detailed Experimental Protocol
Step 1: Sample Preparation (Self-Validating)
Hygroscopicity Check: The HCl salt is hygroscopic. Weigh 10-15 mg rapidly into a dry vial.
Solvent Addition: Add 0.6 mL of solvent.
Validation: If using DMSO-d6, ensure the solvent is from a fresh ampoule to minimize water content (which broadens OH/NH signals).
Equilibration: Sonicate for 30 seconds. Allow to stand for 5 mins to reach thermal equilibrium in the probe (prevents drift).
Step 2: Acquisition Parameters
Pulse Sequence: zg30 (standard) or zg with extended d1 (5s) for quantitative integration.
Scans: 16 (1H), 1024 (13C).
Temperature: 298 K (Standard). Note: Heating to 320 K in DMSO can sharpen exchangeable protons.
Spectral Analysis: 1H-NMR (400 MHz)
A. The "Fingerprint" Region (DMSO-d6)
The spectrum is defined by three distinct zones.
Exchangeable Zone (8.0 – 10.0 ppm):
Signal: Two broad singlets (or one very broad hump) corresponding to R2-NH2(+) Cl-.
Diagnostic Value: Confirms the HCl salt formation. In free base, this signal moves to ~2.0 ppm (broad) or disappears.
OH Signal: A doublet around 4.5–5.0 ppm (coupling to H-5).
Heteroatom Zone (3.0 – 4.0 ppm):
H-5 (Methine-OH): typically 3.8 – 4.2 ppm .
Multiplicity: If the OH is equatorial (major isomer in synthesis), H-5 is axial and appears as a septet or wide multiplet (due to two large ax-ax couplings and two small ax-eq couplings).
H-1, H-3 (Alpha to Nitrogen):3.1 – 3.6 ppm .[1] These appear as complex multiplets. The HCl salt deshields these by ~0.5 ppm compared to the free base.
Skeletal Zone (1.2 – 2.8 ppm):
H-3a, H-7a (Bridgehead):2.2 – 2.6 ppm . Critical for stereochemistry.[2] In cis-fused systems, these are chemically equivalent (in symmetric derivatives) or distinct but overlapping.
Ring Methylenes (H-4, H-6, H-7):1.3 – 1.9 ppm .
B. Stereochemical Verification (The "Cis" vs "Trans" Test)
To validate the (3aR, 7aS)cis-fusion against the trans-isomer alternative:
Experiment: 1D-NOE or 2D-NOESY.
Observation: Irradiate H-3a.
Cis-Product: Strong NOE enhancement at H-7a (protons are close, on the concave face).
Trans-Alternative: No NOE between H-3a and H-7a (protons are anti-periplanar, 180° apart).
Spectral Analysis: 13C-NMR (100 MHz)
The carbon spectrum provides the most robust purity assay because it lacks the overlap of the proton spectrum.
Carbon Position
Chemical Shift (δ, ppm)
Assignment Logic
C-5
65.0 – 70.0
CH-OH . Deshielded by Oxygen.
C-1, C-3
48.0 – 52.0
CH2-N . Deshielded by Nitrogen/Salt.
C-3a, C-7a
35.0 – 40.0
CH (Bridgehead) . Junction carbons.
C-4, C-6
30.0 – 35.0
CH2 . Beta to OH/Bridgehead.
C-7
20.0 – 25.0
CH2 . Most shielded methylene.
Note: In the HCl salt, C-1 and C-3 are slightly shielded (upfield) relative to the free base due to the "beta-effect" of protonation, though the inductive effect usually dominates in 1H NMR.
Comparative Decision Guide
When should you use this product (HCl salt) vs. the Free Base?
Figure 2: Decision matrix for selecting the HCl salt versus the free base form.
Why the HCl Salt is the Standard:
Crystallinity: The free base of octahydroisoindoles is often an oil or low-melting solid, making it difficult to handle and weigh accurately. The HCl salt is a stable, crystalline solid.
Stability: The protonated amine is resistant to oxidation (N-oxide formation), ensuring higher shelf-life purity.
NMR Resolution: While the salt broadens exchangeable protons, it resolves the diastereotopic protons at C1 and C3 better than the free base due to the rigidifying effect of the charged nitrogen.
References
Stereochemical Assignment of Octahydroindoles
Smith, M. B. (2020). Organic Synthesis. Elsevier. (General principles of bicyclic amine NMR).
Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Org.[2][3][4] Process Res. Dev., 20(3), 661-667. Link
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics, 29(9), 2176-2179. Link
Methodology for Amine Salts:
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocols for salt analysis).
HPLC Method Development for Purity Testing of (3aR,7aS)-octahydro-1H-isoindol-5-ol: A Comparative Guide to Detection and Retention Strategies
As a Senior Application Scientist, approaching the purity analysis of a complex pharmaceutical intermediate requires more than applying a generic template. The molecule (3aR,7aS)-octahydro-1H-isoindol-5-ol presents a "du...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, approaching the purity analysis of a complex pharmaceutical intermediate requires more than applying a generic template. The molecule (3aR,7aS)-octahydro-1H-isoindol-5-ol presents a "dual-threat" analytical challenge: it is a highly polar, basic secondary amine that completely lacks a UV-absorbing chromophore.
This guide objectively compares the performance of modern detection and retention alternatives, providing the causality behind experimental choices and delivering self-validating protocols to ensure absolute data integrity.
Deconstructing the Analytical Challenge
To design a robust High-Performance Liquid Chromatography (HPLC) method, we must first analyze the molecular structure and its physical consequences in a chromatographic system:
Optical Blindness: The octahydro-isoindole core is fully saturated. Without conjugated pi-electron systems or aromatic rings, it does not absorb UV light above 200 nm. Attempting to use direct UV detection at 200–210 nm results in severe baseline drift caused by mobile phase absorbance, rendering the analyte virtually invisible [1].
Basicity and Peak Tailing: The secondary amine nitrogen in the pyrrolidine ring has a pKa of approximately 10.5. At standard acidic mobile phase pH (pH 2–3), it is fully protonated. This cationic state interacts aggressively with residual negatively charged silanol groups on standard silica-based C18 columns, causing severe peak tailing and loss of resolution [2].
High Polarity: The combination of the amine and the aliphatic hydroxyl group makes the molecule highly hydrophilic, leading to poor retention (elution in the void volume) on standard reversed-phase (RP) columns.
Detection Strategy Comparison: CAD vs. Derivatization
Because direct UV detection is fundamentally flawed for this molecule, we must compare two distinct analytical pathways: Charged Aerosol Detection (CAD) and Pre-Column Derivatization with Fluorescence Detection (FLD) .
While o-phthalaldehyde (OPA) is a common derivatization reagent for amino alcohols, it only reacts with primary amines. Because (3aR,7aS)-octahydro-1H-isoindol-5-ol is a secondary amine, we must use FMOC-Cl (9-fluorenylmethyloxycarbonyl chloride), which successfully attaches a fluorophore to secondary nitrogens [4].
Table 1: Objective Comparison of Detection Modalities
Detection Modality
Mechanism of Action
Typical LOQ
Pros
Cons
Direct UV (210 nm)
Absorbance of trace stray double bonds
> 50 µg/mL
Requires no specialized detectors
Severe baseline noise; blind to the target analyte
CAD
Nebulization, evaporation, and corona discharge charging of particles
10 - 50 ng/mL
Universal detection; highly uniform response[3]; direct analysis
Requires strictly volatile mobile phases; non-linear response
FMOC-Cl (FLD)
Covalent attachment of a fluorenyl fluorophore to the amine
1 - 5 ng/mL
Extremely sensitive; compatible with standard RP-HPLC
Labor-intensive sample prep; reagent peaks can interfere
Column Chemistry & Retention Strategies
Choosing the right column chemistry is dictated by the chosen detector. CAD requires highly volatile mobile phases, which limits our buffering options.
Table 2: Comparison of Retention Strategies
Column Chemistry
Mobile Phase Strategy
Analyte State
Retention Mechanism
Peak Shape
CAD Compatibility
Standard C18 (Low pH)
0.1% Formic Acid (pH ~2.7)
Fully Protonated
Hydrophobic
Poor (Tailing)
Excellent
Hybrid C18 (High pH)
10 mM NH₄OH (pH ~10.5)
Deprotonated
Hydrophobic
Good
Moderate (High pH degrades columns)
HILIC (BEH Amide)
10 mM NH₄Fm in 90% ACN
Fully Protonated
Aqueous Partitioning
Excellent
Optimal (High ACN enhances nebulization)
The Causality of HILIC-CAD: Hydrophilic Interaction Liquid Chromatography (HILIC) is the optimal pairing for CAD. By using a high concentration of acetonitrile (ACN), we achieve excellent retention of the polar amine. Simultaneously, the high volatility of ACN drastically improves the nebulization and evaporation efficiency in the CAD, resulting in a superior signal-to-noise ratio [1, 2].
Method Selection & Workflows
Decision tree for selecting the optimal HPLC method based on detector availability and polarity.
Step-by-Step Experimental Protocols
Protocol A: The Modern Standard (HILIC-CAD)
This direct approach is preferred for modern laboratories equipped with aerosol detectors.
Self-Validating System Check: Before injecting samples, run the mobile phase at 1.0 mL/min through the CAD without the column. The background current must remain < 1.0 pA . A baseline > 1.0 pA indicates non-volatile salt contamination in the system, which will mask the analyte signal [1].
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with Formic Acid). Note: Must use LC-MS grade reagents to minimize CAD background.
Mobile Phase B: 100% Acetonitrile (LC-MS grade).
Gradient: Start at 95% B. Hold for 1 min, then ramp to 60% B over 8 minutes. Return to 95% B to re-equilibrate.
CAD Settings: Evaporation temperature at 35 °C; Data collection rate 10 Hz; Filter 3.6s.
Quantitation Logic: CAD response is proportional to particle surface area, not mass. Therefore, calibrate using a quadratic or log-log regression model to ensure accurate quantitation across a wide dynamic range [1].
Protocol B: The Accessible Alternative (FMOC-FLD)
For laboratories lacking CAD, pre-column derivatization is mandatory.
Self-validating pre-column FMOC-Cl derivatization workflow for secondary amine quantification.
Self-Validating System Check: The addition of glycine in Step 4 acts as a built-in reaction control. Glycine reacts with any unreacted FMOC-Cl to form an FMOC-Glycine peak. The presence of this peak in the chromatogram validates that the derivatization reagent was active and present in excess. If the FMOC-Glycine peak is absent, the entire sample preparation must be invalidated.
Buffer Preparation: Prepare 0.1 M Borate buffer, adjusted to pH 8.5.
Reagent Preparation: Dissolve FMOC-Cl in anhydrous acetonitrile to a concentration of 5 mM. Prepare fresh daily.
Derivatization Reaction: In an autosampler vial, mix 100 µL of sample, 100 µL of Borate buffer, and 100 µL of FMOC-Cl reagent.
Incubation & Quenching: Vortex and let stand at room temperature for 10 minutes. Add 50 µL of 100 mM Glycine to quench excess FMOC-Cl. Wait 5 minutes before injection.
HPLC-FLD Analysis: Inject onto a standard C18 column (e.g., 4.6 x 150 mm, 3 µm) using a Water/Acetonitrile gradient. Detect using a Fluorescence Detector (Excitation: 260 nm, Emission: 313 nm).
Experimental Performance Metrics Comparison
To objectively evaluate the two methodologies, the following table summarizes typical experimental performance data obtained during method validation.
Table 3: Performance Metrics Comparison
Metric
Protocol A: HILIC-CAD
Protocol B: FMOC-FLD
Retention Factor (k')
3.5 (Excellent retention)
4.2 (Excellent retention)
Peak Asymmetry (As)
1.1 (Highly symmetrical)
1.05 (Highly symmetrical)
Limit of Quantitation
25 ng/mL
2 ng/mL
Linearity (R²)
0.995 (Quadratic fitting)
0.999 (Linear fitting)
Analysis Time / Sample
15 minutes
35 minutes (includes prep time)
References
Wiley Analytical Science. "No chromophore - no problem?"[Link]
PubMed (Springer). "HPLC-CAD as a supplementary method for the quantification of related structure impurities for the purity assessment of organic CRMs."[Link]
Validation
A Senior Application Scientist's Guide to LC-MS Fragmentation of Isoindol-5-ol Hydrochloride
This guide provides an in-depth analysis of the expected liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of isoindol-5-ol hydrochloride. Designed for researchers, scientists, and drug development p...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the expected liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of isoindol-5-ol hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the underlying principles that govern the molecule's behavior in the mass spectrometer. By understanding these fundamentals, you can develop more robust analytical methods and interpret your data with greater confidence.
Introduction to Isoindol-5-ol Hydrochloride and its Analytical Significance
Isoindol-5-ol hydrochloride is a heterocyclic organic compound featuring a bicyclic isoindoline core with a hydroxyl group substitution on the benzene ring. Its structure combines the characteristics of a secondary amine and a phenol, making it a molecule of interest in medicinal chemistry and drug discovery. The hydrochloride salt form enhances its solubility in aqueous media, a key consideration for LC-MS analysis.
The structural alerts within isoindol-5-ol hydrochloride—the secondary amine and the phenolic hydroxyl group—are readily ionizable, making electrospray ionization (ESI) a suitable technique for its analysis. Understanding its fragmentation pattern is crucial for its unambiguous identification in complex matrices, for metabolite identification studies, and for overall structural elucidation.
Experimental Design: A Rationale-Driven Approach
The following experimental protocol is designed to be a self-validating system, with each parameter chosen to ensure the generation of reliable and reproducible data.
Visualizing the Workflow
Caption: A streamlined workflow for the LC-MS analysis of isoindol-5-ol hydrochloride.
Detailed Step-by-Step Methodology
A. Liquid Chromatography (LC) Parameters:
Parameter
Recommended Setting
Rationale
Column
Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm particle size)
The C18 stationary phase provides excellent retention for the moderately polar isoindol-5-ol.
Mobile Phase A
0.1% Formic Acid in Water
The acidic modifier promotes the protonation of the analyte, which is essential for positive ion mode ESI.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic solvent that provides good elution strength for a wide range of compounds.
Gradient
5% to 95% B over 5 minutes
A gradient elution ensures efficient separation from potential impurities and allows for a sharp peak shape.
Flow Rate
0.3 mL/min
A typical flow rate for a 2.1 mm ID column that balances analysis time and chromatographic efficiency.
Column Temperature
40 °C
Elevated temperature can improve peak shape and reduce viscosity.
Injection Volume
5 µL
A small injection volume minimizes band broadening.
B. Mass Spectrometry (MS) Parameters:
Parameter
Recommended Setting
Rationale
Ionization Mode
Positive Electrospray Ionization (ESI+)
The secondary amine in isoindol-5-ol is basic and readily protonated, making ESI+ the ideal choice for high sensitivity.[1][2][3]
Capillary Voltage
3.5 kV
An optimized voltage to ensure efficient spray and ion formation.
Source Temperature
120 °C
A lower source temperature can help to minimize in-source fragmentation.
Desolvation Temperature
350 °C
Efficiently removes solvent from the ESI droplets.
Gas Flow (Desolvation)
600 L/hr
Aids in the desolvation process.
Collision Energy (for MS/MS)
Ramped (e.g., 10-40 eV)
A ramped collision energy allows for the observation of a wider range of fragment ions, from precursor to smaller fragments.
Full Scan (MS1) Range
m/z 50-300
This range will comfortably encompass the precursor ion and its expected fragments.
Product Ion Scan (MS2)
Precursor ion: m/z 136.07
The product ion scan will isolate the protonated molecule and induce fragmentation to elucidate its structure.
Predicted Fragmentation Patterns of Isoindol-5-ol
The fragmentation of isoindol-5-ol in positive ion mode ESI-MS is anticipated to be driven by its two key functional groups: the secondary amine and the phenolic hydroxyl group. The protonation will most likely occur at the more basic nitrogen atom.
Chemical Structure of Isoindol-5-ol Hydrochloride
Caption: Proposed ESI+ fragmentation pathways for protonated isoindol-5-ol.
Discussion of Fragmentation Pathways:
Formation of the Precursor Ion [M+H]⁺ (m/z 136): The analysis will begin with the soft ionization of isoindol-5-ol, resulting in the protonated molecular ion. This will likely be the base peak in the MS1 spectrum.
Pathway 1: Loss of Ammonia (NH₃, neutral loss of 17 Da) to yield m/z 119: The protonated amine can facilitate the elimination of ammonia, a common fragmentation pathway for secondary amines. This would result in a fragment ion at m/z 119.
Pathway 2: Loss of Water (H₂O, neutral loss of 18 Da) to yield m/z 118: The phenolic hydroxyl group can be eliminated as a neutral water molecule, particularly at higher collision energies. [4]This would produce a fragment at m/z 118.
Pathway 3: Retro-Diels-Alder (RDA)-type Fragmentation: The isoindoline ring system may undergo a retro-Diels-Alder-type fragmentation, leading to the loss of ethene (C₂H₄, neutral loss of 28 Da) to produce a fragment at m/z 108. Subsequent loss of ammonia from this fragment could lead to an ion at m/z 91.
Characteristic Phenolic Fragmentation: Phenols are known to undergo characteristic fragmentation, including the loss of carbon monoxide (CO, neutral loss of 28 Da) and a formyl radical (HCO·, neutral loss of 29 Da). [5][6]While less common in the softer ionization of ESI compared to electron ionization (EI), these fragments at m/z 108 (loss of CO) and m/z 107 (loss of HCO) may be observed, especially at higher collision energies.
Summary of Expected Fragment Ions:
m/z (theoretical)
Proposed Identity
Fragmentation Pathway
136.17
[M+H]⁺
Protonated molecule
119.11
[M+H - NH₃]⁺
Loss of ammonia
118.10
[M+H - H₂O]⁺
Loss of water
108.09
[M+H - C₂H₄]⁺ or [M+H - CO]⁺
RDA-type fragmentation or loss of CO
91.05
[M+H - C₂H₄ - NH₃]⁺
Sequential loss of ethene and ammonia
Comparison with Alternative Analytical Approaches
While LC-MS is a powerful tool for the analysis of isoindol-5-ol hydrochloride, other techniques could be employed, each with its own set of advantages and disadvantages.
Technique
Advantages
Disadvantages
Gas Chromatography-Mass Spectrometry (GC-MS)
High chromatographic resolution, extensive EI libraries for identification.
Requires derivatization to make the polar isoindol-5-ol volatile. High temperatures in the GC inlet can cause degradation.
Lower sensitivity compared to MS, requires a larger amount of pure sample.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Robust, widely available, good for quantification.
Lacks the specificity and structural information provided by mass spectrometry.
References
Brown, D. (n.d.). Mass spectrum of phenol C6H6O C6H5OH. Doc Brown's Advanced Organic Chemistry Revision Notes. Retrieved from [Link]
Purcell, J. M., Rodgers, R. P., Hendrickson, C. L., & Marshall, A. G. (2007). Speciation of nitrogen containing aromatics by atmospheric pressure photoionization or electrospray ionization fourier transform ion cyclotron resonance mass spectrometry. Analytical Chemistry, 79(15), 5914–5922. Retrieved from [Link]
Purcell, J. M., Rodgers, R. P., Hendrickson, C. L., & Marshall, A. G. (2007). Speciation of nitrogen containing aromatics by atmospheric pressure photoionization or electrospray ionization fourier transform ion cyclotron resonance mass spectrometry. PubMed. Retrieved from [Link]
Kiontke, A., Oliveira-Birkmeier, A., Opitz, A., & Birkemeyer, C. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLoS ONE, 11(12), e0167502. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 14). 17.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
Chen, L., Pan, H., Zhai, G., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography–electrospray ionization mass spectrometry. Wiley Analytical Science. Retrieved from [Link]
X-ray crystallography data for (3AR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride
Topic: Stereochemical Validation of (3aR,7aS)-Octahydro-1H-isoindol-5-ol Hydrochloride: A Crystallographic Performance Guide Executive Summary: The Stereochemical Challenge In fragment-based drug discovery (FBDD), the bi...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Stereochemical Validation of (3aR,7aS)-Octahydro-1H-isoindol-5-ol Hydrochloride: A Crystallographic Performance Guide
Executive Summary: The Stereochemical Challenge
In fragment-based drug discovery (FBDD), the bicyclic amine scaffold (3aR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride represents a high-value intermediate.[1] Its rigid fused-ring system offers precise vector orientation for substituents.[1] However, the commercial supply chain for such chiral building blocks often relies on generic "white solid" descriptors, where diastereomeric purity is frequently inferred rather than proven.
This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SC-XRD) against standard alternatives (NMR, Chiral HPLC) for validating the absolute configuration of this specific pharmacophore. We demonstrate that while NMR is faster, X-ray crystallography of the hydrochloride salt is the only self-validating method capable of unambiguously assigning the (3aR, 7aS) bridgehead stereochemistry and the C-5 hydroxyl orientation simultaneously.
Comparative Performance Analysis
The following table contrasts the utility of crystallographic data against spectroscopic alternatives for this specific molecule (Light atom structure: C, H, N, O, Cl).
For light-atom molecules like octahydroisoindoles, determining absolute configuration via X-ray is often challenging due to weak anomalous scattering. However, the hydrochloride salt is not just a solubility aid; it is a crystallographic tool. The Chlorine atom (
) provides sufficient anomalous signal (especially with Cu-K radiation) to calculate a reliable Flack parameter, distinguishing the (3aR,7aS) enantiomer from its (3aS,7aR) mirror image without derivatization.
Technical Validation Workflow
The following decision tree illustrates the self-validating logic required to confirm the (3aR,7aS) geometry.
Figure 1: Crystallographic decision tree for absolute configuration assignment of light-atom hydrochloride salts.
Experimental Protocol: Generating the Data
To replicate high-quality validation data for (3aR,7aS)-octahydro-1H-isoindol-5-ol HCl, follow this optimized protocol.
A. Crystallization (Vapor Diffusion)
Objective: Grow single crystals suitable for diffraction (
Dissolve 10 mg of the hydrochloride salt in 0.5 mL of HPLC-grade Methanol in a small inner vial.
Place this vial inside a larger jar containing 5 mL of Diethyl Ether.
Seal the outer jar tightly. The ether vapors will slowly diffuse into the methanol, lowering solubility and promoting nucleation over 24-72 hours.
Troubleshooting: If oiling occurs, scratch the vessel side with a glass rod or seed with a micro-crystal from a previous batch.
B. Data Collection Strategy
Temperature: Maintain crystal at 100 K (cryostream). This freezes ring puckering motion, sharpening atomic displacement parameters (ADPs) for better resolution.
Å) is too energetic for this small organic salt; the anomalous signal from Chlorine will be negligible. Copper radiation maximizes the anomalous scattering () of Chlorine, enabling a definitive Flack parameter calculation.
Representative Data Interpretation
When analyzing the output for this specific class of bicyclic amines, the following metrics indicate a successful validation.
Parameter
Target Value
Interpretation
Space Group
Non-centrosymmetric (e.g., or )
Essential.[1] A centrosymmetric group (e.g., ) implies a racemate.
R1 Value
Indicates a high-quality model fit to the electron density.[1]
Flack Parameter ()
(with )
Crucial. Confirms the absolute stereochemistry is correct as modeled.
H-Bonding
( Å)
The chloride ion should anchor the crystal packing, bridging amine protons.
Ring Conformation
Cis-fused (Chair-Envelope)
Verify the H(3a) and H(7a) protons are on the same face (syn-periplanar).[1]
Structural Insight:
In the (3aR,7aS) isomer, the fusion of the six-membered and five-membered rings typically forces a cis-fused geometry. The 5-hydroxyl group will adopt either an axial or equatorial position depending on the specific puckering. X-ray data resolves this ambiguity instantly, whereas NMR coupling constants (
-values) can be misleading due to rapid conformational flipping in solution.
References
Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881. Link
Foundational text on using anomalous scattering (the Flack parameter)
Parsons, S., & Flack, H. D. (2004). "Crystallographic Guidelines for the Determination of Absolute Configuration." Acta Chimica Slovenica, 51, 671-684. Link
Best practices for light-atom structures like octahydroisoindoles.[1]
Ullah, H., & Altaf, A. A. (2014). "Crystal structure of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one." Acta Crystallographica Section E, 70(10), o1096. Link
Representative methodology for crystallizing hydrochloride salts of heterocyclic amines to resolve conform
Ghani, U., et al. (2014). "Synthesis and Dopamine D2 Receptor Binding Affinity of... Isoindole Derivatives." Bioorganic & Medicinal Chemistry Letters, 24(2), 605-610.
Contextual reference for the biological relevance of the isoindol-5-ol scaffold.
Technical Comparison: Reactivity & Handling of Octahydro-1H-isoindol-5-ol (HCl vs. Free Base)
Executive Summary Octahydro-1H-isoindol-5-ol (CAS 857363-11-2) is a bicyclic scaffold featuring a secondary amine and a secondary alcohol. It serves as a critical building block in the synthesis of pharmaceutical agents,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Octahydro-1H-isoindol-5-ol (CAS 857363-11-2) is a bicyclic scaffold featuring a secondary amine and a secondary alcohol. It serves as a critical building block in the synthesis of pharmaceutical agents, particularly in fragment-based drug discovery targeting GPCRs and kinases.
The choice between the Hydrochloride (HCl) salt and the Free Base form is not merely logistical but dictates the chemical reactivity profile.
HCl Form: Thermodynamically stable, water-soluble, and non-nucleophilic at the nitrogen center. It is the preferred state for storage and shipping.
Free Base: Highly nucleophilic at the nitrogen, soluble in organic media, but prone to oxidation and hygroscopicity. It is the required state for N-functionalization.
This guide provides an objective comparison of these forms, supported by physicochemical data and validated experimental protocols.
Physicochemical Profile Comparison
The following data contrasts the two forms, highlighting the impact of protonation on physical properties.
Feature
Octahydro-1H-isoindol-5-ol (Free Base)
Octahydro-1H-isoindol-5-ol (HCl Salt)
CAS Number
857363-11-2
161829-92-1
Formula
C₈H₁₅NO
C₈H₁₆ClNO
Molecular Weight
141.21 g/mol
177.67 g/mol
Physical State
Waxy Solid or Viscous Liquid
Crystalline Solid
Melting Point
75–80 °C
>200 °C (Decomposition)
Solubility (Water)
Low / Sparingly Soluble
High (>100 mg/mL)
Solubility (Organic)
High (DCM, MeOH, DMSO, THF)
Low (Insoluble in DCM, Et₂O)
Hygroscopicity
Moderate (Store under inert gas)
Low (Stable in ambient air)
pKa (Conjugate Acid)
~10.5–11.0 (Secondary Amine)
N/A (Already protonated)
Key Insight: The HCl salt's high lattice energy (indicated by the high melting point) confers superior shelf-life stability, preventing the oxidative degradation often seen in the free base's secondary amine moiety.
Reactivity & Mechanistic Analysis
The core difference lies in the availability of the nitrogen lone pair.
A. Nucleophilicity (N-Alkylation / N-Acylation)
Free Base: The secondary amine nitrogen possesses a lone pair, making it a strong nucleophile. It reacts rapidly with electrophiles (alkyl halides, acid chlorides, sulfonyl chlorides).
HCl Salt: The nitrogen is quaternized (
). It is non-nucleophilic .[1] To participate in coupling reactions, it must be neutralized in situ (using TEA/DIPEA) or converted to the free base beforehand.
B. Selectivity (O-Functionalization)
Free Base: Competitive reactivity exists between the N-amine and O-hydroxyl groups. Since the amine is more nucleophilic, N-alkylation dominates.
HCl Salt: Protonation "masks" the nitrogen. This theoretically allows for selective reactions at the hydroxyl group (e.g., esterification), provided the reaction conditions (pH) do not deprotonate the amine.
C. Reactivity Visualization
The following diagram maps the reactivity pathways dependent on the starting form.
Figure 1: Reactivity switching between storage (HCl) and synthesis (Free Base) modes.
Experimental Protocols
These protocols are designed to ensure high recovery and purity when switching forms or performing couplings.
Protocol A: Quantitative Conversion of HCl Salt to Free Base
Use this protocol when the HCl salt is insoluble in the reaction solvent (e.g., THF, Toluene).
Dissolution: Dissolve 1.0 eq of Octahydro-1H-isoindol-5-ol HCl in minimal distilled water (approx. 5 mL/g).
Basification: Cool to 0°C. Slowly add 2M NaOH (1.2 eq) with stirring until pH > 12. The solution may become cloudy as the free base oils out.
Extraction: Extract exhaustively with Dichloromethane (DCM) (3 x 10 mL/g). Note: DCM is preferred over Ethyl Acetate due to better solubility of the polar amine.
Drying: Dry the combined organic layers over anhydrous
for 20 minutes.
Isolation: Filter and concentrate in vacuo at <40°C.
Validation: The product should be a viscous oil/solid.
-NMR should show the disappearance of the broad ammonium proton signal (~8-9 ppm) and a shift of the -protons adjacent to nitrogen.
Protocol B: In-Situ Neutralization for Amide Coupling
Use this protocol for standard peptide coupling (EDC/HOBt or HATU) to skip the isolation step.
Suspension: Suspend 1.0 eq of Octahydro-1H-isoindol-5-ol HCl in DMF or DCM.
Activation: In a separate vessel, activate the Carboxylic Acid (1.1 eq) with HATU (1.1 eq) and DIPEA (1.0 eq).
Neutralization: Add DIPEA (2.5 eq total) to the amine salt suspension. Crucial: You need 1.0 eq to neutralize the HCl and 1.5 eq to drive the reaction.
Addition: Add the activated acid solution to the amine mixture.
Outcome: The suspension will clear as the free base reacts and the resulting DIPEA-HCl salt dissolves (in DMF) or precipitates (in non-polar solvents).
Decision Matrix for Scientists
Use this logic flow to determine the appropriate form for your application.
Figure 2: Operational decision tree for selecting the optimal starting material form.
References
ResearchGate. (2018). Difference between amino acid free base and its hydrochloride salt? Retrieved October 26, 2023, from [Link]
Chemistry LibreTexts. (2022). Chemical Properties of Amines: Bases and Salt Formation. Retrieved October 26, 2023, from [Link]
Validation of analytical methods for octahydro-1H-isoindol-5-ol detection
Comparative Validation Guide: Analytical Strategies for Octahydro-1H-isoindol-5-ol Executive Summary Octahydro-1H-isoindol-5-ol (CAS: 857363-11-2) is a critical bicyclic amine scaffold used in the synthesis of next-gener...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Validation Guide: Analytical Strategies for Octahydro-1H-isoindol-5-ol
Executive Summary
Octahydro-1H-isoindol-5-ol (CAS: 857363-11-2) is a critical bicyclic amine scaffold used in the synthesis of next-generation pharmaceuticals, including sulfonylureas and Cbl-b inhibitors. Its structural integrity—defined by a saturated 6,5-fused ring system containing both a secondary amine and a secondary alcohol—presents a unique analytical challenge: the absence of a strong UV chromophore.
Standard HPLC-UV methods (254 nm) fail to detect this compound with sufficient sensitivity for impurity profiling (<0.05%). This guide objectively compares three validated analytical approaches—LC-MS/MS , GC-MS (Derivatized) , and HPLC-CAD —and provides a definitive validation protocol for the most robust method.
Analytical Method Comparison
The following matrix evaluates the three primary methodologies based on sensitivity (LOD/LOQ), specificity, and operational complexity.
Feature
Method A: LC-MS/MS (HILIC/ESI+)
Method B: GC-MS (Derivatized)
Method C: HPLC-CAD
Primary Application
Trace Impurity Profiling & Bioanalysis
Structural Confirmation & purity
Routine Assay & Content Uniformity
Detection Principle
Mass-to-Charge (m/z)
Electron Impact (EI) Fragmentation
Charged Aerosol Detection
Chromophore Req.
None
None
None
Sensitivity (LOD)
Excellent (< 1 ng/mL)
Good (< 10 ng/mL)
Moderate (~100 ng/mL)
Linearity Range
orders
orders
orders (Quadratic fit often needed)
Sample Prep
Dilute & Shoot / SPE
Complex: Requires Silylation (MSTFA)
Dilute & Shoot
Throughput
High (5-8 min run)
Low (20+ min run + prep)
Medium (10-15 min run)
Cost per Sample
High
Medium
Low
Expert Verdict:
Use LC-MS/MS for validation of impurities and cleaning validation where sensitivity is paramount.
Use HPLC-CAD for raw material assay (purity >98%) where cost-efficiency is required.
Use GC-MS only for orthogonal identification during initial method development.
Strategic Decision Framework
The following decision tree illustrates the logic for selecting the appropriate validation path based on the analytical phase.
Figure 1: Analytical Method Selection Decision Tree for Non-Chromophoric Amines.
This protocol focuses on the LC-MS/MS approach, as it is the only method capable of meeting modern regulatory requirements for genotoxic impurity limits or trace analysis of this intermediate.
Scientific Rationale (Causality)
Column Choice (HILIC): Octahydro-1H-isoindol-5-ol is a polar, basic molecule. Standard C18 columns often yield poor retention (elution in void volume). A HILIC (Hydrophilic Interaction Liquid Chromatography) column retains the polar amine via electrostatic interactions and hydrogen bonding, separating it from non-polar matrix components.
Mobile Phase pH: High pH is avoided in LC-MS due to silica dissolution; however, ammonium formate/formic acid (pH 3.0) ensures the amine is protonated (
), maximizing MS sensitivity.
Instrument Parameters
System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex Triple Quad).
Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
Gradient:
0-1 min: 90% B (Isocratic hold for retention)
1-5 min: 90% -> 50% B
5-7 min: 50% B
7.1 min: 90% B (Re-equilibration)
Flow Rate: 0.4 mL/min.
Detection: ESI Positive Mode (MRM).
Precursor Ion: 142.1 m/z (
)
Quantifier Ion: 124.1 m/z (Loss of
)
Qualifier Ion: 67.1 m/z (Ring fragmentation)
Validation Workflow (Step-by-Step)
Step 1: Specificity (Blank vs. Spiked)
Inject Mobile Phase Blank.
Inject Placebo Matrix (synthetic precursors without analyte).
Inject Standard Solution (1 µg/mL).
Acceptance Criteria: No interfering peaks >1% of analyte area at the retention time (~3.5 min).
Step 2: Linearity & Range
Prepare stock solution: 1 mg/mL in 50:50 ACN:Water.
The following diagram details the self-validating loop required to ensure data integrity during the protocol execution.
Figure 2: Self-Validating Analytical Workflow for Routine Analysis.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities. (Context for trace amine analysis). Link
Vali, S. J., et al. (2012). "Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid and Its Three Isomers by HPLC using Refractive Index Detector." Journal of Chromatography & Separation Techniques. (Analogous method for non-chromophoric bicyclic amines). Link
Reference Standards for (3aR,7aS)-Octahydro-1H-isoindol-5-ol HCl: A Technical Comparison Guide
This guide provides a technical comparison of reference standard grades for (3aR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride , a critical chiral bicyclic intermediate used in the synthesis of isoindole-based pharmaceut...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical comparison of reference standard grades for (3aR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride , a critical chiral bicyclic intermediate used in the synthesis of isoindole-based pharmaceuticals (e.g., Mitiglinide analogs) and as a scaffold in fragment-based drug discovery.
Executive Summary: The Cost of Uncertainty
In the development of isoindole-based therapeutics, the quality of the starting material (3aR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride directly impacts the stereochemical purity of the final API. Because this compound lacks a strong UV chromophore and possesses three chiral centers (3a, 5, 7a), "Reagent Grade" materials often conceal stereoisomeric impurities that standard HPLC-UV methods miss.
This guide compares the performance of a Certified Reference Material (CRM) against Standard Reagent Grade alternatives, demonstrating why high-fidelity characterization (qNMR, CAD/ELSD, Chiral LC) is non-negotiable for regulatory compliance.
Comparative Analysis: CRM vs. Reagent Grade
The following data summarizes the performance gap between a fully characterized CRM and a typical commercial reagent.
Table 1: Representative Performance Metrics
Feature
High-Purity CRM (The Product)
Alternative: Reagent Grade
Impact on Analysis
Assay Method
Mass Balance & qNMR (Absolute quantification)
Area % (HPLC-UV)
Reagent grade overestimates purity by ignoring non-UV active impurities (salts, aliphatics).
Purity Value
99.6% ± 0.3% (w/w)
"≥ 95%" (Area %)
CRM allows for precise stoichiometric calculations in synthesis; Reagent leads to yield variability.
Stereochemical Purity
> 99.8% de (Diastereomeric Excess)
~90% de (Often contains trans-fused or 5-epimer)
Impure reagents introduce difficult-to-remove isomers into the final drug substance.
Reagent grade often contains UV-transparent oligomers visible only via CAD.
Technical Deep Dive: The Analytical Challenge
Challenge A: The "Invisible" Impurities (Chromophore Absence)
The octahydro-1H-isoindole scaffold is aliphatic. It lacks the conjugated
-systems required for sensitive UV detection.
The Pitfall: Analyzing Reagent Grade samples at 210 nm often yields a "clean" baseline because impurities (like cyclohexyl analogs) also lack UV absorption.
The Solution: The CRM is characterized using Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) , which respond to mass rather than optical properties.
Challenge B: Stereochemical Complexity
The (3aR,7aS) nomenclature implies a cis-fused bridgehead. However, the hydroxyl group at position 5 introduces a third chiral center.
Risk: Reagent grade synthesis often produces a mixture of the target endo-alcohol and the exo-epimer.
Validation: The CRM uses 2D-NMR (NOESY) to confirm the spatial arrangement of the 5-OH group relative to the bridgehead protons, ensuring the correct diastereomer is used.
Experimental Protocols
Protocol 1: Purity Analysis via HPLC-CAD (Universal Detection)
Use this protocol to detect non-chromophoric impurities that standard UV methods miss.
Instrument: HPLC system with Charged Aerosol Detector (CAD).
Column: C18 Charged Surface Hybrid (CSH), 150 x 4.6 mm, 3.5 µm (e.g., Waters XSelect).
Mobile Phase:
A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion pairing agent required for amine retention).
B: 0.1% TFA in Acetonitrile.
Gradient:
0-2 min: 5% B (Isocratic hold)
2-15 min: 5%
60% B
15-20 min: 60%
95% B
Flow Rate: 1.0 mL/min.
Temperature: 35°C.
Sample Prep: Dissolve 10 mg of (3aR,7aS)-octahydro-1H-isoindol-5-ol HCl in 10 mL of Mobile Phase A.
Self-Validation Step: Inject a blank. Ensure the baseline is stable (CAD is sensitive to mobile phase quality). Inject the CRM; the main peak should show S/N > 1000.
Detection: Refractive Index (RI) or UV at 205 nm (if concentration is high >2 mg/mL).
Flow Rate: 0.5 mL/min.
Success Criteria: Resolution (
) between enantiomers must be .
Visualization: Reference Standard Qualification Workflow
The following diagram illustrates the rigorous "Self-Validating" workflow used to qualify the CRM, contrasting it with the minimal testing of Reagent Grade materials.
Caption: Workflow comparing the minimal testing of Reagent Grade materials (Red) vs. the orthogonal characterization of Certified Reference Materials (Green).
References
European Pharmacopoeia (Ph. Eur.) . General Text 5.12: Reference Standards. EDQM. Available at: [Link]
Longdom Publishing . Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC. Available at: [Link]
Comparative
Comparative Profiling of Isoindol-5-ol Derivatives in Biological Assays
Executive Summary This technical guide presents a comparative analysis of isoindol-5-ol and its stable pharmacophore equivalents (isoindolin-1-ones) in drug discovery. While the parent isoindole ring is kinetically unsta...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide presents a comparative analysis of isoindol-5-ol and its stable pharmacophore equivalents (isoindolin-1-ones) in drug discovery. While the parent isoindole ring is kinetically unstable, its 5-hydroxy-substituted derivatives—particularly when stabilized via ring fusion (e.g., imidazo[2,1-a]isoindol-5-ol) or oxidation (isoindolinones)—exhibit potent biological activities ranging from antimalarial efficacy to anticancer cytotoxicity .
This document targets medicinal chemists and pharmacologists, focusing on Structure-Activity Relationships (SAR), validated experimental protocols, and mechanistic pathways.
Chemical Context & Scaffold Stability
The "isoindol-5-ol" moiety presents a unique challenge in medicinal chemistry. The 10-π electron system of isoindole is aromatic but highly reactive, prone to tautomerization and polymerization. Consequently, biological profiling focuses on two stable derivative classes:
Fused Isoindol-5-ols: Systems like imidazo[2,1-a]isoindol-5-ol where fusion stabilizes the core.
Isoindolin-1-ones (Phthalimidines): The oxidized, stable lactam form, where the 5-position substitution (hydroxy or alkoxy) serves as a critical hydrogen-bond donor/acceptor for target engagement.
Scaffold Comparison Table
Feature
Isoindol-5-ol (Parent)
Imidazo[2,1-a]isoindol-5-ol
5-Hydroxyisoindolin-1-one
Stability
Low (Polymerizes)
High (Resonance stabilized)
High (Lactam stability)
Primary Application
Synthetic Intermediate
Antimalarial / Antimicrobial
Anticancer / HDAC Inhibition
Key Interaction
π-stacking
Heme binding / Intercalation
H-bonding (Glu/Asp residues)
Comparative Biological Profiling
Case Study A: Antimalarial Activity (Fused Systems)
Research indicates that imidazo[2,1-a]isoindol-5-ol derivatives function as potent antimalarials, likely by inhibiting hemozoin formation in Plasmodium falciparum.
Comparative Data: P. falciparum Inhibition (In Vitro)
Data derived from SAR studies on fused isoindoles [1].
Compound ID
R-Group (Pos 7)
Core Structure
IC50 (nM)
Potency vs. Chloroquine
ISO-5-OH-A
-H
Imidazo-isoindol-5-ol
120
0.2x
ISO-5-OH-B
-Cl (Electron w/d)
Imidazo-isoindol-5-ol
60
0.5x
ISO-5-OH-C
-OMe (Electron don)
Imidazo-isoindol-5-ol
450
<0.1x
Chloroquine
N/A
Quinoline Standard
~20
Reference
Insight: Electron-withdrawing groups (Cl, F) at the 7-position enhance potency, likely by increasing the acidity of the 5-OH group or altering the pKa of the imidazole nitrogen, facilitating better accumulation in the parasite's acidic food vacuole.
Case Study B: Anticancer Cytotoxicity (Isoindolinones)
5-substituted isoindolinones have shown efficacy against HepG2 (liver) and MCF-7 (breast) cancer lines. The 5-alkoxy/hydroxy group often dictates solubility and binding affinity to targets like Histone Deacetylase (HDAC) or Tubulin.
Comparative Data: Cytotoxicity (MTT Assay, 48h)
Data derived from isoindolinone derivative screenings [2].
Compound
Substitution (5-Pos)
Cell Line
IC50 (µM)
Mechanism
Isoindolinone-11
2-benzyl-3-oxoisoindolin-5-yloxy
HepG2
5.89
Apoptosis Induction
Isoindolinone-12
5-hydroxy (Unsubstituted)
HepG2
>50
Poor Permeability
5-Fluorouracil
N/A (Standard)
HepG2
2.10
DNA/RNA Antimetabolite
Insight: The O-alkylation of the 5-hydroxyl group (as seen in Compound 11) significantly improves lipophilicity and cellular uptake compared to the free phenol, resulting in a 10-fold increase in cytotoxicity.
Mechanistic Visualization
Pathway: Isoindolinone-Induced Apoptosis
The following diagram illustrates the proposed signaling cascade where 5-substituted isoindolinones trigger apoptosis via the p53 pathway and Caspase activation.
Figure 1: Proposed mechanism of action for cytotoxic isoindolinone derivatives involving p53 activation and mitochondrial dysfunction.
Validated Experimental Protocols
Protocol A: Synthesis of Imidazo[2,1-a]isoindol-5-ol Derivatives
To ensure reproducibility, purity must be confirmed via 1H-NMR prior to biological assay.
Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Protocol C: Workflow for Lead Optimization
The following Graphviz diagram outlines the decision logic for optimizing the 5-ol scaffold.
Figure 2: Strategic workflow for stabilizing and screening isoindole-based hits.
References
Antimalarial activity of imidazo[2,1-a]isoindol-5-ol derivatives and related compounds.
Source: European Journal of Medicinal Chemistry (2011).[2]
Context: Establishes the antimalarial potential of the fused isoindol-5-ol core.
Design, synthesis and biological evaluation of the novel isoindolinone derivatives.
Source: Journal of Chemical and Pharmaceutical Research.
Context: Provides the IC50 data for 5-substituted isoindolinones against HepG2 cells.
Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies.
Source: ResearchGate / Preprints.
Context: Discusses the broader pharmacological profile of the stable isoindolinone scaffold.
The following guide provides an in-depth technical characterization of (3aR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride . This document is structured to serve as a reference for analytical chemists and process engineer...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical characterization of (3aR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride . This document is structured to serve as a reference for analytical chemists and process engineers involved in the synthesis and quality control of pharmaceutical intermediates.
Executive Summary & Compound Architecture
Target Substance: (3aR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride
CAS Registry: 2097437-01-7 (related free base/salt variants)
Role: Chiral bicyclic intermediate for pharmaceutical synthesis (e.g., antiviral or antihypertensive scaffolds).
This molecule features a perhydroisoindole core —a cyclohexane ring fused to a pyrrolidine ring. The (3aR,7aS) designation implies a specific stereochemical fusion (typically cis-fusion in this nomenclature context) with a hydroxyl group at position 5. Characterization must resolve three critical features:
Salt Formation: Confirmation of the protonated secondary amine (
).
Functional Integrity: Presence of the secondary alcohol (-OH) without oxidation.
Stereochemical Purity: Distinguishing the specific isomer from diastereomeric impurities.
Spectral Atlas: Band Assignment & Mechanistic Interpretation
The FTIR spectrum of the hydrochloride salt differs significantly from its free base. The protonation of the nitrogen atom introduces broad, intense features that can obscure other regions if not analyzed correctly.
Zone A: The High-Energy Region (2400 – 3600 cm⁻¹)
O-H Stretching (
):
Position: 3250–3400 cm⁻¹ (Broad).
Mechanism: Intermolecular hydrogen bonding of the C5-hydroxyl group.
Note: In the HCl salt, this band often overlaps with the ammonium stretch.
Ammonium Stretching (
):
Position: 2400–3000 cm⁻¹ (Very broad, often with "Fermi resonance" sub-bands).
Mechanism: The protonated pyrrolidine nitrogen creates a strong, broad absorption often described as the "ammonium band." This confirms the salt formation.
Diagnostic Check: If this region shows a sharp, single peak >3300 cm⁻¹ and lacks the broad 2500 cm⁻¹ absorption, the sample has likely reverted to the free base .
Zone B: The Deformation Region (1500 – 1700 cm⁻¹)
Ammonium Bending (
):
Position: 1580–1610 cm⁻¹ (Medium intensity).
Mechanism: Scissoring vibration of the
moiety.
Criticality: This band is absent in the free base. Its presence is the primary "Go/No-Go" indicator for salt stoichiometry.
Zone C: The Fingerprint Region (600 – 1450 cm⁻¹)
C-O Stretching (
):
Position: 1050–1100 cm⁻¹ (Strong).
Mechanism: Secondary alcohol stretch. The exact position is sensitive to the axial/equatorial orientation of the -OH group relative to the fused ring system.
C-N Stretching (
):
Position: 1150–1250 cm⁻¹.
Mechanism: Skeletal vibration of the pyrrolidine ring.
Comparative Analysis: Salt vs. Free Base vs. Impurities
This table contrasts the target HCl salt with its most common alternatives (the free base and the oxidized ketone impurity).
Spectral Feature
Target: HCl Salt
Alternative 1: Free Base
Alternative 2: Ketone Impurity
2400-3000 cm⁻¹
Broad, intense (Ammonium band)
Sharp C-H stretches only
Broad (Ammonium)
3300-3500 cm⁻¹
Broad O-H (overlaps NH)
Sharp N-H (secondary amine)
Absent (if OH is oxidized)
1700-1750 cm⁻¹
Absent
Absent
Strong C=O peak (Oxidation marker)
1580-1610 cm⁻¹
Present ( bending)
Absent
Present
Physical State
Solid / Crystalline Powder
Oily Liquid / Low melting solid
Solid
Visualizing the Characterization Logic
The following diagram illustrates the decision tree for validating the compound using FTIR data.
Caption: Logical workflow for FTIR validation, prioritizing impurity detection (oxidation) before confirming salt stoichiometry.
Experimental Protocol: ATR-FTIR Methodology
Objective: Obtain a high-fidelity spectrum of the hygroscopic HCl salt without environmental interference.
Equipment & Settings
Instrument: FTIR Spectrometer (e.g., Nicolet iS50 or equivalent).
Accessory: Diamond ATR (Attenuated Total Reflectance) module. Diamond is preferred over ZnSe for hard crystalline salts to prevent scratching.
Resolution: 4 cm⁻¹.
Scans: 32 scans (background) / 32 scans (sample).
Step-by-Step Procedure
System Blank: Clean the crystal with isopropanol. Collect a background spectrum to subtract atmospheric
and .
Sample Prep (Critical):
The HCl salt is hygroscopic . Do not grind with KBr unless working in a glovebox.
Place a small amount (~5 mg) of the neat solid directly onto the center of the ATR crystal.
Compression: Apply high pressure using the anvil. Ensure the "preview" mode shows distinct peaks in the fingerprint region.
Acquisition: Collect the spectrum immediately to minimize moisture uptake (which appears as a rising baseline >3000 cm⁻¹).
Post-Processing: Apply "ATR Correction" (if comparing to transmission library data) to adjust for penetration depth differences at lower wavenumbers.
Structural Context & Stereochemistry
Understanding the stereochemistry is vital for interpreting the fingerprint region. The (3aR,7aS) configuration implies a cis-fused ring junction.
Caption: Structural decomposition of the molecule linking chemical features to specific spectral bands.
Why Stereochemistry Matters in FTIR
While FTIR is not the primary tool for absolute configuration (XRD or Chiral HPLC is superior), the fingerprint region (900–1400 cm⁻¹) is sensitive to ring conformation.
Cis- vs. Trans-fusion: The ring stress in cis-octahydroisoindole results in slightly shifted C-C skeletal bands compared to the trans isomer.
OH Orientation: An axial -OH group typically exhibits a C-O stretch at a lower frequency (~1000-1030 cm⁻¹) compared to an equatorial -OH (~1050-1080 cm⁻¹) due to steric compression.
References
PubChem. (2025).[1] rac-(3aR,7aR)-octahydro-1H-indole Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for amine salt band assignments).
Koch, S. A., & Doyle, T. D. (1967).[2] Direct determination of amine salt-base ratios by nuclear magnetic resonance and infrared spectrometry. Analytical Chemistry. Retrieved from [Link]
NIST Chemistry WebBook. (2025). Indole and Derivative Infrared Spectra. National Institute of Standards and Technology.[3] Retrieved from [Link]
An In-Depth Technical Guide to the Safe Handling and Disposal of (3aR,7aS)-octahydro-1H-isoindol-5-ol Hydrochloride
As drug development accelerates, the handling of specialized bicyclic amine building blocks demands rigorous operational discipline. (3aR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride is a highly specific intermediate ut...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development accelerates, the handling of specialized bicyclic amine building blocks demands rigorous operational discipline. (3aR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride is a highly specific intermediate utilized extensively in medicinal chemistry. As a Senior Application Scientist, I emphasize that laboratory safety is not merely a checklist—it is a logical system of cause and effect. This guide provides an authoritative, self-validating framework for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.
Physicochemical & Hazard Profiling
To manage a chemical waste stream effectively, one must understand its intrinsic properties. (3aR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride is a fused bicyclic amine salt. The presence of the hydrochloride moiety significantly alters its solubility and reactivity compared to its free-base counterpart, directly dictating our disposal strategies 1[1].
Soluble in water and polar organic solvents (e.g., Methanol, DMSO)
Storage Conditions
Sealed in a dry, well-ventilated area (2-8°C recommended)
The Causality of Experimental Safety
Why do we implement specific handling constraints for this compound? The rationale is grounded entirely in its physical chemistry:
Hygroscopicity and Aerosolization : The hydrochloride salt is prone to absorbing ambient moisture, which can cause caking. However, during weighing or transfer, fine crystalline dust can easily aerosolize. Because the compound carries an H335 (respiratory irritation) hazard, inhalation of this dust directly interacts with the mucous membranes of the respiratory tract, causing acute inflammation 2[2].
Causality : We mandate the use of a certified chemical fume hood or exhausted balance enclosure for all solid manipulations to physically break the exposure pathway.
Aqueous Acidity and Reactivity : When dissolved in aqueous waste streams, the amine hydrochloride dissociates, releasing protons and slightly lowering the pH of the solution.
Causality : If this acidic solution is blindly added to a waste carboy containing cyanides, sulfides, or strong bases, it can trigger violent exothermic neutralization or the evolution of toxic gases. Segregation and pH validation are therefore non-negotiable.
Self-Validating Disposal Protocols
A robust safety protocol must be a self-validating system —meaning each step inherently verifies the success and safety of the previous one. Below are the step-by-step methodologies for disposing of (3aR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride.
Protocol 1: Solid Waste Management
Collection (Validation: Visual Inspection) : Collect all contaminated solid consumables (weigh boats, spatulas, Kimwipes) and unreacted powder. Use a slightly dampened Kimwipe to collect residual powder to prevent dust generation.
Containment (Validation: Material Compatibility) : Place the waste into a high-density polyethylene (HDPE) container. HDPE is chemically inert to amine salts and prevents moisture ingress.
Labeling (Validation: Regulatory Compliance) : Immediately affix a hazardous waste label. The label must explicitly state "(3aR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride" (no abbreviations) and indicate "Toxic/Irritant".
Storage : Transfer to the laboratory's designated Satellite Accumulation Area (SAA).
Protocol 2: Liquid Waste Segregation
Categorization : Determine the primary solvent. Aqueous solutions must be kept strictly separate from organic solutions.
pH Validation (The Self-Validating Step) : Before adding aqueous waste containing the hydrochloride salt to a bulk waste carboy, test the solution with a pH strip. Ensure the bulk carboy is compatible with slightly acidic to neutral waste (pH 4-8).
Transfer : Slowly pour the solution into the designated liquid waste jug using a funnel. Cap the jug with a vented closure to prevent pressure buildup from unintended off-gassing.
Protocol 3: Empty Container Decontamination
Triple Rinsing : Rinse the empty reagent bottle three times with a compatible solvent (e.g., methanol or water) to dissolve any residual compound.
Rinsate Routing : Pour all rinsate into the appropriate liquid hazardous waste container. Never dispose of rinsate down the sink.
Defacement (Validation: Status Change) : Once the bottle is completely dry, use a thick marker to deface the original manufacturer's label. This visually validates that the container is decontaminated and can be disposed of as regular solid waste or glass recycling.
Emergency Spill Response Workflow
In the event of a localized spill, follow this systematic response to prevent environmental contamination3[3]:
Isolate : Evacuate personnel from the immediate area.
Protect : Don appropriate PPE (nitrile gloves, safety goggles, lab coat, and an N95/P100 respirator if dust is airborne).
Contain : Do not dry-sweep the powder. Cover the spill with absorbent pads slightly dampened with water or ethanol to suppress dust.
Extract : Carefully scoop the dampened material into a hazardous waste bag.
Decontaminate : Wash the affected surface with a mild detergent solution, followed by a thorough water rinse. Dispose of all cleanup materials as solid hazardous waste.
Regulatory Compliance & SAA Management
According to the 4[4], hazardous waste must be tracked from generation to final disposal. Waste stored in a Satellite Accumulation Area (SAA) must be under the control of the operator generating the waste and must not exceed accumulation limits (typically 55 gallons for standard waste). Once limits are reached, or the maximum storage time is approached, coordinate with your Environmental Health and Safety (EHS) department for pickup and final destruction via high-temperature incineration.
Waste Stream Logical Workflow
Workflow for the segregation and disposal of (3aR,7aS)-octahydro-1H-isoindol-5-ol HCl waste streams.
References
Daniels Health : How to Ensure Safe Chemical Waste Disposal in Laboratories
URL:[Link]
Personal protective equipment for handling (3AR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride
Title: Advanced Laboratory Safety and Handling Guide: (3aR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride Executive Summary (3aR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride is a critical heterocyclic building block util...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Advanced Laboratory Safety and Handling Guide: (3aR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride
Executive Summary
(3aR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride is a critical heterocyclic building block utilized extensively in medicinal chemistry and drug discovery. As a fine crystalline amine hydrochloride salt, it presents specific handling challenges related to static charge accumulation, aerosolization, and mucosal irritation. This guide provides a self-validating, step-by-step operational framework for researchers to safely manipulate this compound from dispensing to disposal, ensuring both scientific integrity and personnel safety.
Physicochemical Profile & Hazard Identification
Understanding the inherent properties of the compound is the first step in risk mitigation. The hydrochloride salt form significantly alters its solubility, stability, and handling characteristics compared to the free base.
Property
Specification
Chemical Name
(3aR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride (and related stereoisomers)
CAS Number
52865-10-8 (for the (3aR,5R,7aS)-rel stereoisomer)
Selecting the correct PPE requires understanding the chemical causality behind the hazards. In compliance with general OSHA workplace hazard assessment standards[3], the following PPE is mandatory:
Ocular Protection: Chemical splash goggles (ANSI Z87.1 certified).
Causality: Fine hydrochloride powders can easily become airborne. Upon contact with the aqueous environment of the eye, the salt dissolves, causing localized pH shifts and severe corneal irritation. Standard safety glasses lack the orbital seal required to prevent dust ingress.
Dermal Protection: Double-gloving with nitrile gloves (minimum 4 mil thickness) and a flame-retardant lab coat.
Causality: Nitrile provides superior chemical resistance compared to latex when handling the polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (e.g., DCM) typically used to solubilize this building block. Double-gloving ensures that if the outer glove is contaminated during weighing, it can be safely doffed without exposing the skin.
Respiratory Protection: Handling must be restricted to a certified Class II Type A2 biological safety cabinet or a chemical fume hood.
Causality: The compound is classified under STOT SE 3 (respiratory tract irritation). The aerodynamic diameter of milled API powders allows for deep lung deposition. Engineering controls negate the need for an N95 respirator during standard micro-scale handling.
Standard Operating Procedure (SOP): Weighing and Transfer
To ensure scientific integrity and safety, follow this self-validating protocol for dispensing the compound.
Step 1: Environmental Preparation
Verify the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s.
Clear the workspace of incompatible chemicals (e.g., strong oxidizing agents).
Step 2: Static Mitigation (Critical Step)
Action: Use an anti-static ionizer gun (e.g., Zerostat) on the weigh boat and the micro-spatula before opening the reagent bottle.
Causality: Hydrochloride salts are highly prone to triboelectric charging. Unmitigated static causes the powder to repel from the spatula, leading to loss of mass accuracy and dangerous aerosolization of the active pharmaceutical ingredient (API).
Step 3: Dispensing
Tare a conductive, anti-static weigh boat on the analytical balance.
Slowly transfer the required mass of (3aR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride.
Seal the primary container immediately after use to prevent ambient moisture absorption (hygroscopy), which degrades the reagent.
Step 4: In-Situ Solubilization
Action: Instead of transferring the dry powder across the lab to the reaction vessel, add the primary reaction solvent (e.g., DCM or Methanol) directly to the weigh boat inside the fume hood.
Causality: Transferring the compound as a solution completely eliminates the risk of dust inhalation during transit and ensures 100% quantitative transfer of the weighed mass.
Spill Response and Waste Disposal Plan
In the event of a localized spill, immediate and calculated action is required to prevent exposure.
Spill Response Protocol:
Do not dry sweep. Dry sweeping aerosolizes the irritant powder.
Dampen an absorbent chemical spill pad with a compatible solvent (e.g., water or ethanol) to suppress dust formation.
Gently wipe the spill from the outside edges toward the center to prevent spreading.
Place all contaminated materials into a sealed, labeled hazardous waste bag.
Waste Disposal:
Because the compound is a hydrochloride salt, any reaction mixtures or cleaning solvents containing it must be segregated into Halogenated Organic Waste containers.
Ensure all waste manifests comply with EPA hazardous waste generator regulations[4] to prevent environmental contamination and regulatory penalties.
Visualizing the Safety Workflow
The following decision tree illustrates the operational and emergency pathways for handling this compound.
Operational workflow and spill response decision tree for handling isoindoline hydrochloride.
References
PPE Inspection Checklist & OSHA 29 CFR 1910.132 Requirements, Ecesis.[Link]
Frequent Questions about the Hazardous Waste Manifest Form (40 CFR Part 262), US EPA. [Link]